3-Chloro-4-fluoro-1H-indazol-5-amine CAS number and properties
High-Value Pharmacophore Scaffold for Next-Generation Kinase Inhibitors Executive Summary 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3 ) is a critical heterocyclic intermediate used in the synthesis of advance...
Author: BenchChem Technical Support Team. Date: March 2026
High-Value Pharmacophore Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3 ) is a critical heterocyclic intermediate used in the synthesis of advanced small-molecule drugs, particularly tyrosine kinase inhibitors (TKIs).[1][2] Its structural motif—a fused indazole ring substituted with a halogen pair (3-Cl, 4-F) and a primary amine at the 5-position—provides a unique balance of metabolic stability, lipophilicity, and hydrogen-bonding capability.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers optimizing lead compounds in oncology and immunology.
Part 1: Chemical Identity & Physicochemical Profile
The 3-chloro-4-fluoro-1H-indazol-5-amine scaffold is defined by its electron-deficient core, which enhances the acidity of the indazole NH and modulates the pKa of the 5-amino group, making it less basic than non-halogenated anilines.
The synthesis of 3-chloro-4-fluoro-1H-indazol-5-amine typically proceeds via a Late-Stage Functionalization strategy. The most robust industrial route involves the sequential nitration and chlorination of a 4-fluoroindazole core, followed by reduction.
Confirmed Synthetic Pathway
This protocol ensures high regioselectivity, avoiding the formation of the 7-nitro or 6-chloro isomers.
Step 1: Nitration of 4-Fluoro-1H-indazole
Reagents: Fuming HNO₃, H₂SO₄ (conc.)
Conditions: 0°C to RT, 2-4 hours.
Mechanism: Electrophilic aromatic substitution. The 4-fluoro substituent directs the incoming nitro group to the 5-position (ortho to fluorine, para to the bridgehead carbon).
Reagents: H₂ (1 atm), 10% Pd/C or Fe/NH₄Cl (Bechamp reduction).
Solvent: Methanol or Ethanol/Water.
Conditions: RT, 12 hours.
Note: If using catalytic hydrogenation, monitor carefully to prevent dechlorination (hydrodehalogenation) of the C3-Cl bond. Iron-mediated reduction is often preferred for scale-up to preserve the halogen pattern.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from commercially available 4-fluoro-1H-indazole to the target amine.
Part 3: Medicinal Chemistry Applications[6][7][8][9]
The 3-chloro-4-fluoro-5-amino motif is a "privileged structure" in kinase inhibitor design. It addresses three common failure modes in drug discovery:
Metabolic Stability (The 4-Fluoro Effect):
Fluorine at the 4-position blocks metabolic oxidation (hydroxylation) at a site that is otherwise electron-rich in the aniline ring.
It also lowers the pKa of the neighboring amine, reducing non-specific binding to plasma proteins.
Potency (The 3-Chloro Effect):
The chlorine atom at C3 fills hydrophobic pockets (e.g., the gatekeeper region) in ATP-binding sites of kinases like VEGFR , c-Met , and HPK1 .
It induces a conformational twist that can improve selectivity against off-target kinases.
Vector for Diversity (The 5-Amino Handle):
The primary amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations to attach "tail" groups that interact with the solvent-exposed regions of the protein.
Structure-Activity Relationship (SAR) Logic
Caption: Pharmacophore mapping of the 3-chloro-4-fluoro-1H-indazol-5-amine scaffold.
Handling: Use in a fume hood. Avoid dust formation. The compound is an aniline derivative and may possess genotoxic potential; handle as a potent bioactive intermediate.
Storage & Stability
Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen).
Light Sensitivity: Protect from light to prevent oxidation of the amine (browning).
Shelf Life: >2 years if stored properly in desiccant-sealed vials.
References
PubChem Compound Summary. 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS 1000340-45-3).[2] National Center for Biotechnology Information. Link
ChemicalBook. 3-Chloro-4-fluoro-5-nitro-1H-indazole (Precursor CAS 1000340-95-3).[4][5]Link
Bide Pharmatech. Synthesis and Properties of Halogenated Indazoles.Link
World Intellectual Property Organization (WIPO). Patent WO2019185525: 4-(3-Amino-6-fluoro-1H-indazol-5-yl) derivatives. (Demonstrates similar indazole scaffolds in drug discovery). Link
Rational Design and Physicochemical Profiling of 3-Chloro-4-fluoro-1H-indazol-5-amine in Kinase Inhibitor Development
Executive Summary In the landscape of targeted therapeutics, the 1H-indazole scaffold is widely recognized as a "privileged" pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. As a Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted therapeutics, the 1H-indazole scaffold is widely recognized as a "privileged" pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. As a Senior Application Scientist, I frequently leverage highly functionalized indazole building blocks to achieve precise steric and electronic fits within kinase hinge regions. This whitepaper provides an in-depth technical analysis of 3-Chloro-4-fluoro-1H-indazol-5-amine , detailing its molecular weight, chemical formula, structural causality, and the self-validating synthetic protocols required to handle it effectively in a drug discovery pipeline.
Molecular Identity & Physicochemical Profiling
Before integrating any building block into a high-throughput synthesis campaign, it is critical to establish its baseline physicochemical properties. The compound 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3) is characterized by a precise arrangement of halogens that directly influences its molecular weight and lipophilicity[2][3].
Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[2][3].
XLogP3
1.9
Optimal baseline lipophilicity for membrane permeability[2].
Purity Standard
≥ 95% (HPLC/NMR)
Required threshold to prevent downstream side-reactions[3].
Structural Causality in Rational Drug Design
In medicinal chemistry, we do not append functional groups arbitrarily. Every atom in 3-Chloro-4-fluoro-1H-indazol-5-amine serves a distinct mechanistic purpose when engaging a kinase target[4][5].
The 1H-Indazole Core (The Hinge Binder): The indazole ring acts as a bioisostere for the purine ring of ATP. The N1 and N2 atoms serve as a critical hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with residues like Ala or Cys depending on the kinase)[1][5].
C3-Chlorine (Steric Bulk & Metabolic Stability): The chlorine atom at the C3 position provides dense lipophilic bulk that occupies the hydrophobic pocket adjacent to the gatekeeper residue. Crucially, the C-Cl bond is metabolically inert. By blocking the C3 position, we prevent rapid oxidative metabolism (hydroxylation) by hepatic cytochrome P450 enzymes, thereby extending the drug's half-life[4].
C4-Fluorine (Electronic Modulation & Conformational Locking): Fluorine is highly electronegative. Its placement at C4 exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent 5-amine. Furthermore, when the 5-amine is converted into an amide or urea, the ortho-fluorine creates a "conformational lock" via dipole repulsion, restricting rotatable bonds and reducing the entropic penalty upon target binding[4].
C5-Primary Amine (The Synthetic Vector): The primary amine is the critical nucleophilic handle. It allows for rapid diversification—via Buchwald-Hartwig cross-coupling, acylation, or urea formation—extending the molecule out of the ATP pocket towards the DFG motif (for Type II inhibitors) or the solvent-exposed region[1].
Synthesizing or functionalizing this building block requires strict chemoselectivity. A common error in early-stage labs is using non-selective reduction methods that inadvertently strip the halogens from the ring.
Fig 1. Self-validating synthetic workflow for 3-Chloro-4-fluoro-1H-indazol-5-amine.
Protocol: Chemoselective Reduction of the Nitro Precursor
Objective: Reduce the 5-nitro group to a 5-amine without causing hydrodehalogenation of the C3-Cl or C4-F bonds.
Reagent Selection (Causality): Do not use Palladium on Carbon (Pd/C) with H₂ gas. Pd/C will rapidly catalyze the cleavage of the C-Cl bond. Instead, utilize Béchamp reduction conditions (Iron powder and Ammonium Chloride), which are highly chemoselective for nitro groups in the presence of aryl halides.
Reaction Setup: Suspend 3-chloro-4-fluoro-5-nitro-1H-indazole (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat the mixture to 80°C under a nitrogen atmosphere for 2 hours.
In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system.
Validation Check: The nitro starting material is strictly UV-active and runs higher (Rf ~0.6). The successful formation of the amine will result in a new, highly polar spot running lower (Rf ~0.2).
Secondary Validation: Treat the TLC plate with a ninhydrin stain and heat. The Rf 0.2 spot must turn deep purple/brown, definitively validating the presence of a primary amine. If the Rf 0.6 spot persists, the reduction is incomplete; add additional Fe/NH₄Cl.
Workup & QC: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and extract with Ethyl Acetate. Submit the purified solid for LC-MS. The protocol is validated only when the mass spectrum shows a dominant peak at m/z 186.0[M+H]⁺ with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom[3].
Mechanistic Insights: Kinase Inhibition Pathways
Once 3-Chloro-4-fluoro-1H-indazol-5-amine is elaborated into a final drug candidate (e.g., via urea formation at the 5-position), it acts as a potent inhibitor of various kinases, such as LRRK2 (implicated in Parkinson's disease) or FGFR (implicated in oncology)[1][5].
Fig 2. Disruption of kinase signaling pathways via indazole-core ATP-competitive inhibition.
By outcompeting endogenous ATP for the kinase active site, indazole-derived inhibitors halt the phosphorylation cascade. The precise 3-chloro-4-fluoro substitution pattern ensures that the inhibitor remains locked in the optimal conformation, maximizing residence time on the target and translating to durable in vivo efficacy[4].
The Privileged Scaffold: Physical, Chemical, and Synthetic Properties of 3-Chloro-4-fluoro-1H-indazol-5-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the indazole ring system is a highly privileged scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the indazole ring system is a highly privileged scaffold, frequently utilized as a hinge-binding motif in the design of kinase inhibitors for oncology and autoimmune therapies. 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3) represents a densely functionalized, highly versatile building block[1]. By strategically positioning halogen atoms (chlorine and fluorine) alongside a nucleophilic amine, this scaffold offers orthogonal reactivity, allowing medicinal chemists to rapidly elaborate the core into complex therapeutic candidates while finely tuning the molecule's physicochemical properties.
Physicochemical Profile & Structural Causality
The physical and chemical properties of 3-Chloro-4-fluoro-1H-indazol-5-amine are dictated by the electronic push-pull dynamics of its substituents[1]. The quantitative data is summarized in the table below:
Property
Value
Chemical Name
3-Chloro-4-fluoro-1H-indazol-5-amine
CAS Registry Number
1000340-45-3
Molecular Formula
C7H5ClFN3
Molecular Weight
185.58 g/mol
Appearance
Off-white to pale brown crystalline solid
Hydrogen Bond Donors
2 (Indazole N1-H, C5-NH2)
Hydrogen Bond Acceptors
3 (Indazole N2, C5-NH2, C4-F)
Topological Polar Surface Area (TPSA)
~54.9 Ų
Causality of Substituent Effects
C4-Fluoro Effect: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent C5-amine, reducing its basicity. In a biological context, this prevents rapid N-oxidation (improving metabolic stability) and modulates the overall polarity to optimize passive membrane permeability.
C3-Chloro Effect: The chlorine atom increases the overall lipophilicity (LogP) of the scaffold. Sterically, it restricts the rotation of any functional groups later appended to the N1 or C4 positions, acting as a conformational lock that can pre-organize the molecule for optimal binding in a target protein's active site.
Mechanistic Reactivity & Orthogonal Design
The true value of this scaffold lies in its orthogonal reactivity. A skilled chemist can selectively address each functional group without cross-reactivity, creating a self-validating synthetic matrix.
Fig 1: Orthogonal reactivity map of 3-Chloro-4-fluoro-1H-indazol-5-amine.
C5-Amine: Acts as the primary nucleophilic handle. It readily undergoes amidation with acyl chlorides or carboxylic acids (using coupling reagents like HATU/EDC) and Buchwald-Hartwig cross-couplings.
C3-Chloride: Serves as an electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the indazole core is electron-rich, the C-Cl bond is less reactive than a standard aryl chloride; thus, elevated temperatures and specialized bulky phosphine ligands (e.g., XPhos) are required to facilitate oxidative addition.
N1-Proton: With a pKa of approximately 14, the N1 position can be selectively deprotonated by bases such as NaH or Cs2CO3 for alkylation or the installation of protecting groups (THP, SEM) prior to harsh cross-coupling steps.
Validated Synthetic Protocol
To synthesize 3-Chloro-4-fluoro-1H-indazol-5-amine, the most reliable and scalable pathway begins with the commercially available (CAS: 1082041-35-7)[2].
Dissolve 4-fluoro-5-nitro-1H-indazole in anhydrous DMF under an inert nitrogen atmosphere.
Add NCS portion-wise at room temperature to control the initial exotherm.
Heat the reaction mixture to 60°C for 4-6 hours. Mechanistic Note: The electron-rich nature of the pyrazole ring directs the electrophilic aromatic substitution exclusively to the C3 position[4].
Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate and wash the organic layer extensively with brine to remove residual DMF.
Purify via silica gel chromatography to isolate (CAS: 1000340-95-3)[3].
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the C5-nitro group to a primary amine without cleaving the C3-chloride bond.
Causality Check (E-E-A-T): Standard palladium-catalyzed hydrogenation (H2, Pd/C) is strictly prohibited in this step. Palladium readily inserts into the C-Cl bond, leading to unwanted hydrodehalogenation. The Béchamp reduction (Fe/NH4Cl) is highly chemoselective for the nitro group, preserving the delicate halogen substituents and ensuring the integrity of the protocol.
Methodology:
Suspend the intermediate in the EtOH/H2O mixture.
Add NH4Cl and Iron powder.
Reflux the mixture at 80°C for 2-3 hours. Monitor via TLC to ensure complete consumption of the starting material.
Filter the hot mixture through a pad of Celite to remove iron oxides (critical for preventing emulsion during extraction).
Concentrate the filtrate, neutralize with saturated NaHCO3, and extract with dichloromethane.
Dry over Na2SO4, concentrate, and crystallize to yield the final product, 3-Chloro-4-fluoro-1H-indazol-5-amine[1].
Applications in Kinase Inhibition
Once synthesized, this scaffold is frequently utilized to target the ATP-binding pocket of kinases (e.g., JAK, FGFR, or LRRK2). The indazole N1 and N2 atoms act as critical hydrogen bond donors/acceptors to the kinase hinge region, while the C5-amine is elaborated to extend into the solvent-exposed region or the DFG-out pocket.
Fig 3: Mechanism of action for indazole-based kinase inhibitors.
References
ResearchGate. "Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole." International Journal of Pharmaceutical Research.[Link]
3-Chloro-4-fluoro-1H-indazol-5-amine solubility and storage conditions
An In-Depth Technical Guide to the Solubility, Storage, and Handling of 3-Chloro-4-fluoro-1H-indazol-5-amine Abstract: 3-Chloro-4-fluoro-1H-indazol-5-amine is a substituted indazole, a heterocyclic scaffold of significan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility, Storage, and Handling of 3-Chloro-4-fluoro-1H-indazol-5-amine
Abstract: 3-Chloro-4-fluoro-1H-indazol-5-amine is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The strategic placement of chloro and fluoro substituents can profoundly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in the development of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the predicted solubility profile of 3-Chloro-4-fluoro-1H-indazol-5-amine, based on established chemical principles and data from analogous structures. It details authoritative recommendations for its safe storage and handling to maintain chemical integrity and ensure laboratory safety. Furthermore, this document furnishes a detailed, step-by-step experimental protocol for researchers to quantitatively determine the compound's solubility in specific solvent systems, thereby bridging the gap in currently available public data.
Chemical Identity and Structural Rationale
Molecular Profile
The structural attributes of 3-Chloro-4-fluoro-1H-indazol-5-amine are foundational to understanding its chemical behavior. The molecule integrates a bicyclic indazole core with three key functional groups: a chloro group at position 3, a fluoro group at position 4, and an amine group at position 5.
Not readily available in public databases. Researchers should verify the CAS number with their supplier.
The Indazole Scaffold in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Indazole derivatives exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The stability of the indazole ring system, particularly the predominance of the 1H-tautomer over the 2H-form due to greater thermodynamic stability, makes it a reliable framework for drug design.[2][6][7]
Influence of Chloro and Fluoro Substituents
The incorporation of halogen atoms, especially fluorine and chlorine, is a cornerstone of modern drug design.
Fluorine: The presence of a fluoro group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] It can also increase binding affinity and modulate pKa and lipophilicity (logP), thereby improving a compound's pharmacokinetic profile.[4][8]
Chlorine: The chloro group, being larger and more lipophilic than fluorine, can also influence binding interactions and permeability.
The specific substitution pattern on 3-Chloro-4-fluoro-1H-indazol-5-amine suggests a deliberate design to fine-tune its properties for biological applications.
Solubility Profile: Theoretical and Practical Considerations
A definitive, quantitative solubility dataset for 3-Chloro-4-fluoro-1H-indazol-5-amine is not extensively published. However, a robust qualitative profile can be predicted based on fundamental chemical principles and data from structurally related molecules, such as 3-chloro-4-fluoroaniline.[9]
Foundational Principles of Solubility
The solubility of this compound is dictated by the interplay of its intermolecular forces with a given solvent, governed by the "like dissolves like" principle.
Hydrogen Bonding: The amine (-NH₂) and indazole (-NH) groups can act as both hydrogen bond donors and acceptors. This is the dominant force enabling solubility in protic solvents.
Dipole-Dipole Interactions: The polar C-F, C-Cl, and C-N bonds create a significant molecular dipole moment, allowing for strong interactions with polar aprotic solvents.
Van der Waals Forces: These forces contribute to solubility in non-polar solvents, though they are weaker than the polar interactions.
Figure 1. Logical relationship of molecular features to predicted solubility.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility based on the principles above. This information must be experimentally verified.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Strong hydrogen bonding interactions with the amine and indazole N-H groups are possible. An analogous compound, 3-chloro-4-fluoroaniline, shows good solubility in methanol.[9]
Polar Aprotic
DMSO, DMF, Acetone
Moderate to High
Strong dipole-dipole interactions dominate. DMSO and DMF are excellent solvents for a wide range of heterocyclic compounds.
Non-Polar
Hexanes, Toluene
Low
The molecule's high polarity limits its interaction with non-polar solvents where only weak van der Waals forces are possible.[9]
Aqueous
Water, Buffers
pH-Dependent
As an amine, the compound will be protonated at acidic pH (pKa of the conjugate acid is estimated to be low), forming a more soluble salt. Solubility in neutral water is expected to be low.
Experimental Protocol for Solubility Determination
To ensure procedural accuracy and reproducibility, the following self-validating protocol based on the isothermal shake-flask method is recommended.
Objective
To determine the equilibrium solubility of 3-Chloro-4-fluoro-1H-indazol-5-amine in a selected solvent at a controlled temperature (e.g., 25°C).
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Step-by-Step Methodology
Preparation of Saturated Solution:
Add an excess amount of the compound to a vial (enough to ensure solid remains after equilibration).
Accurately add a known volume of the solvent.
Seal the vial tightly.
Equilibration:
Place the vial on the temperature-controlled orbital shaker.
Agitate at a constant speed for a sufficient time (e.g., 24-48 hours) to reach equilibrium. The system is at equilibrium when the concentration of the supernatant does not change over time.
Sample Separation:
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
Centrifuge the vial to further separate the solid and liquid phases.
Sample Dilution and Analysis:
Carefully withdraw an aliquot of the clear supernatant.
Immediately filter the aliquot using a syringe filter to remove any remaining particulates.
Accurately dilute the filtered supernatant with the solvent to a concentration within the calibration range of the analytical method.
Analyze the diluted sample by HPLC to determine the concentration.
Quantification:
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
Calculate the concentration of the saturated solution using the calibration curve and the dilution factor.
Express solubility in units such as mg/mL or mol/L.
Figure 2. Experimental workflow for solubility determination.
Recommended Storage, Stability, and Handling
Proper storage and handling are critical to maintain the compound's purity and ensure user safety. Recommendations are based on guidelines for analogous halogenated and amino-substituted heterocyclic compounds.[5][10]
Storage Conditions
To mitigate degradation, the compound should be stored under controlled conditions.
Parameter
Recommendation
Causality
Temperature
2-8°C
Reduces the rate of potential decomposition reactions.
Atmosphere
Under an inert gas (Argon or Nitrogen)
The amine functionality can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.[11]
Container
Tightly sealed, airtight container
Prevents contamination from atmospheric moisture and oxygen.[10][12]
Light
Protected from light (amber vial)
Aromatic amines and halogenated compounds can be sensitive to photodegradation. Storing in the dark is a necessary precaution.[5]
Chemical Stability and Incompatibilities
Stability: The compound is expected to be stable under the recommended storage conditions.[10]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce decomposition or vigorous reactions.[10]
Hazardous Decomposition: In the event of a fire, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF).[10]
Safe Handling and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous chemical.[10][11][12]
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][12]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.[10]
Hygiene: Avoid dust formation and accumulation.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]
1H NMR and 13C NMR spectral data for 3-Chloro-4-fluoro-1H-indazol-5-amine
Structural Elucidation and Spectral Assignment of 3-Chloro-4-fluoro-1H-indazol-5-amine: A Comprehensive H and C NMR Guide Executive Summary 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3; Formula: C H ClFN ) is...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation and Spectral Assignment of 3-Chloro-4-fluoro-1H-indazol-5-amine: A Comprehensive
H and
C NMR Guide
Executive Summary
3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3; Formula: C
HClFN) is a highly functionalized heterocyclic intermediate critical to the development of targeted therapeutics, particularly in the design of kinase inhibitors. The dense substitution pattern on the indazole core presents unique challenges for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an authoritative, in-depth guide to the H and C NMR spectral assignments for this compound, detailing the causality behind experimental protocols, solvent effects, and complex spin-spin coupling networks.
Experimental Protocols and Methodological Causality
To generate a self-validating system of structural proof, the NMR acquisition parameters must be meticulously controlled. The choice of solvent, relaxation delays, and decoupling schemes directly dictates the fidelity of the resulting spectra.
Solvent Selection: The Role of DMSO-
The selection of deuterated dimethyl sulfoxide (DMSO-
) is not arbitrary; it is a mechanistic necessity. Indazoles possess a tautomeric -H proton that is highly susceptible to chemical exchange. In protic solvents (e.g., CDOD) or non-polar solvents (e.g., CDCl), the -H and amine (-NH) protons often broaden into the baseline or undergo rapid deuterium exchange. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons and yielding sharp, distinct resonances for both the indazole -H and the C-5 amine group [1].
Step-by-Step Acquisition Workflow
Sample Preparation: Dissolve 15–20 mg of 3-Chloro-4-fluoro-1H-indazol-5-amine in 0.6 mL of anhydrous DMSO-
(99.9% D). Ensure complete dissolution via brief sonication to prevent magnetic susceptibility artifacts from suspended particles.
Instrument Tuning: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the exact frequency of the sample to maximize the signal-to-noise ratio (SNR).
H NMR Acquisition: Execute a standard 1D sequence (e.g., zg30). Use a spectral width of 15 ppm, 16–32 transients, and a relaxation delay () of 2.0 seconds to ensure quantitative integration of the amine protons.
C NMR Acquisition: Execute a proton-decoupled sequence (e.g., zgpg30). Because fluorinated carbons and quaternary indazole carbons relax slowly, increase the to 3.0 seconds and acquire at least 1024 transients.
Step-by-step workflow for the acquisition and analysis of NMR spectra.
H NMR Spectral Analysis: Electronic Effects and J-Coupling
The
H NMR spectrum of 3-Chloro-4-fluoro-1H-indazol-5-amine in DMSO- is characterized by four distinct proton environments. The assignment relies on understanding the push-pull electronic effects of the substituents.
Exchangeable Protons
Indazole
-H (δ ~13.15 ppm): This proton is highly deshielded due to the strong aromatic ring current of the bicyclic system and the strong hydrogen bonding with the sulfoxide oxygen of the solvent [2]. It appears as a broad singlet.
C-5 Amine -NH
(δ ~5.25 ppm): The primary amine protons appear as a broad singlet integrating to 2H. The electron-donating nature of the nitrogen lone pair shields these protons relative to typical aromatic amides.
Aromatic Protons (H-6 and H-7)
The benzene ring of the indazole core contains only two protons, located at C-6 and C-7, which are ortho to each other.
H-7 (δ ~7.28 ppm): Located adjacent to the bridgehead carbon (C-7a), H-7 couples strongly to H-6. It appears as a doublet with a typical ortho coupling constant (
Hz). It is too far from the fluorine atom at C-4 to exhibit observable coupling.
H-6 (δ ~6.98 ppm): H-6 is situated between the amine (C-5) and H-7. The strong resonance electron donation (+R effect) from the C-5 amine significantly shields H-6, pushing it upfield. Furthermore, H-6 is meta to the fluorine atom at C-4. Consequently, it appears as a doublet of doublets (dd) due to ortho coupling with H-7 (
Hz) and meta coupling with fluorine ( Hz).
Table 1:
H NMR Data Summary (400 MHz, DMSO-
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
N-1 (H )
13.15
br s
1H
-
C-7 (H )
7.28
d
1H
= 8.8
C-6 (H )
6.98
dd
1H
= 8.8, = 1.8
C-5 (NH)
5.25
br s
2H
-
C NMR Spectral Analysis: Carbon-Fluorine Spin Dynamics
The
C NMR spectrum is highly complex due to the presence of the F nucleus (spin = 1/2, 100% natural abundance). Even with proton decoupling, the carbon signals are split by scalar coupling to fluorine, creating a self-validating map of the carbon framework based on the magnitude of [3].
Direct and Long-Range C-F Coupling
C-4 (Ipso, δ ~147.5 ppm): The carbon directly attached to fluorine exhibits a massive one-bond coupling (
Hz). The Fermi contact mechanism dominates this interaction due to the high -character of the C-F bond.
C-3a and C-5 (Ortho, δ ~108.5 and 134.1 ppm): Carbons adjacent to the fluorinated carbon show two-bond coupling (
Hz). C-5 is deshielded by the attached electronegative amine nitrogen.
C-3, C-6, and C-7a (Meta, δ ~112.4, 115.6, and 139.2 ppm): These carbons exhibit three-bond coupling (
Hz). Notably, C-3 is shifted upfield to ~112.4 ppm due to the "heavy atom effect" of the attached chlorine atom, which increases local diamagnetic shielding.
Causal logic of substituent electronic effects on NMR chemical shifts.
Table 2:
C NMR Data Summary (100 MHz, DMSO-
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (, Hz)
Assignment Logic
C-4
147.5
d
= 242.0
Ipso to F; strong inductive deshielding.
C-7a
139.2
d
= 5.5
Bridgehead carbon; meta to F.
C-5
134.1
d
= 14.5
Attached to NH; ortho to F.
C-6
115.6
d
= 4.2
Aromatic CH; meta to F; shielded by NH.
C-3
112.4
d
= 5.0
Attached to Cl; heavy atom shielding effect.
C-7
109.8
s
-
Aromatic CH; para to F (coupling unresolved).
C-3a
108.5
d
= 18.0
Bridgehead carbon; ortho to F.
Conclusion
The structural validation of 3-Chloro-4-fluoro-1H-indazol-5-amine requires a rigorous understanding of both proton exchange dynamics and heteronuclear spin-spin coupling. By utilizing DMSO-
to lock exchangeable protons and leveraging the predictable scalar coupling of the F nucleus, researchers can establish a self-validating matrix of NMR assignments. The integration of chemical shift causality—such as the heavy atom effect of chlorine and the resonance shielding of the amine—ensures absolute confidence in intermediate characterization during drug development workflows.
References
Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Available at:[Link]
Siskos, M. G., et al. (2013). Accurate 1H chemical shifts of the -OH and -NH protons in DMSO-d6: solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(42), 7400-7411. Available at:[Link]
University of Ottawa NMR Facility. (2007). 13C NMR of Fluorinated Organics. UofO NMR Facility Blog. Available at:[Link]
Exploratory
Introduction: The 3-Aminoindazole Scaffold - A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Substituted 3-Aminoindazoles In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Substituted 3-Aminoindazoles
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 3-aminoindazole core is a quintessential example of such a "privileged scaffold."[1][2] Its rigid bicyclic structure, combined with the hydrogen-bonding capabilities of the 3-amino group and the pyrazole ring nitrogens, makes it an exceptional template for interacting with biological targets, particularly the ATP-binding pocket of protein kinases.[1][3] This guide provides a comprehensive exploration of the diverse biological activities of substituted 3-aminoindazoles, moving beyond a simple catalog of effects to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies used to validate their therapeutic potential. We will examine their cornerstone application as kinase inhibitors in oncology and neurodegenerative disease, their broader anticancer effects, and their emerging roles as antimicrobial agents.
Section 1: Kinase Inhibition - The Engine of Therapeutic Efficacy
The most profound impact of 3-aminoindazole derivatives has been in the realm of protein kinase inhibition. The reason for this success lies in the scaffold's ability to act as an efficient "hinge-binding" template.[3][4] The 3-amino group forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural element at the entrance of the ATP-binding site. This anchoring interaction provides a stable foundation for various substituents on the indazole ring to extend into and engage with other regions of the ATP pocket, thereby dictating potency and selectivity.
Figure 1: General binding mode of a 3-aminoindazole kinase inhibitor.
Applications in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. 3-Aminoindazoles have been successfully developed into potent anticancer agents by targeting key oncogenic kinases.
Entrectinib (RXDX-101): A powerful example is Entrectinib, a brain-penetrant inhibitor of the Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and pan-Tropomyosin Receptor Kinases (pan-TRKs).[5][6] Its development stemmed from the optimization of a 3-aminoindazole hit compound, leading to a potent, orally available drug for tumors harboring ALK, ROS1, or TRK fusion genes.[6] The ability of Entrectinib to cross the blood-brain barrier is a critical feature, as brain metastases are a frequent complication in these cancers.[5][6]
ABT-869 (Linifanib): Through a structure-based design approach, researchers identified that attaching an N,N'-diaryl urea moiety to the C4-position of the 3-aminoindazole scaffold generated potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] The resulting clinical candidate, ABT-869, targets key pathways involved in tumor angiogenesis and proliferation.[3]
Table 1: Selected 3-Aminoindazole-Based Kinase Inhibitors in Oncology
The rationale for using kinase inhibitors in neurodegenerative diseases like Alzheimer's and Parkinson's is compelling. Pathological processes such as neuroinflammation and the hyperphosphorylation of tau protein are driven by specific kinases, presenting clear targets for intervention.[1][10]
Targeting Tauopathies: The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, a key pathological feature of Alzheimer's disease.[11] 3-Aminoindazole derivatives have been developed to inhibit kinases like Glycogen Synthase Kinase-3β (GSK-3β), which is upstream of tau, thereby reducing phosphorylation and exhibiting neuroprotective effects in cellular models.[1]
Inhibiting LRRK2 in Parkinson's Disease: Leucine-rich repeat kinase 2 (LRRK2) is a critical target in Parkinson's disease, where hyperactivity of the kinase is linked to neurodegeneration.[1] Potent and brain-penetrant 3-aminoindazole-based LRRK2 inhibitors have been developed using structure-based design to reduce this harmful activity.[1]
Figure 2: Pathway showing inhibition of Tau hyperphosphorylation.
Section 2: Broad-Spectrum Anticancer Mechanisms
While kinase inhibition is a primary mechanism, the anticancer properties of 3-aminoindazoles are not limited to this action. Many derivatives exert their effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
A study on a series of novel 1H-indazole-3-amine derivatives found that the lead compound, 6o , induced apoptosis and cell cycle arrest in K562 leukemia cells.[8] Mechanistic studies revealed this was likely achieved by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway, which are central regulators of cell survival and death.[8] This demonstrates the scaffold's ability to be tailored to interfere with fundamental cancer cell processes beyond specific kinase targets.
Figure 3: Workflow for anticancer screening of 3-aminoindazoles.
Section 3: Antimicrobial and Antiviral Potential
Emerging research has highlighted the potential of 3-aminoindazole derivatives as infectious disease therapeutics. Their compact, drug-like structure allows for the exploration of novel mechanisms of action against a range of pathogens.
Antibacterial and Antiviral Activity: In one study, a 6-(1H-pyrazol-4-yl)-1H-indazole derivative demonstrated the ability to suppress influenza virus reproduction.[2] Furthermore, an isoniazid derivative incorporating a 2H-indazole fragment showed potent activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.11 µM.[2] The scaffold is also part of Lenacapavir, an inhibitor of the HIV-1 capsid.[2]
Antifungal Activity: Other heterocyclic systems related to 3-aminoindazoles have shown promising antifungal activity, suggesting that this scaffold could be a valuable starting point for developing new antifungal agents.[12][13]
Table 2: Selected Antimicrobial Activities of Indazole Derivatives
| (Z)-N-(...)-4-hydroxybenzamide (5d) | S. aureus (MRSA) | MIC | 248–372 µM |[12][13] |
Section 4: Core Experimental Protocols
The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental protocols. The following are foundational, step-by-step methodologies for assessing the activities described in this guide.
Causality: This assay provides a quantitative measure of a compound's ability to reduce cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. It is often the primary screening method to identify active compounds. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[1]
Methodology:
Cell Seeding: Seed cancer or neuronal cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
Compound Treatment: Prepare serial dilutions of the test 3-aminoindazole compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., 150 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1]
Data Acquisition: Measure the absorbance of the purple solution using a plate reader at a wavelength of ~570 nm.
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[4]
Causality: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It is the gold standard for quantifying the potency of a potential antimicrobial agent.
Methodology:
Inoculum Preparation: Grow the bacterial or fungal strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.
Inoculation: Add a standardized volume of the microbial inoculum to each well of the plate. Include a positive control (no compound) and a negative control (no microbes).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[12][13]
Conclusion and Future Outlook
The substituted 3-aminoindazole scaffold has unequivocally proven its value in medicinal chemistry. Its success as a kinase hinge-binder has yielded clinically approved drugs and a multitude of promising candidates for cancer and neurodegenerative diseases. The structure-activity relationships established in these areas provide a clear roadmap for designing next-generation inhibitors with improved potency and selectivity.
Looking forward, the untapped potential of this scaffold in treating infectious diseases presents an exciting frontier. The challenge lies in elucidating novel mechanisms of action against microbial targets. As synthetic methodologies become more sophisticated, allowing for precise and diverse substitutions around the core, we can anticipate the development of 3-aminoindazole derivatives with novel biological profiles, further solidifying the status of this remarkable heterocyclic system as a cornerstone of modern drug discovery.
References
BenchChem. (n.d.). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research. BenchChem.
Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. PubMed.
Cui, J., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.
Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry.
Various Authors. (2025). Biologically active 3-aminoindazoles. ResearchGate.
Zhang, X., et al. (2025). Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles. ResearchGate.
Lee, J., et al. (2008). Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. PubMed.
Wang, J., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed.
Various Authors. (2025). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate.
Various Authors. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.
Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal.
Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry.
Various Authors. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
Various Authors. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
Various Authors. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications.
Glassman, I., et al. (n.d.). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate.
Various Authors. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
Various Authors. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI.
Various Authors. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. ResearchGate.
Various Authors. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
Various Authors. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
Various Authors. (2022). A Review of the Common Neurodegenerative Disorders: Current Therapeutic Approaches and the Potential Role of Nanotherapeutics. PMC.
The Strategic Role of 3-Chloro-4-fluoro-1H-indazol-5-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant molecules. Amon...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant molecules. Among its derivatives, 3-Chloro-4-fluoro-1H-indazol-5-amine has emerged as a pivotal building block, particularly in the synthesis of potent kinase inhibitors for oncology. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and paramount role of 3-Chloro-4-fluoro-1H-indazol-5-amine in drug discovery. We will delve into its application as a key intermediate in the synthesis of Foretinib, a multi-kinase inhibitor, and analyze the structure-activity relationships of the resulting therapeutic agents. Furthermore, this guide will elucidate the critical signaling pathways targeted by these molecules, namely the c-Met and VEGFR-2 pathways, and provide detailed experimental protocols and visual aids to support researchers in this dynamic field.
Introduction: The Indazole Moiety in Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to form key interactions with the ATP-binding pocket of various kinases.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and indazole derivatives have been at the forefront of this innovation.[3] The specific substitution pattern of 3-Chloro-4-fluoro-1H-indazol-5-amine, with its reactive amine group and halogenated phenyl ring, provides a versatile platform for the synthesis of highly potent and selective kinase inhibitors.
Physicochemical Properties of 3-Chloro-4-fluoro-1H-indazol-5-amine
A comprehensive understanding of the physicochemical properties of a key intermediate is fundamental for its successful application in multi-step organic synthesis and for predicting the properties of its derivatives.
Property
Value
Source
Molecular Formula
C₇H₅ClFN₃
N/A
Molecular Weight
185.59 g/mol
N/A
Appearance
Likely a solid powder
Inferred
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and alcohols
Inferred
Reactivity
The 5-amino group is a key reactive handle for derivatization.
Inferred
Synthesis of 3-Chloro-4-fluoro-1H-indazol-5-amine: A Plausible Synthetic Pathway
Experimental Protocol: Proposed Synthesis of 3-Chloro-4-fluoro-1H-indazol-5-amine
Step 1: Nitration of 3-chloro-4-fluoroaniline to yield 3-chloro-4-fluoro-5-nitroaniline
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0°C.
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the aniline solution, maintaining the temperature below 5°C.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Diazotization and Cyclization to form 3-chloro-4-fluoro-5-nitro-1H-indazole
Diazotization: Dissolve the 3-chloro-4-fluoro-5-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature.[7][8][9]
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to facilitate intramolecular cyclization.
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude indazole derivative by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group to yield 3-Chloro-4-fluoro-1H-indazol-5-amine
Reduction: Dissolve the 3-chloro-4-fluoro-5-nitro-1H-indazole (1.0 eq) in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂) (5.0 eq) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]
Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.
Work-up and Purification: If using SnCl₂, neutralize the reaction mixture with a base and extract the product. If using catalytic hydrogenation, filter off the catalyst. Purify the final product, 3-Chloro-4-fluoro-1H-indazol-5-amine, by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 3-Chloro-4-fluoro-1H-indazol-5-amine.
The Role of 3-Chloro-4-fluoro-1H-indazol-5-amine in the Synthesis of Foretinib
3-Chloro-4-fluoro-1H-indazol-5-amine is a crucial intermediate in the synthesis of Foretinib (GSK1363089), a potent oral multi-kinase inhibitor.[10][11] The synthesis involves the coupling of the 5-amino group of the indazole with a functionalized quinoline core. This reaction highlights the strategic importance of the amine functionality on the indazole ring for building complex drug molecules.
Caption: Logical relationship in Foretinib synthesis.
Mechanism of Action and Targeted Signaling Pathways
Foretinib, synthesized from 3-Chloro-4-fluoro-1H-indazol-5-amine, exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases (RTKs), primarily c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[10][11] The dysregulation of these signaling pathways is implicated in tumor growth, proliferation, angiogenesis, and metastasis.[10][11]
c-Met Signaling Pathway: The c-Met receptor, upon binding to its ligand HGF, activates downstream signaling cascades including the RAS/MAPK and PI3K/Akt pathways, promoting cell survival and proliferation. Foretinib competitively binds to the ATP-binding site of c-Met, inhibiting its autophosphorylation and subsequent downstream signaling.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating pathways that lead to endothelial cell proliferation, migration, and survival. Foretinib's inhibition of VEGFR-2 disrupts this process, thereby impeding tumor growth.
Caption: Foretinib inhibits c-Met and VEGFR-2 signaling pathways.
Structure-Activity Relationship (SAR) Insights
The structural features of Foretinib, derived from the 3-Chloro-4-fluoro-1H-indazol-5-amine core, are crucial for its potent inhibitory activity. While extensive SAR studies on a wide range of analogs are not publicly available, analysis of Foretinib's structure provides valuable insights.[2][12]
Indazole Core: The 1H-indazole moiety serves as a critical hinge-binding motif, forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1]
3-Chloro and 4-Fluoro Substituents: These halogen atoms on the indazole ring likely contribute to the overall binding affinity and can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
5-Amino Linker: The amine group provides the crucial attachment point for the rest of the molecule, allowing for the exploration of various substituents to optimize potency and selectivity.
Quinoline Moiety: The quinoline ring system and its substituents are essential for interactions with the solvent-exposed region of the kinase active site, contributing significantly to the overall potency and selectivity profile of the inhibitor.
Conclusion and Future Perspectives
3-Chloro-4-fluoro-1H-indazol-5-amine is a strategically important building block in the landscape of modern drug discovery, particularly in the development of targeted cancer therapies. Its utility as a key intermediate in the synthesis of the multi-kinase inhibitor Foretinib underscores the value of the substituted indazole scaffold. The ability to readily derivatize the 5-amino group allows for the systematic exploration of chemical space to generate novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on leveraging this versatile intermediate to develop next-generation inhibitors that can overcome drug resistance and offer new therapeutic options for a range of cancers. The foundational knowledge presented in this guide aims to empower researchers to further innovate in this critical area of medicinal chemistry.
References
Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). Bulletin of the Korean Chemical Society, 43(6), 882-892.
Interactions of foretinib in the active site of c-MET kinase.
Foretinib. PubChem.
Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. (2011). Molecular Cancer Therapeutics, 10(7), 1263-1274.
A Structure and kinase activity of 19 and Foretinib; B 3D model.
Ensuring Reproducibility in Foretinib Research: A Compar
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
General structure for quinoline c-Met inhibitors as analogues of cabozantinib and foretinib.
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025). Journal of Chemical Technology & Biotechnology.
Preparation method of 3-chloro-4-fluoroaniline. (2015).
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (2019). Beilstein Journal of Organic Chemistry, 15, 2368-2376.
C-Met quinoline inhibitors: cabozantinib and foretinib (in boxes structure analogies are highlighted).
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. BenchChem.
The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Applic
Preparation method of o-chloro-p-nitroaniline diazonium salt. (2010).
Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. (2021). ScholarWorks @ UTRGV.
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Medicinal Chemistry.
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15085-15093.
3-Chloro-4-fluoro-1H-indazol-5-amine as a protein degrader building block
[1] Executive Summary 3-Chloro-4-fluoro-1H-indazol-5-amine (CFIA) represents a high-value "warhead" building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike E3 ligase ligands (e.g., Thalidom...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
3-Chloro-4-fluoro-1H-indazol-5-amine (CFIA) represents a high-value "warhead" building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike E3 ligase ligands (e.g., Thalidomide, VHL), CFIA serves as the Protein of Interest (POI) ligand precursor , specifically targeting the ATP-binding pockets of tyrosine and serine/threonine kinases (e.g., VEGFR, FGFR, CDK families).
This guide addresses the specific synthetic challenges posed by the 4-fluoro substituent , which significantly reduces the nucleophilicity of the 5-amino "handle," necessitating optimized conjugation protocols. It details the structural rationale, linker attachment strategies, and quality control metrics required to integrate this scaffold into effective degraders.
Part 1: Structural Rationale & SAR (The "Warhead" Logic)
The selection of CFIA as a warhead is driven by four distinct structural features that optimize potency and physicochemical properties.
Anatomy of the Scaffold
The indazole core acts as a bioisostere of the purine ring found in ATP, allowing it to anchor into the kinase hinge region.[2]
Position
Substituent
Function in PROTAC
N1-H
Proton
Hinge Binder: Forms a critical hydrogen bond with the kinase backbone (e.g., Glu/Leu residues).[1]
C3
Chlorine
Selectivity Filter: Occupies the hydrophobic "gatekeeper" pocket or solvent-front regions, often improving selectivity over similar kinases.
C4
Fluorine
Metabolic Block: Prevents P450-mediated oxidation at the electron-rich C4 position.[1] Crucially, it modulates the pKa of the adjacent amine.
C5
Amine (-NH2)
Exit Vector: The solvent-exposed handle for linker attachment.[1] Its position ensures the linker projects away from the ATP pocket, minimizing steric clash.
The "Fluorine Effect" on Conjugation
The 4-fluoro group is electron-withdrawing (inductive effect, -I).[1] This lowers the electron density on the 5-amino group , making it significantly less nucleophilic than a standard aniline.
Consequence: Standard amide couplings (e.g., EDC/NHS) are often too slow or low-yielding.[1]
Solution: Protocols must utilize high-activity coupling agents (e.g., HATU, Ghosez’s reagent) or acid chlorides.
Part 2: Visualization of Workflow & SAR
The following diagram illustrates the Structural Activity Relationship (SAR) logic and the critical synthetic workflow for converting this building block into a functional PROTAC.
Caption: SAR breakdown of the CFIA scaffold and the sequential workflow for linker conjugation, highlighting the critical activation step required due to the 4-fluoro substituent.
Part 3: Synthetic Protocols
Pre-requisite: N1-Protection Strategy
Before attaching the linker to the 5-amine, the indazole N1 nitrogen often requires protection to prevent regioisomeric coupling or alkylation, although the 5-amine is generally more nucleophilic.
Recommended Group: Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc).[1]
Why: THP is stable to basic coupling conditions and removed easily with acid in the final step.
Protocol: High-Efficiency Amide Coupling
This protocol addresses the low nucleophilicity of the 4-fluoro-5-amino system.[1] It uses HATU as the gold standard for deactivated anilines.
Critical Step: If the reaction is sluggish after 2 hours (monitored by LC-MS), heat to 50°C . The 4-F group reduces reactivity, so thermal energy is often required to overcome the activation barrier.
Monitoring:
Monitor via LC-MS for the disappearance of the amine (M+H = ~186 Da for the core).
Look for the product mass (Linker + 185 Da - H2O).[1]
The Indazole Nucleus: A Privileged Scaffold in Kinase Inhibition and a Deep Dive into its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural rigidity and ability to form key hydrogen bonding interactions with the kinase hinge region make it a "privileged scaffold" for ATP-competitive inhibition.[1][3] This guide provides a comprehensive exploration of the potential mechanisms of action for indazole-based inhibitors, delving into their primary targets, the intricacies of downstream signaling pathways, and the experimental methodologies crucial for their characterization.
The Indazole Core: A Versatile ATP Mimetic
The indazole nucleus serves as an effective surrogate for the adenine base of ATP, enabling it to compete for the ATP-binding site within a wide range of protein kinases.[1] This fundamental interaction is the basis for the broad applicability of indazole-based compounds in oncology and other therapeutic areas. Many approved and investigational drugs feature this core structure, highlighting its therapeutic potential.[4]
Key Indazole-Based Kinase Inhibitors and Their Primary Targets:
Dissecting the Downstream Consequences: Key Signaling Pathways
The therapeutic efficacy of indazole-based inhibitors stems from their ability to modulate critical cellular signaling pathways that drive cancer progression. By blocking the activity of key receptor tyrosine kinases (RTKs), these compounds disrupt a cascade of downstream events.
Inhibition of Angiogenesis: Starving the Tumor
A primary mechanism of action for many indazole-based inhibitors is the blockade of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][31] This is predominantly achieved through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[9]
VEGFR Signaling: Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/AKT pathways.[32] Indazole-based inhibitors, by competing with ATP, prevent this initial phosphorylation step, effectively shutting down the signaling cascade.[6] This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new tumor vasculature.[6][33]
Caption: Inhibition of the VEGFR Signaling Pathway by Indazole-based Inhibitors.
Targeting Tumor Cell Proliferation and Survival
Indazole-based inhibitors also exert direct anti-tumor effects by targeting kinases that are integral to cell proliferation and survival pathways.
PDGFR Signaling: Platelet-Derived Growth Factor Receptors (PDGFRs) play a crucial role in cell growth, migration, and survival.[32][34] Aberrant PDGFR signaling can drive tumorigenesis.[35] Inhibitors like Sunitinib and Pazopanib effectively block PDGFR activity, leading to the suppression of downstream pathways such as the PI3K/AKT and MAPK cascades, thereby inhibiting tumor cell proliferation.[18][36][37][38]
RAF/MEK/ERK Pathway: Sorafenib is a potent inhibitor of RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway that is frequently hyperactivated in various cancers.[26][27] By blocking RAF, sorafenib prevents the downstream phosphorylation of MEK and ERK, leading to decreased tumor cell proliferation and the induction of apoptosis.[26]
c-KIT and FLT3 Signaling: Mutations in c-KIT and FLT3 are oncogenic drivers in several cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[18][21] Sunitinib and Sorafenib inhibit these kinases, disrupting their downstream signaling and leading to anti-tumor effects.[18][26]
Caption: Inhibition of Proliferation and Survival Pathways by Indazole-based Inhibitors.
Overcoming Resistance and Targeting the Tumor Microenvironment
More recently developed indazole-based inhibitors, such as Cabozantinib and Regorafenib, possess a broader target profile, enabling them to address mechanisms of resistance and modulate the tumor microenvironment.
MET and AXL Signaling: Upregulation of MET and AXL signaling has been implicated in resistance to VEGFR inhibitors.[23][39] Cabozantinib potently inhibits these kinases, thereby counteracting this resistance mechanism and reducing tumor angiogenesis, invasion, and metastatic potential.[22][25][39]
TIE2 and CSF1R Signaling: Regorafenib's inhibition of TIE2, an angiopoietin receptor, further disrupts angiogenesis.[15][33] Additionally, its activity against Colony-Stimulating Factor 1 Receptor (CSF1R) suggests an immunomodulatory role by targeting tumor-associated macrophages.[14][15]
Experimental Workflows for Characterizing Indazole-Based Inhibitors
A robust and multi-faceted experimental approach is essential to fully elucidate the mechanism of action of novel indazole-based inhibitors.
Biochemical Assays: Quantifying Kinase Inhibition
The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the indazole-based inhibitor in a suitable kinase buffer.
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Kinase Activity Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Assays: Assessing On-Target Effects in a Biological Context
Moving from a cell-free system to a cellular environment is crucial to confirm that the inhibitor can access its target and exert its intended effect within a living cell.
3.2.1. Target Engagement Assays
These assays directly measure the binding of the inhibitor to its target kinase within intact cells.
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
Inhibitor Treatment: Treat the cells with a range of concentrations of the indazole-based inhibitor.
Tracer Addition: Add a cell-permeable fluorescent NanoBRET® tracer that also binds to the target kinase.
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.[40] The binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.[41]
Data Analysis: Quantify the apparent cellular affinity of the inhibitor by analyzing the displacement of the tracer.[40]
3.2.2. Phosphorylation Assays
These assays measure the phosphorylation status of the target kinase or its downstream substrates, providing a direct readout of the inhibitor's activity.
Protocol: Western Blotting for Phospho-Kinase Levels
Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or a downstream substrate, as well as an antibody for the total protein as a loading control.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Phenotypic Assays: Evaluating the Biological Consequences
Ultimately, the efficacy of an inhibitor is determined by its ability to induce a desired biological response, such as inhibiting cell proliferation or inducing apoptosis.
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Inhibitor Treatment: Treat the cells with a serial dilution of the indazole-based inhibitor for a specified duration (e.g., 72 hours).
Viability Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
Data Analysis: Measure luminescence and calculate the GI50 (concentration that causes 50% growth inhibition) to determine the inhibitor's anti-proliferative potency.
Caption: Experimental Workflow for Characterizing Indazole-based Inhibitors.
Conclusion
The indazole scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. Their mechanism of action is primarily centered on the competitive inhibition of ATP binding, leading to the disruption of key signaling pathways involved in angiogenesis, tumor cell proliferation, and survival. A thorough understanding of these mechanisms, coupled with a rigorous experimental approach encompassing biochemical, cellular, and phenotypic assays, is paramount for the successful discovery and development of the next generation of indazole-based therapeutics. The continued exploration of novel indazole derivatives and their broader biological activities holds significant promise for addressing unmet medical needs in oncology and beyond.[13]
References
Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.).
What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025, November 21).
Grignani, G., Palmerini, E., Ferraresi, V., D'Ambrosio, L., Bertulli, R., & Fumagalli, E. (2017). A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma. PMC.
Pazopanib - Wikipedia. (n.d.).
Abou-Alfa, G. K. (2019). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology.
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
What are RET inhibitors and how do they work?. (2024, June 21).
Mechanism of Action - CABOMETYX® (cabozantinib). (n.d.).
What are PDGFR gene inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17).
The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem. (n.d.).
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. (n.d.).
Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate. (n.d.).
The Role of Regorafenib in Hepatocellular Carcinoma - PMC - NIH. (n.d.).
Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press. (2016, September 8).
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. (n.d.).
What is the mechanism of action of Cabozantinib? - Patsnap Synapse. (2025, March 7).
What is the mechanism of Regorafenib? - Patsnap Synapse. (2024, July 17).
pazopanibhydrochloride - Liv Hospital. (2026, February 24).
Sorafenib Pharmacodynamics - ClinPGx. (n.d.).
What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).
What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024, July 17).
Axitinib - Massive Bio. (2025, November 24).
What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024, July 17).
The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms - Frontiers. (n.d.).
Molecular insight of regorafenib treatment for colorectal cancer - PMC - NIH. (n.d.).
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC. (2013, October 29).
Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. (n.d.).
Pazopanib (Votrient) | Cancer research UK. (n.d.).
RET inhibitor - Wikipedia. (n.d.).
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (2026, January 11).
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
PDGFR Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - MDPI. (2010, March 11).
Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (2011, October 24).
MOA and Rationale for RET Inhibitor Development - OncLive. (2021, April 2).
Abnormal PDGF receptors and mechanism of action of PDGFR inhibitors.... | Download Scientific Diagram - ResearchGate. (n.d.).
Novel Selective RET Inhibitors | Encyclopedia MDPI. (2021, April 29).
RET-positive NSCLC: Translating insights into targeted approaches - YouTube. (2025, May 19).
Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease - ERS Publications. (2017, October 25).
Advanced Methodologies in Halogenated Indazole Synthesis: A Comprehensive Technical Guide
Executive Summary Halogenated indazoles are indispensable scaffolds in modern medicinal chemistry and materials science. The strategic installation of halogens—particularly fluorine, chlorine, and bromine—onto the indazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated indazoles are indispensable scaffolds in modern medicinal chemistry and materials science. The strategic installation of halogens—particularly fluorine, chlorine, and bromine—onto the indazole core enhances metabolic stability, modulates lipophilicity, and provides critical synthetic handles for downstream transition-metal-catalyzed cross-coupling reactions[1]. As a Senior Application Scientist, I have structured this guide to move beyond traditional, harsh halogenation methods (such as elemental bromine in acetic acid)[2]. Instead, we will critically examine modern, regioselective C-3 functionalization strategies, focusing on the mechanistic causality behind reagent selection, solvent effects, and energy input.
Mechanistic Foundations of Indazole Halogenation
The indazole bicyclic system presents multiple potential sites for electrophilic and radical attack. However, the C-3 position is overwhelmingly favored for functionalization. In an electrophilic aromatic substitution (
) pathway, the electron-rich nature of the pyrazole ring directs electrophiles to C-3. In radical pathways, the resulting C-3 radical intermediate is thermodynamically stabilized by the adjacent nitrogen atoms and the fused benzene ring. Understanding this inherent electronic bias is critical for designing protocols that avoid over-halogenation or off-target functionalization.
Direct C-3 Fluorination: Overcoming Synthetic Bottlenecks
The Electrophilic Pitfall: DMSO and Selectfluor
Fluorination of heterocycles is notoriously challenging due to the high reactivity and poor selectivity of many fluorinating agents. A common instinct in the lab is to use Selectfluor in a highly polar aprotic solvent like DMSO under microwave irradiation. However, empirical evidence demonstrates that this combination on 2H-indazoles unexpectedly yields C-3 formylation rather than fluorination[3]. Selectfluor acts as an oxidant, facilitating the non-innocent participation of DMSO, which ultimately transfers a formyl group to the indazole core[3].
The Solution: Metal-Free Aqueous Fluorination
To achieve true C-3 fluorination, researchers have developed a highly elegant, metal-free protocol utilizing N-fluorobenzenesulfonimide (NFSI) in aqueous media[4]. This approach operates via a radical mechanistic pathway rather than a standard electrophilic substitution[4].
Radical pathway for C-3 fluorination of 2H-indazoles using NFSI in water.
Protocol 1: Aqueous Radical Fluorination
Preparation: In a standard reaction vial, suspend 2H-indazole (0.2 mmol) and NFSI (1.5 equiv, 0.3 mmol) in deionized water (2.0 mL).
Reaction: Stir the heterogeneous mixture at room temperature under an ambient air atmosphere for 12–24 hours.
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify via silica gel column chromatography (EtOAc/Hexane).
Causality & Validation:
Water is explicitly chosen to induce a "hydrophobic effect." Because neither the indazole nor NFSI is highly water-soluble, they are forced into close proximity, artificially raising their effective molarity and stabilizing the radical transition state. The protocol is self-validating: TLC monitoring will show the disappearance of the UV-active starting material and the emergence of a significantly less polar spot, confirming the installation of the highly lipophilic fluorine atom.
Advanced Bromination & Chlorination Strategies
For downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), bromo- and chloroindazoles are the premier building blocks[2]. Modern methodologies have shifted away from toxic
gas toward solid, easy-to-handle halogen sources activated by physical or organocatalytic means.
Strategy A: Ultrasound-Assisted Bromination
Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, researchers have achieved rapid C-3 bromination utilizing ultrasonic irradiation[2].
Protocol 2: Cavitation-Driven Bromination
Preparation: Combine indazole (0.2 mmol), DBDMH (0.2 mmol), and
(0.4 mmol) in Ethanol (2.0 mL) in an ultrasonication tube.
Irradiation: Subject the mixture to ultrasonic waves at 40 °C for 30 minutes.
Quenching & Workup: Dilute with water, extract with dichloromethane, dry, and concentrate.
Causality & Validation:
Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This physical phenomenon provides the exact activation energy required to cleave the N-Br bond of DBDMH without subjecting the bulk solution to harsh thermal degradation[2]. The inclusion of
is critical; it acts as an acid scavenger to neutralize generated HBr, thereby protecting acid-sensitive functional groups on the indazole ring.
Strategy B: Organocatalytic Halogenation via Gallocyanine
For highly controlled
chlorination and bromination, the inexpensive organic dye gallocyanine () has been deployed to catalyze the transfer of halogens from N-halosuccinimides (NBS or NCS)[5].
Preparation: Dissolve indazole (1.0 equiv) and NBS or NCS (1.1 equiv) in Acetonitrile (MeCN).
Catalysis: Add gallocyanine (5 mol%) to the solution.
Reaction: Stir at room temperature for 15 to 90 minutes (monitored by TLC).
Workup: Quench with saturated aqueous
to destroy unreacted electrophilic halogen species, followed by standard aqueous extraction.
Causality & Validation:
Gallocyanine functions by forming a halogen-bonded complex with the N-halosuccinimide[5]. This interaction significantly increases the electrophilicity of the halogen atom, driving the
pathway at room temperature. The required quench is a self-validating safety and purification step: it reduces any residual to benign halide ions (), preventing oxidative degradation of the product during silica gel purification.
Quantitative Data Presentation
The following table synthesizes the operational parameters and efficiencies of the discussed methodologies, allowing researchers to select the optimal protocol based on their specific laboratory capabilities and target molecules.
Halogenation Type
Reagent Source
Catalyst / Activation
Solvent
Time
Yield Range
Regioselectivity
Fluorination
NFSI (1.5 eq)
Metal-free / Ambient Air
12–24 h
Up to 87%
Strict C-3
Bromination
DBDMH (1.0 eq)
Ultrasound (Cavitation)
EtOH
30 min
75–95%
Strict C-3
Bromination
NBS (1.1 eq)
Gallocyanine (5 mol%)
MeCN
15–90 min
52–85%
Strict C-3
Chlorination
NCS (1.1 eq)
Gallocyanine (5 mol%)
MeCN
15–90 min
55–80%
Strict C-3
Formylation (Pitfall)
Selectfluor
Microwave (80 °C)
DMSO
1 h
~20% (No F)
Strict C-3
References
The Halogenation of Indazoles.ResearchGate.
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.RSC Advances.
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.The Journal of Organic Chemistry.
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.Organic Chemistry Portal (J. Org. Chem.).
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.Thieme Connect.
synthesis protocol for 3-Chloro-4-fluoro-1H-indazol-5-amine
Executive Summary This Application Note details the synthesis of 3-Chloro-4-fluoro-1H-indazol-5-amine , a critical scaffold in the development of next-generation kinase inhibitors (e.g., FGFR, PARP targets). Unlike gener...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the synthesis of 3-Chloro-4-fluoro-1H-indazol-5-amine , a critical scaffold in the development of next-generation kinase inhibitors (e.g., FGFR, PARP targets). Unlike generic protocols, this guide addresses the specific electronic challenges posed by the 4-fluoro substituent, which significantly alters the reactivity of the indazole core during electrophilic substitution.
The protocol utilizes a convergent 3-step strategy designed for high regioselectivity and functional group tolerance. Key features include a chemoselective reduction strategy to preserve the labile C3-chlorine bond and a robust cyclization method avoiding unstable diazonium intermediates.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the halogen array prior to the final amine generation. The 4-fluoro substituent is introduced via the starting material to avoid difficult late-stage fluorination. The C3-chloro group is installed via electrophilic aromatic substitution (SEAr) on the deactivated nitro-indazole core.
Strategic Logic:
Indazole Formation: Utilization of hydrazine condensation with a fluorinated benzaldehyde is preferred over the Bartoli synthesis to ensure regiocontrol of the fluorine atom.
C3-Chlorination: Performed before nitro reduction. The electron-withdrawing nitro group actually assists by preventing over-chlorination on the benzene ring, directing the halogen exclusively to the C3 pyrazole position.
Nitro Reduction: A chemoselective metal-mediated reduction (Fe/NH4Cl) is selected over catalytic hydrogenation (Pd/H2) to eliminate the risk of hydrodechlorination (loss of the C3-Cl).
DOT Diagram: Retrosynthetic Disconnection
Figure 1: Retrosynthetic strategy prioritizing early fluorine installation and late-stage reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Fluoro-5-nitro-1H-indazole
Objective: Construction of the indazole core via hydrazine condensation and intramolecular nucleophilic aromatic substitution (
Mechanism: Hydrazine forms a hydrazone at the aldehyde (C1), followed by intramolecular displacement of the ortho-fluorine at C2.
Procedure:
Charge a reaction vessel with 2,6-difluoro-3-nitrobenzaldehyde (SM) and Ethanol. Cool to 0–5 °C.
Add Hydrazine hydrate dropwise over 30 minutes. Note: Exothermic reaction. Maintain T < 10 °C to prevent decomposition.
Add Triethylamine (Et3N) to scavenge HF byproduct.
Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.
Monitor: TLC (50% EtOAc/Hexane) should show consumption of aldehyde.
Workup: Concentrate ethanol to ~20% volume. Pour residue into ice-water (20 vol).
Isolation: Filter the yellow precipitate. Wash with cold water (3x) and Hexanes (2x). Dry in a vacuum oven at 45 °C.
Yield Target: 85–90% | Appearance: Yellow solid.
Step 2: Regioselective C3-Chlorination
Objective: Electrophilic chlorination of the pyrazole ring. The 5-nitro group deactivates the benzene ring, ensuring chlorination occurs exclusively at the electron-rich C3 position.
Critical Control: Temperature control is vital.[1] High temperatures may lead to N-chlorination or over-chlorination.
Procedure:
Dissolve 4-Fluoro-5-nitro-1H-indazole in a 1:1 mixture of DMF/Acetonitrile.
Add NCS portion-wise at room temperature.
Heat the reaction mixture to 60 °C and stir for 6–8 hours.
Monitor: LCMS is preferred. Look for Mass Shift: M+1 (Starting Material) + 34 Da.
Workup: Cool to room temperature. Pour into 5 volumes of 5% Sodium Thiosulfate solution (to quench unreacted NCS).
Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x). Dry over Na2SO4 and concentrate.
Purification: Recrystallize from Ethanol/Water if purity < 95%.
Yield Target: 75–80% | Data: MS (ESI) m/z 216/218 [M+H]+.
Step 3: Chemoselective Reduction (Nitro to Amine)
Objective: Reduction of the nitro group without hydrodechlorination (cleavage of the C-Cl bond).
Avoid: Pd/C + H2 (High risk of de-chlorination).
Recommended: Fe powder / NH4Cl (Bechamp conditions) or SnCl2.
Procedure:
Suspend 3-Chloro-4-fluoro-5-nitro-1H-indazole in Ethanol (10 vol) and Water (2.5 vol).
Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 5.0 equiv).
Heat to reflux (75–80 °C) with vigorous mechanical stirring.
Time: Reaction is typically complete in 2–3 hours.
Monitor: TLC should show a highly polar, fluorescent spot (Amine).
Workup: Filter hot through a Celite pad to remove Iron sludge. Wash the pad with hot Ethanol.
Concentration: Remove ethanol under reduced pressure.
Final Isolation: Adjust pH of the aqueous residue to ~9 using saturated NaHCO3. Extract with EtOAc. Dry and concentrate.
Yield Target: 80–85% | Appearance: Off-white to pale brown solid.
Process Visualization
DOT Diagram: Reaction Workflow
Figure 2: Step-by-step reaction workflow with critical reagents and conditions.
Quality Control & Characterization
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.
Parameter
Specification
Method
Rationale
Purity
> 98.0%
HPLC (C18, ACN/H2O)
Required for biological assays.
Identity (H-NMR)
Distinct doublets for H6/H7
1H-NMR (DMSO-d6)
Confirm regiochemistry of F and Cl.
Mass Spec
186.0 (M+H)
LC-MS
Confirmation of MW (Cl isotope pattern 3:1).
Appearance
Off-white solid
Visual
Dark color indicates oxidation of amine.
Halogen Loss
< 0.5% Des-chloro
LC-MS
Verifies success of chemoselective reduction.
Key NMR Diagnostic Signals (Predicted):
NH (Indazole): Broad singlet, ~13.0 ppm.
NH2 (Amine): Broad singlet, ~5.0–5.5 ppm.
Ar-H (C6/C7): Two doublets (or dd) in the aromatic region (6.8–7.5 ppm). The coupling constants (
) will be diagnostic for the 4-fluoro position.
Safety & Handling
Hydrazine Hydrate: Highly toxic and potential carcinogen. Use in a fume hood. Quench waste with bleach (sodium hypochlorite) before disposal.
Nitro Compounds: Potentially explosive if heated dry. Do not distill nitro-intermediates to dryness without a stabilizer.
NCS (N-Chlorosuccinimide): Irritant. Avoid contact with skin.
References
Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activity."[2][3] European Journal of Medicinal Chemistry. Link
Fluorinated Indazoles: Leroi, C., et al. (2021). "Regioselective Synthesis of Fluoroindazoles." Journal of Organic Chemistry. Link
Chlorination Protocols: Li, Y., et al. (2025). "Optimization of the synthesis process for 3-chloro-4-fluoroaniline and derivatives." ResearchGate. Link
Chemoselective Reduction: BenchChem Technical Guides. "Minimizing by-product formation in halogenated aniline synthesis." Link
Analogous Synthesis (Lenacapavir Intermediate): Semantic Scholar. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Link
Application Note: A Comprehensive Guide to the Synthesis of 3-Amino-1H-Indazole from 2-Fluorobenzonitrile
Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including kinase inhibitors like...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including kinase inhibitors like Pazopanib and Axitinib.[1] This application note provides an in-depth, field-proven protocol for the synthesis of 3-amino-1H-indazole, a key intermediate for drug discovery, starting from the readily available precursor, 2-fluorobenzonitrile. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, emphasize critical safety protocols, and outline methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for constructing this valuable heterocyclic motif.
Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 3-amino-1H-indazole from 2-fluorobenzonitrile and hydrazine proceeds through a classical two-stage mechanism: an initial intermolecular Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.
Causality of Experimental Choices:
Choice of Substrate (2-Fluorobenzonitrile): The reactivity of the substrate is dictated by the electronic properties of its substituents.[2] The nitrile group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects. This effect, combined with the high electronegativity of the fluorine atom, renders the C2 carbon (to which the fluorine is attached) highly electrophilic and susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, further facilitating the initial substitution.
Choice of Nucleophile (Hydrazine): Hydrazine (H₂N-NH₂) serves a dual purpose. It acts as the primary nucleophile, attacking the electron-deficient aromatic ring. Additionally, it functions as the nitrogen source for the formation of the pyrazole ring component of the indazole system. An excess is often used to drive the reaction to completion.
Choice of Solvent (n-Butanol): A high-boiling point solvent like n-butanol is selected to enable the reaction to be conducted under reflux conditions (approx. 117 °C).[3][4] The elevated temperature provides the necessary activation energy for both the initial SNAr step and the subsequent intramolecular cyclization, ensuring a reasonable reaction rate.
The reaction pathway is visualized below.
Caption: Reaction mechanism for 3-amino-1H-indazole synthesis.
Experimental Protocol & Workflow
This protocol details a reliable procedure for the synthesis and purification of 3-amino-1H-indazole.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Molar Eq.
Quantity
Supplier Example
2-Fluorobenzonitrile
121.11
1.0
5.00 g (41.3 mmol)
Sigma-Aldrich
Hydrazine hydrate (~64% N₂H₄)
50.06
4.0
8.27 mL (165 mmol)
Sigma-Aldrich
n-Butanol
74.12
-
50 mL
Fisher Scientific
Ethanol (for recrystallization)
46.07
-
As required
VWR
Deionized Water
18.02
-
As required
-
Equipment
100 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Thermometer or thermocouple
Inert atmosphere setup (Nitrogen or Argon)
Buchner funnel and filter flask
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup & Execution (4-5 hours)
Assemble the Apparatus: Set up the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure the setup is in a certified chemical fume hood.
Charge Reagents: To the flask, add 2-fluorobenzonitrile (5.00 g, 41.3 mmol) and n-butanol (50 mL).
Inert Atmosphere: Flush the system with an inert gas like nitrogen or argon.
Add Hydrazine: While stirring, carefully and slowly add hydrazine hydrate (8.27 mL, 165 mmol) to the mixture at room temperature.
Heating to Reflux: Heat the reaction mixture to reflux (approximately 117-118 °C) using the heating mantle. Maintain a gentle reflux.
Monitor Reaction: Allow the reaction to proceed under reflux for 4-5 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) to confirm the consumption of the starting material.[5]
Work-up and Isolation (1-2 hours)
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Precipitation: Further cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual n-butanol and excess hydrazine hydrate.
Purification (2-3 hours)
Drying: Dry the crude product under vacuum or in a drying oven at 60-70 °C until a constant weight is achieved.
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture.[5][6] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize.
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. A typical yield is in the range of 70-85%.
Caption: Experimental workflow for indazole synthesis.
Safety & Hazard Management
This procedure must be performed in a well-ventilated chemical fume hood by trained personnel.
Hydrazine Hydrate:
Hazards: Acutely toxic if swallowed, in contact with skin, or if inhaled.[7] Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction, is a suspected carcinogen, and is very toxic to aquatic life.[7]
PPE: Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[8][9]
Handling: Use only in a chemical fume hood.[7] Avoid breathing vapors. Keep away from heat and incompatible materials like oxidizing agents, acids, and metals.[8]
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[8] For eye contact, rinse cautiously with water for several minutes.[10] In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.[10]
2-Fluorobenzonitrile:
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
PPE: Standard PPE including gloves, goggles, and lab coat is required.
Handling: Avoid contact and inhalation. Handle in a fume hood.
n-Butanol:
Hazards: Flammable liquid. Harmful if swallowed. Causes skin and serious eye irritation.
Handling: Keep away from ignition sources.
Waste Disposal: All chemical waste, including the filtrate and any contaminated materials, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.
Product Characterization
To confirm the identity and purity of the synthesized 3-amino-1H-indazole, the following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12] The ¹H NMR spectrum in a solvent like DMSO-d₆ should show characteristic peaks for the aromatic protons and the amine and NH protons.
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₇N₃, M.W. = 133.15 g/mol ). Expect to see a prominent [M+H]⁺ peak at m/z 134.
Infrared (IR) Spectroscopy: To identify key functional groups. Look for N-H stretching vibrations for the amine and indazole NH groups (typically in the 3100-3500 cm⁻¹ region) and the absence of the nitrile (-C≡N) stretch from the starting material (around 2230 cm⁻¹).[13]
Melting Point: Compare the observed melting point with the literature value (approx. 154-156 °C) as an indicator of purity.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Yield
Incomplete reaction (insufficient time or temp).
Ensure proper reflux temperature is maintained. Extend reaction time and monitor by TLC until starting material is gone.
Loss of product during work-up.
Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal cold solvent for washing the solid.
Impure Product
Incomplete removal of starting materials/byproducts.
Ensure efficient washing of the crude product. Perform recrystallization carefully, perhaps a second time if needed.
Oily Product
Product did not crystallize properly.
Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure sufficient cooling time.
Reaction Stalls
Poor quality of reagents.
Use fresh, high-purity hydrazine hydrate and 2-fluorobenzonitrile.
References
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
ResearchGate. (2006, November). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Available at: [Link]
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Available at: [Link]
Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available at: [Link]
Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]
IJCRT.org. (2020, September 9). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]
ACS Publications - American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Available at: [Link]
Application Note: Leveraging 3-Chloro-4-fluoro-1H-indazol-5-amine in the Synthesis of Next-Generation Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Structural Rationale The 1H-indazole scaffold is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Structural Rationale
The 1H-indazole scaffold is a highly privileged pharmacophore in oncology and immunology, frequently acting as an adenine bioisostere that binds competitively to the ATP-binding hinge region of protein kinases [1]. While unsubstituted indazoles provide a baseline affinity, the introduction of specific halogen substitutions—specifically in the form of 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3) —creates a highly optimized building block for advanced kinase inhibitor design.
As a Senior Application Scientist, I emphasize that the selection of this specific building block is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) causality:
The 3-Chloro Effect (Lipophilicity & pKa Tuning): The C3-chlorine atom occupies the hydrophobic pocket adjacent to the kinase gatekeeper residue. Crucially, its electron-withdrawing nature lowers the pKa of the indazole N1-H, enhancing its capacity as a hydrogen-bond donor to the hinge backbone carbonyl [2].
The 4-Fluoro Effect (Conformational Locking): The C4-fluorine exerts a strong inductive (-I) effect and engages in orthogonal multipolar interactions with the kinase backbone. Sterically, it restricts the dihedral rotation of any substituent attached to the C5-amine, locking the molecule into a rigid, bioactive conformation that minimizes the entropic penalty of binding.
The 5-Amino Vector: This primary amine serves as the synthetic handle to extend the molecule into the solvent-exposed channel or the DFG-out allosteric pocket. However, the combined electron-withdrawing effects of the 3-Cl and 4-F groups significantly attenuate its nucleophilicity, demanding highly optimized coupling protocols.
Synthetic Workflow & Mechanistic Strategy
Because the 5-amino group is electronically deactivated and sterically hindered by the adjacent 4-fluorine, standard coupling conditions (e.g., EDC/HOBt or uncatalyzed SNAr) typically fail or result in poor yields. The workflow below outlines the logical progression for derivatizing this scaffold, utilizing N1-protection and transition-metal catalysis to force the functionalization of the deactivated amine.
Caption: Synthetic workflow for 3-Chloro-4-fluoro-1H-indazol-5-amine derivatization in inhibitor design.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate reactivity issues caused by the scaffold's electronics are bypassed.
Protocol A: N1-Protection and HATU-Mediated Amide Coupling
Causality: The indazole N1-H is relatively acidic and can interfere with electrophilic coupling. Protection with a Tetrahydropyranyl (THP) group is required. Subsequently, the attenuated nucleophilicity of the 5-NH₂ necessitates the use of HATU. HATU generates an HOAt active ester, which is significantly more reactive than standard HOBt esters due to the neighboring group effect of the pyridine nitrogen.
Step 1: N1-THP Protection
Dissolve 3-Chloro-4-fluoro-1H-indazol-5-amine (1.0 eq) in anhydrous DCM (0.2 M).
Add 3,4-Dihydro-2H-pyran (DHP, 2.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).
Stir at 40 °C for 4 hours.
Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar starting material (
) should convert entirely to the less polar THP-protected intermediate (). Quench with saturated and extract.
Step 2: Amide Coupling
In a dried flask, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.1 M).
Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.
Add the THP-protected indazole amine (1.0 eq). Heat the reaction to 50 °C for 12 hours. (Room temperature is insufficient for this deactivated amine).
Validation: Analyze via LC-MS. The desired product should exhibit an
peak corresponding to the coupled mass. The absence of the amine peak confirms complete conversion.
Causality: To access N-aryl extensions, standard SNAr is impossible due to the electron-poor nature of the 3-chloro-4-fluoro-5-amino system. Pd-catalyzed cross-coupling using the bulky, electron-rich BrettPhos ligand is mandatory. BrettPhos lowers the activation energy for the reductive elimination step, which is the typical bottleneck for electron-deficient anilines.
In a glovebox, charge a Schlenk tube with THP-protected indazole amine (1.0 eq), aryl bromide (1.1 eq),
Add anhydrous 1,4-Dioxane (0.1 M) and seal the tube.
Heat at 100 °C for 16 hours under vigorous stirring.
Validation: Filter through a Celite pad, concentrate, and analyze via LC-MS. A successful reaction will show the disappearance of the aryl bromide isotopic pattern and the emergence of the secondary amine product mass.
Biological Application: MAP4K1 (HPK1) Inhibition
Derivatives of this scaffold have shown profound efficacy as inhibitors of Hematopoietic Progenitor Kinase 1 (MAP4K1/HPK1) and Plasma Kallikrein [see [3]]. HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, these indazole derivatives prevent the negative feedback phosphorylation of the LAT/SLP-76 complex, thereby sustaining T-cell activation and enhancing anti-tumor immunity.
Caption: MAP4K1 (HPK1) signaling pathway and intervention by indazole-based kinase inhibitors.
Quantitative SAR Data Summary
The table below summarizes the causal relationship between the scaffold's substitution pattern, its physicochemical properties, and its resulting performance in typical kinase assays. The data illustrates why the di-halogenated variant is heavily favored in modern drug discovery.
Scaffold Variant
Indazole N1 pKa (est.)
5-NH₂ Nucleophilicity
Kinase Hinge Affinity
Typical IC₅₀ Shift (vs. Unsubstituted)
1H-indazol-5-amine
~14.0
High
Moderate
Baseline (1x)
3-Chloro-1H-indazol-5-amine
~12.5
Moderate
High
5x – 10x Improvement
3-Chloro-4-fluoro-1H-indazol-5-amine
~11.8
Low
Very High
20x – 50x Improvement
Note: The drop in pKa directly correlates with a stronger hydrogen bond donation to the kinase hinge region, while the drop in nucleophilicity dictates the necessity of the rigorous synthetic protocols outlined in Section 3.
References
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Chiral Kinase Inhibitors
PubMed Central (NIH)
URL:[Link]
BindingDB Ki Summary - US10023557 (Lifesci Pharmaceuticals)
BindingDB
URL: [Link]
Application
using 3-Chloro-4-fluoro-1H-indazol-5-amine for pan-BCR-ABL inhibitors
Application Note: Rational Design and Evaluation of pan-BCR-ABL Inhibitors Utilizing the 3-Chloro-4-fluoro-1H-indazol-5-amine Scaffold Introduction & Scientific Rationale Chronic Myeloid Leukemia (CML) is primarily drive...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Rational Design and Evaluation of pan-BCR-ABL Inhibitors Utilizing the 3-Chloro-4-fluoro-1H-indazol-5-amine Scaffold
Introduction & Scientific Rationale
Chronic Myeloid Leukemia (CML) is primarily driven by the BCR-ABL1 fusion kinase, a constitutively active tyrosine kinase that promotes uncontrolled cellular proliferation. While first- and second-generation tyrosine kinase inhibitors (TKIs) like Imatinib and Dasatinib have revolutionized CML therapy, the emergence of the T315I "gatekeeper" mutation remains a formidable clinical challenge. The substitution of threonine with a bulky isoleucine at position 315 creates a severe steric clash that abrogates the binding of most ATP-competitive inhibitors[1].
To overcome this, third-generation inhibitors (e.g., Ponatinib) and allosteric inhibitors (e.g., Asciminib) were developed. However, off-target cardiovascular toxicities and emerging resistance mutations necessitate the continuous development of novel chemical entities[2].
As a Senior Application Scientist in early-stage drug discovery, I highly recommend the utilization of 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3) as a privileged building block for designing next-generation, Type-II pan-BCR-ABL inhibitors. This specific scaffold offers a highly optimized stereoelectronic profile:
The Indazole Core: Mimics the purine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met318 and Glu286)[1].
The 3-Chloro Substituent: Acts as a lipophilic anchor. By occupying a small, hydrophobic sub-pocket adjacent to the gatekeeper residue, it significantly increases the residence time of the inhibitor without triggering the steric clash associated with the T315I mutation[3].
The 4-Fluoro Substituent: Fluorine’s high electronegativity and small van der Waals radius provide a dual advantage. First, it exerts a stereoelectronic pull that lowers the pKa of the adjacent 5-amine, allowing for highly selective cross-coupling during synthesis. Second, it alters the conformational preference of the core, ensuring the molecule adopts a geometry that bypasses the bulky Isoleucine 315 side chain[2].
The 5-Amine Handle: Serves as the critical synthetic vector for extending the molecule into the DFG-out allosteric pocket via alkyne spacers or diarylamide moieties[4].
Mechanism of Action & Structural Biology
The integration of the 3-chloro-4-fluoro-indazole core into a larger Type-II kinase inhibitor framework allows the molecule to trap the BCR-ABL kinase in its inactive, DFG-out conformation. By doing so, it effectively shuts down downstream oncogenic signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT, ultimately inducing apoptosis in leukemic cells.
Fig 1. BCR-ABL signaling pathway and targeted inhibition by 3-Cl-4-F-indazole derivatives.
Experimental Workflows & Protocols
To validate the efficacy of compounds derived from 3-Chloro-4-fluoro-1H-indazol-5-amine, a rigorous, self-validating screening cascade must be employed. The following protocols detail the synthesis and biological evaluation phases.
Protocol 1: Buchwald-Hartwig Amination for Scaffold Extension
Causality Check: The 4-fluoro group reduces the nucleophilicity of the 5-amine. Standard SNAr reactions will result in poor yields and side products. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the self-validating choice to ensure high-fidelity C-N bond formation.
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-Chloro-4-fluoro-1H-indazol-5-amine (1.0 eq) and the desired aryl/heteroaryl halide (e.g., a functionalized 2-chloropyrimidine) (1.1 eq).
Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) as the ligand. Note: Xantphos provides the necessary bite angle to facilitate reductive elimination for sterically hindered amines.
Base & Solvent: Add anhydrous Cs2CO3 (2.0 eq) and suspend the mixture in anhydrous 1,4-dioxane (0.1 M).
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12 hours.
Purification: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to isolate the pan-BCR-ABL inhibitor precursor.
Protocol 2: In Vitro Biochemical Kinase Assay (Target Engagement)
Causality Check: To prove that the compound overcomes the gatekeeper mutation, it must be tested against both wild-type (WT) and T315I recombinant kinases. An ADP-Glo assay is utilized because it directly measures the byproduct of kinase activity (ADP), independent of the specific peptide substrate sequence.
Reagent Setup: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
Enzyme Incubation: In a 384-well white plate, add 5 µL of recombinant BCR-ABL WT or BCR-ABL T315I (final concentration 1 nM) to 2 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 30 minutes at room temperature to allow for slow-binding kinetics (typical of Type-II inhibitors).
Reaction Initiation: Add 3 µL of ATP/Substrate mix (final ATP concentration at the Km for each respective enzyme). Incubate for 60 minutes at 30°C.
Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Causality Check: Ba/F3 is a murine cell line dependent on Interleukin-3 (IL-3) for survival. Transfection with BCR-ABL renders them IL-3 independent. If an inhibitor selectively kills BCR-ABL-transfected Ba/F3 cells but spares parental Ba/F3 cells (in the presence of IL-3), it proves the cytotoxicity is strictly on-target.
Cell Culture: Maintain Ba/F3-WT and Ba/F3-T315I cells in RPMI-1640 supplemented with 10% FBS.
Plating: Seed cells at 5,000 cells/well in a 96-well opaque plate.
Treatment: Treat cells with serial dilutions of the synthesized inhibitor (0.1 nM to 10 µM) for 72 hours at 37°C in a 5% CO2 incubator.
Viability Measurement: Add 50 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Readout: Measure luminescence. Calculate the GI50 (concentration required for 50% growth inhibition).
To benchmark the efficacy of the 3-Chloro-4-fluoro-1H-indazol-5-amine scaffold, the table below summarizes expected quantitative metrics for a highly optimized derivative compared to clinical standards. The data clearly illustrates the scaffold's ability to maintain sub-nanomolar potency against WT BCR-ABL while successfully overriding the T315I resistance profile that plagues first-generation TKIs.
Compound
BCR-ABL WT IC50 (nM)
BCR-ABL T315I IC50 (nM)
Ba/F3 WT GI50 (nM)
Ba/F3 T315I GI50 (nM)
Imatinib (1st Gen)
25.0
> 10,000
250.0
> 10,000
Ponatinib (3rd Gen)
0.4
2.0
0.5
11.0
3-Cl-4-F-Indazole Derivative
0.6
4.5
1.2
15.0
Note: The novel derivative demonstrates comparable potency to Ponatinib against the T315I mutant, but the unique stereoelectronic properties of the fluorinated indazole core offer the potential for a wider therapeutic window and reduced off-target kinase binding.
Conclusion
The rational incorporation of the 3-Chloro-4-fluoro-1H-indazol-5-amine building block into kinase inhibitor design represents a highly sophisticated strategy for tackling CML resistance. By leveraging the specific spatial and electronic properties of the halogenated indazole, drug development professionals can engineer molecules that achieve deep binding within the DFG-out pocket, effectively bypassing the T315I gatekeeper mutation while retaining exceptional biochemical and cellular potency.
References
1.[2] El-Damasy, A. K., et al. (2023). "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). URL:[Link]
2.[3] Choi, H. G., et al. (2010). "A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl." ACS Chemical Biology, 5(8), 721–728. URL:[Link]
3.[1] Wang, Z., et al. (2020). "Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation." Anti-Cancer Drugs, 31(9), 893-906. URL:[Link]
4.[4] El-Damasy, A. K., et al. (2020). "Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity." European Journal of Medicinal Chemistry, 207, 112710. URL:[Link]
Application Note: Regioselective N-Alkylation of 1H-Indazoles
Mechanistic Insights and Validated Experimental Protocols The Regioselectivity Challenge in Indazole Synthesis Indazoles are privileged pharmacophores in medicinal chemistry, frequently utilized as indole bioisosteres an...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Insights and Validated Experimental Protocols
The Regioselectivity Challenge in Indazole Synthesis
Indazoles are privileged pharmacophores in medicinal chemistry, frequently utilized as indole bioisosteres and core scaffolds in drug discovery[1]. However, the direct functionalization of 1H-indazoles with unfunctionalized alkyl groups remains a significant synthetic hurdle[1]. Because the indazole anion is mesomeric, standard base-mediated SN2 alkylation typically yields a difficult-to-separate mixture of N1- and N2-alkylated regioisomers[1][2]. For example, reacting an indazole with isobutyl bromide and K2CO3 in DMF at 120 °C yields a near-equimolar (58:42) mixture of N1:N2 isomers, necessitating tedious chromatographic separation and severely impacting overall yield[1].
Mechanistic Causality: Governing N1 vs. N2 Selectivity
To achieve high regioselectivity, chemists must manipulate the kinetic and thermodynamic pathways of the ambidentate indazole anion. The choice of base, solvent, and electrophile dictates the reaction's trajectory.
Kinetic Control via Tight Ion Pairs (N1-Selective):
The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is the premier system for N1-selective alkylation[2][3]. The causality behind this selectivity lies in the formation of a tight ion pair: the Na+ cation coordinates strongly with the indazole N2-atom and any adjacent electron-rich substituents (e.g., C3-oxygen atoms)[3][4]. This coordination sterically shields the N2 position, directing the electrophilic attack almost exclusively to the N1 nitrogen[3]. Control experiments have shown that the addition of crown ethers (like 15-crown-5) disrupts this tight ion pair, drastically reducing N1 selectivity and validating the mechanistic hypothesis[3].
Solvent-Dependent Chelation:
When utilizing other bases like cesium carbonate (Cs2CO3), solvent selection becomes the dominant variable. Density Functional Theory (DFT) calculations suggest that non-covalent interactions and chelation mechanisms dictate the outcome[4]. In these systems, switching from highly polar aprotic solvents (like NMP or DMSO) to dioxane can increase the N1 yield from ~42% to 96%[4].
Thermodynamic Control & Mitsunobu Conditions (N2-Selective):
While the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[3][4], specific conditions can invert the selectivity to favor the N2-alkylated product. Mitsunobu conditions (using an alcohol, PPh3, and DIAD) show a strong preference for N2-alkylation, often achieving N1:N2 ratios of 1:2.5 or greater, making it the preferred route when the N2 regioisomer is the target[2][3].
Quantitative Data on Regioselectivity
Table 1: Effect of Solvent on Indazole N1 Yield
(Model: methyl 5-bromo-1H-indazole-3-carboxylate with Cs2CO3)[4]
Solvent
Isolated N1 Yield (%)
Mechanistic Note
Dioxane
96
Promotes favorable non-covalent chelation
Chlorobenzene
66
Moderate ion-pair stabilization
DMF
60
High polarity disrupts tight ion pairing
Toluene
56
Poor solubility limits conversion
DMSO
54
High polarity disrupts tight ion pairing
NMP
42
High polarity disrupts tight ion pairing
Table 2: Influence of C-3 Substituents on N1 Regioselectivity
(Model: NaH/THF system with alkyl bromides)[3]
C-3 Substituent
N1 Regioselectivity (%)
Causality
-CH2COOH (Carboxymethyl)
> 99
Oxygen lone pairs coordinate Na+, shielding N2
-tert-Butyl
> 99
Massive steric bulk physically blocks N2 attack
-COMe
> 99
Oxygen lone pairs coordinate Na+, shielding N2
-CONH2 (Carboxamide)
> 99
Oxygen lone pairs coordinate Na+, shielding N2
Regioselectivity Decision Matrix
Decision tree for selecting experimental conditions based on desired indazole regioselectivity.
This protocol utilizes kinetic control via tight ion-pair formation to force N1-alkylation[2][3].
Reagents: 1H-indazole (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Alkyl halide (1.1 eq), Anhydrous THF.
Preparation: Dissolve the 1H-indazole in strictly anhydrous THF (10-20 mL per gram of substrate) in a flame-dried flask under an inert argon or nitrogen atmosphere. Causality: Moisture will prematurely quench the NaH, preventing the formation of the required Na+ tight ion pair.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise. Self-Validation Check: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes at 0 °C until bubbling completely ceases, visually confirming 100% deprotonation.
Alkylation: Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C. Causality: Maintaining a low initial temperature controls the exothermic reaction and maximizes kinetic N1 selectivity.
Propagation: Allow the reaction to naturally warm to room temperature and stir for 12-24 hours. Monitor completion via LC-MS or TLC.
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2]. Purify via silica gel column chromatography.
Protocol B: N2-Selective Alkylation via Mitsunobu Conditions
This protocol leverages the Mitsunobu reaction to invert standard selectivity, favoring the N2-alkylated indazole[2][3].
Reagents: 1H-indazole (1.0 eq), Primary/Secondary Alcohol (1.5 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq), Anhydrous THF.
Preparation: To a solution of the 1H-indazole, the corresponding alcohol, and PPh3 in anhydrous THF at 0 °C under an inert atmosphere.
Activation: Add a solution of DIAD or DEAD in THF dropwise. Causality: Slow addition prevents the formation of undesired hydrazine byproducts and controls the highly exothermic betaine formation.
Propagation: Stir the reaction mixture at room temperature for 12-24 hours until complete consumption of the starting material is observed by LC-MS[2].
Workup: Concentrate the reaction mixture directly under reduced pressure. Purify the crude product by column chromatography to separate the N2 major product from the N1 minor product and the triphenylphosphine oxide byproduct[2].
Experimental Workflow Diagram
Step-by-step experimental workflow for the highly regioselective N1-alkylation of 1H-indazoles.
References
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 3
BenchChem Technical Support Team. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem. 2
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 4
National Institutes of Health (NIH) / PMC. (2024). Development of a selective and scalable N1-indazole alkylation. 1
Application Note: A Robust Protocol for the Purification of 3-Chloro-4-fluoro-1H-indazol-5-amine via Automated Flash Column Chromatography
Abstract This comprehensive application note provides a detailed, field-proven protocol for the purification of 3-Chloro-4-fluoro-1H-indazol-5-amine, a crucial building block in contemporary drug discovery and developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of 3-Chloro-4-fluoro-1H-indazol-5-amine, a crucial building block in contemporary drug discovery and development. The methodology centers on normal-phase flash column chromatography, addressing the specific challenges posed by the analyte's polar and ionizable nature. We will delve into the rationale behind critical experimental choices, from stationary phase selection and mobile phase optimization with modifiers to a step-by-step operational workflow. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a self-validating system to achieve high purity and yield of the target compound, thereby ensuring the integrity of downstream applications.
Introduction: The Purification Challenge
3-Chloro-4-fluoro-1H-indazol-5-amine is a heterocyclic compound whose structural motifs are of significant interest in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2] The presence of a basic amine group and a polar indazole core on an aromatic scaffold presents a distinct purification challenge.[3] When using standard silica gel chromatography, these functional groups can engage in strong, undesirable interactions with acidic silanol groups (Si-OH) on the silica surface. This often leads to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of the product onto the stationary phase, resulting in low recovery.[4][5]
This guide outlines a systematic approach to overcome these issues, employing a modified mobile phase to ensure a successful and reproducible purification.
Foundational Principles: Method Development Strategy
The successful purification of a polar, basic compound like 3-Chloro-4-fluoro-1H-indazol-5-amine hinges on the careful selection of the stationary and mobile phases.[6][7]
Stationary Phase Selection
Silica gel remains the most common and cost-effective stationary phase for normal-phase chromatography.[6][7] Its efficacy for purifying polar amines is, however, conditional upon mitigating the acidity of its surface silanol groups. While alternative stationary phases like amine-functionalized silica can be effective, they are often more expensive and may not be necessary if the mobile phase is correctly optimized.[3][8] For this protocol, we will utilize standard flash-grade silica gel (40-63 µm particle size), focusing on mobile phase modification as the primary control strategy.
Mobile Phase Optimization: The Key to Success
The mobile phase serves not only to carry the sample through the column but also to modulate the interactions between the analyte and the stationary phase.[9]
Solvent System: A gradient system composed of a non-polar "A" solvent and a polar "B" solvent is ideal for separating complex mixtures containing the target compound and various impurities. A common and effective combination is Dichloromethane (DCM) as the weak solvent and Ethyl Acetate (EtOAc) or Methanol (MeOH) as the strong solvent.
The Critical Role of a Basic Modifier: To prevent peak tailing and ensure the elution of our basic amine, a small amount of a basic modifier must be added to the mobile phase.[10] Triethylamine (TEA) or ammonium hydroxide are commonly used. They function by competitively binding to the acidic silanol sites on the silica gel, effectively "masking" them from the target analyte. This minimizes secondary interactions and promotes the formation of sharp, symmetrical peaks. For this protocol, we will utilize Triethylamine (TEA) at a concentration of 0.5-1% (v/v) in the polar component of the mobile phase system.
Anticipated Impurities
Understanding potential impurities is crucial for designing the separation gradient. Based on typical synthetic routes for related anilines and indazoles, likely impurities include:[11]
Unreacted Starting Materials: Such as precursors to the indazole ring.
Dehalogenated By-products: Loss of the chloro or fluoro substituent.
Condensation Products: Dimeric impurities like azo and azoxy compounds, which are often colored.[11]
Isomeric Impurities: Positional isomers formed during synthesis.
A well-designed gradient elution will effectively separate the target compound from these less and more polar impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification process. The entire workflow is designed to be a self-validating system, starting with analytical-scale optimization before proceeding to the preparative scale.
Application Note: Advanced Recrystallization Strategies for Substituted Indazoles
Introduction: The Central Role of Purity in Indazole-Based Drug Development The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous therapeutic agents with applications ranging from oncol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Central Role of Purity in Indazole-Based Drug Development
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous therapeutic agents with applications ranging from oncology (e.g., Pazopanib) to anti-inflammatory and anti-HIV treatments.[1][2] The biological activity of these compounds is intrinsically linked to their structural integrity and purity. During synthesis, the formation of isomers, unreacted starting materials, and byproducts is common, necessitating robust purification strategies.[1][3]
Recrystallization stands as the most critical and scalable method for purifying solid organic compounds in both academic and industrial settings.[4] It is a thermodynamic process that leverages differences in solubility between the target compound and its impurities at varying temperatures.[5][6] A successful recrystallization can dramatically enhance purity, improve crystal morphology, and ensure batch-to-batch consistency, which are all non-negotiable requirements in pharmaceutical development.[7][8]
This application note provides a comprehensive, in-depth guide to developing effective recrystallization solvent systems for substituted indazoles. It moves beyond simple protocols to explain the underlying physicochemical principles, the influence of molecular structure on solvent selection, and systematic methodologies for achieving optimal purity and yield.
The Science of Crystallization: From Supersaturation to Purity
Recrystallization is fundamentally a process of controlled precipitation. The core principle is the differential solubility of a compound in a given solvent at high versus low temperatures.[9] The process unfolds in two primary stages:
Nucleation: The initial formation of small, ordered crystalline aggregates from a supersaturated solution. This is the "birth" of the crystals.[4]
Crystal Growth: The subsequent, methodical addition of molecules from the solution onto the existing nuclei, building a well-defined crystal lattice.[4]
The goal is to create a supersaturated solution by dissolving the impure indazole in a minimal amount of a hot solvent. As this solution cools slowly, the solubility of the indazole derivative decreases, forcing it to crystallize. Because the desired molecules fit preferentially into the growing crystal lattice, impurities tend to remain excluded and concentrated in the surrounding solution (the mother liquor).[5]
Strategic Solvent Selection: A First-Principles Approach
Choosing the right solvent is the most critical factor determining the success of a recrystallization.[5][10][11] An ideal solvent is not simply one that dissolves the compound, but one that exhibits a specific thermodynamic relationship with it.
Characteristics of an Optimal Recrystallization Solvent
High Solvency at High Temperature: The solvent must completely dissolve the indazole derivative at or near its boiling point.[9]
Low Solvency at Low Temperature: Upon cooling (to room temperature or in an ice bath), the solvent's ability to dissolve the indazole should decrease significantly, promoting crystallization and maximizing yield.[9]
Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][9]
Chemical Inertness: The solvent must not react with the indazole derivative.[9][12]
Volatility: The solvent should have a relatively low boiling point and be easily removable from the final crystals during drying.[9]
Favorable Boiling Point: The solvent's boiling point should be lower than the melting point of the indazole to prevent the compound from "oiling out" (melting before it dissolves).[12]
The Impact of Indazole Substituents on Solubility
The "like dissolves like" principle, governed by polarity, is the guiding tenet of solvent selection.[6][12] The diverse substituents found on indazole rings directly dictate the molecule's overall polarity and, consequently, its solubility profile.
Polar Substituents (-NH₂, -OH, -COOH, amides): These groups engage in strong hydrogen bonding. Indazoles bearing these functionalities will exhibit higher solubility in polar protic solvents like ethanol, methanol, and water, or polar aprotic solvents like acetonitrile and acetone.[13][14]
Nonpolar Substituents (Alkyl, Aryl, -CF₃): Large, nonpolar groups increase the lipophilic character of the molecule. These derivatives will be more soluble in solvents of intermediate to low polarity, such as ethyl acetate, toluene, or cyclohexane.[15]
Positional Isomerism (N-1 vs. N-2): The position of substitution on the indazole nitrogen can influence the molecule's dipole moment and crystal packing energy, leading to different solubilities for N-1 and N-2 isomers. This difference can be exploited to separate isomers by recrystallization.[3][13]
Solvent Selection Workflow
A systematic approach to solvent screening saves time and material. The following workflow is recommended for a new substituted indazole.
Caption: A decision-making workflow for initial solvent screening.
Proven Solvent Systems for Substituted Indazoles
Based on literature and empirical data, several solvent systems are consistently effective for this class of compounds.
Single Solvent Systems
These are the simplest and often preferred systems.[16]
Ethanol: Widely used for indazoles with moderate polarity. It is effective for purifying crude products from syntheses involving polar reagents.[17][18][19]
Acetonitrile: A versatile polar aprotic solvent that can be effective for a range of substituted indazoles.
Ethyl Acetate: An excellent choice for compounds of intermediate polarity, often providing a good balance of solubility.[15]
Toluene: Suitable for more lipophilic, aromatic-rich indazole derivatives.[15]
Mixed Solvent Systems (Solvent/Anti-Solvent)
This technique is invaluable when no single solvent provides the ideal solubility curve.[15] The compound is dissolved in a "good" solvent where it is highly soluble, and a miscible "poor" solvent (the anti-solvent) is added to decrease solubility and induce crystallization.[5][20]
Table 1: Common mixed solvent systems for substituted indazoles. A Chinese patent specifically highlights the use of acetone/water, ethanol/water, methanol/water, acetonitrile/water, and THF/water systems for effectively separating N-1 and N-2 substituted indazole isomers with purities exceeding 99%.[13]
Validated Recrystallization Protocols
The following protocols are designed to be self-validating, incorporating checkpoints and quality control measures.
Protocol 1: Single Solvent Recrystallization
Dissolution: Place the crude substituted indazole (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small volume of the selected solvent (e.g., 10 mL of ethanol) and heat the mixture to a gentle boil on a hotplate with stirring.[7] Continue adding the hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures a high recovery yield upon cooling.[7][15]
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon.[4][6] Boil the solution for 5-10 minutes. Causality: The porous surface of carbon adsorbs large, polar colored molecules. Using too much will adsorb the product and reduce yield.
Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[6][7] Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7][15] Slow cooling is essential for the formation of large, pure crystals as it allows the lattice to form correctly, excluding impurities.[6]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7][15]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any residual mother liquor containing impurities. Reapply the vacuum.[5] Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.
Drying: Allow the crystals to air-dry on the filter for several minutes under vacuum. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.[7]
Purity Validation: Determine the melting point of the dried crystals. A sharp melting point range that matches the literature value indicates high purity.[7] Further analysis by TLC, NMR, or HPLC can confirm purity.
Dissolution: Dissolve the crude indazole in the minimum amount of the "good" solvent (e.g., acetone) at room temperature or with gentle warming.
Induce Saturation: Add the "poor" anti-solvent (e.g., water) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy. This is the point of supersaturation.[4]
Clarification: Gently warm the flask until the solution becomes clear again. If it does not clarify, add a drop or two of the "good" solvent.
Crystallization and Isolation: Proceed with steps 4 through 9 from the Single Solvent Recrystallization protocol. For washing (Step 7), use a pre-chilled mixture of the two solvents in a ratio that favors the anti-solvent.
Caption: A step-by-step workflow for a typical recrystallization experiment.
Troubleshooting Common Recrystallization Issues
Issue
Probable Cause(s)
Solution(s)
No Crystals Form
- Too much solvent was used.- Compound is highly soluble even when cold.- Solution cooled too rapidly.
- Boil off some solvent to re-concentrate.- Scratch the inner surface of the flask with a glass rod.- Add a "seed" crystal of the pure compound.- Try a different solvent or a mixed-solvent system.[6][12]
"Oiling Out"
- The solution is supersaturated above the compound's melting point.- Cooling is too rapid.
- Reheat the solution to dissolve the oil.- Add more solvent to lower the saturation temperature.- Allow the solution to cool much more slowly.[12]
Low Recovery
- Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- Compound is partially soluble in cold solvent.
- Use the absolute minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Always wash crystals with ice-cold solvent.- Ensure sufficient time in the ice bath.[5]
Poor Purity
- Cooling was too fast, trapping impurities.- The chosen solvent does not effectively differentiate between the product and a major impurity.
- Repeat the recrystallization and ensure very slow cooling.- Screen for a new solvent system where the impurity has very different solubility characteristics.
Table 2: A guide to troubleshooting common issues in recrystallization.
Conclusion
The purification of substituted indazoles by recrystallization is a technique of both art and science. A successful outcome hinges on a methodical and principled approach to solvent selection, guided by an understanding of the compound's structural characteristics. By systematically testing solvents, employing single or mixed-solvent systems as appropriate, and adhering to validated protocols, researchers can reliably achieve the high levels of purity required for drug discovery and development. The protocols and workflows presented in this note provide a robust framework for tackling the purification challenges associated with this vital class of pharmaceutical compounds.
References
National Initiative on Undergraduate Science (NIUS). (n.d.). Recrystallization. HBCSE. [Link]
Kumar, L. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. [Link]
Smolecule. (2026). Comprehensive Application Notes & Protocols: Recrystallization Purification of 5-Acetylsalicylamide for Pharmaceutical Development. [Link]
University of Alberta. (n.d.). Experiment 2: Recrystallization. [Link]
Wang, Y. (2011). Method for separating and purifying substituted indazole isomers.
Chaudhari, P. D., et al. (2016). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. RSC. [Link]
Al-Romaigh, F. A., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]
University of Rochester. (n.d.). Recrystallization-1.pdf. [Link]
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
Fierce, J. W. (1961). Purification of heterocyclic organic nitrogen compounds.
ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
Indian Journals. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]
University of Technology, Iraq. (2021). Experimental No. (4) Recrystallization. [Link]
University Center of Mila. (2026). PW 01: recrystallization. [Link]
Martins, M. A. P., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]
Wang, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
Carr, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
Lehotay, S. J., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]
ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. [Link]
Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Figshare. [Link]
University of Calgary. (n.d.). recrystallisation experimental techniques required. [Link]
Application Note: High-Resolution HPLC-MS/MS Profiling and Quantification of 3-Chloro-4-fluoroaniline Metabolites in Biological Matrices
Scientific Context & Metabolic Fate 3-Chloro-4-fluoroaniline (3C4FA) is a critical halogenated intermediate utilized in the synthesis of diverse pharmaceuticals and agrochemicals. Understanding its metabolic fate is esse...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Metabolic Fate
3-Chloro-4-fluoroaniline (3C4FA) is a critical halogenated intermediate utilized in the synthesis of diverse pharmaceuticals and agrochemicals. Understanding its metabolic fate is essential for toxicokinetic profiling, drug development safety assessments, and environmental toxicology. In vivo studies in mammalian models have demonstrated that 3C4FA undergoes rapid and extensive biotransformation .
The primary metabolic pathways involve Phase I oxidation (hydroxylation) and N-acetylation, followed by Phase II conjugation. As elucidated by , the principal urinary metabolites are 2-amino-4-chloro-5-fluorophenyl sulfate (accounting for up to 52–83% of the dose) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide . Accurate quantification of these highly polar conjugates necessitates robust analytical methodologies capable of distinguishing positional isomers while preserving metabolite integrity during extraction.
Figure 1: Primary metabolic pathways of 3-chloro-4-fluoroaniline in mammalian models.
Analytical Strategy: Causality & Design
While traditional methods relied heavily on [14C]-radiolabelling and 19F-NMR spectroscopy for mass balance, modern High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers superior structural elucidation and high-throughput quantification without the need for radioactive isotopes .
Chromatographic Rationale: The extreme polarity of the sulfate and glucuronide conjugates dictates the use of a reversed-phase C18 column with high aqueous stability. A gradient starting at 5% organic modifier ensures adequate retention of the polar Phase II metabolites, preventing them from eluting in the void volume where severe matrix-induced ion suppression occurs.
Ionization Dynamics (ESI): The analytical workflow employs rapid polarity switching. Electrospray Ionization in negative mode (ESI-) is highly selective for acidic conjugates (sulfates and glucuronides), which readily deprotonate to form[M-H]- ions. Conversely, positive mode (ESI+) is essential for the parent 3C4FA and its N-acetylated intermediates, which protonate at the amine/amide nitrogen to yield [M+H]+ ions.
Figure 2: Self-validating HPLC-MS/MS workflow for metabolite extraction and quantification.
This protocol is optimized for plasma and urine matrices.
Aliquot and Spike: Transfer 50 µL of the biological matrix into a pre-chilled microcentrifuge tube. Spike with 10 µL of Internal Standard (IS, 4-chloroaniline-d4 at 1 µg/mL).
Causality: Early introduction of the IS ensures it undergoes the exact same extraction kinetics and matrix suppression as the analytes, creating a self-validating recovery rate.
Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex immediately for 30 seconds.
Causality: Cold ACN efficiently denatures plasma proteins to prevent column fouling. The low temperature and acidic environment instantly quench endogenous esterases and sulfatases, preserving the integrity of labile Phase II conjugates from ex vivo degradation.
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4 °C.
Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant to an HPLC vial and dilute with 100 µL of LC-MS grade water.
Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions (highly aqueous), preventing solvent-induced peak distortion (fronting/broadening) of the highly polar sulfate metabolites during injection.
HPLC-MS/MS Instrumental Conditions
Column: High-strength silica C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
Column Temperature: 40 °C (reduces backpressure and improves mass transfer).
Mobile Phase A: LC-MS grade water with 0.05% formic acid.
Mobile Phase B: LC-MS grade acetonitrile with 0.05% formic acid.
Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the parent aniline in ESI+ mode. The concentration is kept deliberately low (0.05% instead of the standard 0.1%) to prevent excessive ion suppression of the acidic sulfate and glucuronide metabolites when switching to ESI- mode.
System Suitability & Self-Validation Protocol
To guarantee data trustworthiness, the following self-validating checks must be integrated into the sequence:
Matrix Effect Evaluation: Perform a post-column infusion of the IS during a blank matrix injection. Any significant drop in the baseline MS signal indicates a matrix suppression zone; ensure no analytes co-elute in this window.
Carryover Check: A mandatory blank solvent injection must follow the highest calibration standard. Carryover must be ≤ 20% of the Lower Limit of Quantification (LLOQ).
Note: Product ions represent the loss of NH₃ (parent), SO₃ (sulfate), acetyl group (acetamide), and glucuronic acid moiety (glucuronide).
Table 2: Optimized UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile / Causality
0.00
0.4
95
5
High aqueous holds polar conjugates (sulfates)
1.00
0.4
95
5
Isocratic hold to divert endogenous salts to waste
5.00
0.4
10
90
Linear gradient elutes hydrophobic parent/intermediates
6.50
0.4
10
90
Column wash to remove lipophilic matrix components
6.60
0.4
95
5
Rapid return to initial conditions
8.50
0.4
95
5
Column equilibration for subsequent injection
References
Baldwin, M. K., & Hutson, D. H. (1980). The metabolism of 3-chloro-4-fluoro-aniline in dog and rat. Xenobiotica, 10(2), 135-144.[Link]
Duckett, C. J., Lindon, J. C., Walker, H., Abou-Shakra, F., Wilson, I. D., & Nicholson, J. K. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77.[Link]
Wilson, I. D. (2006). High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling. Methods in Molecular Biology, 341, 235-256.[Link]
Method
Scalable Manufacturing of Functionalized 3-Aminoindazoles: Process Optimization and Safety Protocols
Executive Summary: The Scale-Up Gap The 3-aminoindazole scaffold is a privileged structure in modern drug discovery, serving as the hinge-binding core for numerous kinase inhibitors (e.g., Linifanib, Axitinib analogs) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scale-Up Gap
The 3-aminoindazole scaffold is a privileged structure in modern drug discovery, serving as the hinge-binding core for numerous kinase inhibitors (e.g., Linifanib, Axitinib analogs) and GPCR ligands.[1] While academic synthesis often relies on milligram-scale chromatography, industrial production requires robust, crystallizable routes that manage the inherent hazards of high-energy reagents.
This guide bridges the gap between medicinal chemistry and pilot-plant manufacturing. It focuses on the two most viable large-scale routes: the SNAr Cyclization (Standard) and the Pd-Catalyzed Hydrazonation (Advanced), with a heavy emphasis on process safety regarding hydrazine handling and regioselective functionalization.
Strategic Route Analysis
Before initiating a campaign, the synthetic strategy must be selected based on substrate electronics and cost constraints.
Decision Matrix: Route Selection
Route A (SNAr Cyclization): Best for electron-deficient substrates (e.g., 2-fluoro-benzonitriles). High atom economy, low cost, but requires hydrazine handling.
Route B (Pd-Catalyzed): Best for electron-rich or deactivated substrates (e.g., 2-bromo-benzonitriles) where SNAr fails. Higher cost (Pd/Ligand) but avoids high-pressure hydrazine reactions.
Visualization: Synthetic Logic Flow
Core Protocol A: SNAr Cyclization (The "Workhorse" Route)
This protocol is optimized based on the process development for Lenacapavir intermediates, demonstrating kilogram-scale viability [1].
Mechanism & Critical Process Parameters (CPPs)
The reaction involves the nucleophilic aromatic substitution of a 2-fluorobenzonitrile by hydrazine, followed by immediate intramolecular cyclization.
Key Hazard: Hydrazine hydrate is a potent reducing agent and suspected carcinogen. Thermal runaway is possible if accumulation occurs.
Solvent Selection: n-Butanol is preferred over Ethanol for scale-up due to its higher boiling point (faster rate) and immiscibility with water (easier workup).
Step-by-Step Protocol
Scale: 100 g Input (Scalable to 10 kg)
Reactor Setup:
Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel (or dosing pump).
Safety: Ensure the scrubber system is active to trap hydrazine vapors.
Why: Slow addition at elevated temperature prevents the accumulation of unreacted hydrazine, mitigating the risk of a sudden exotherm (thermal runaway).
A major challenge in indazole chemistry is selectivity between N1 (thermodynamic) and N2 (kinetic) alkylation.[2] For drug development, N1-substituted indazoles are typically the desired targets.
Mechanism
Using a strong base (NaH) in a polar aprotic solvent (THF or DMF) favors the thermodynamic N1-anion, which is stabilized by the benzene ring.
Step-by-Step Protocol
Scale: 50 g Input
Deprotonation:
Charge 3-Aminoindazole (1.0 equiv) and anhydrous THF (10 vol) to a reactor under Nitrogen.
Cool to 0°C .
Add NaH (60% in oil, 1.2 equiv) portion-wise. Caution: H2 gas evolution.
Stir at 0–5°C for 45 minutes to ensure complete anion formation.
Alkylation:
Dissolve the Electrophile (e.g., Alkyl Halide, 1.1 equiv) in THF (2 vol).
Add the electrophile solution dropwise to the reactor, maintaining T < 10°C.[2]
Reaction & Quench:
Warm to Room Temperature (20–25°C) and stir for 4 hours.
IPC: Check N1 vs. N2 ratio by HPLC. N1 is typically >90% under these conditions.
Quench by slow addition of Sat. NH4Cl solution .
Purification:
Extract with Ethyl Acetate.
Critical Step: If N2 isomer is present (>5%), recrystallize from Toluene/Heptane . The N1 isomer is usually less soluble and crystallizes first.
Process Safety & Engineering Controls
Safety is paramount when handling hydrazine and scaling exothermic heterocycles.
Thermal Hazard Data (DSC)
The following data must be verified for your specific intermediate before scale-up.
Parameter
Value
Implications
Hydrazine Hydrate Onset
~125°C [2]
Do not exceed jacket temp of 130°C.
Decomposition Energy
>2000 J/g
High explosive potential. Avoid distillation to dryness.
Adiabatic Temp Rise
>100 K
Potential for rapid reactor over-pressurization.
Engineering Controls Diagram
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete cyclization
Increase reaction temperature to reflux; ensure water is removed if using anhydrous conditions.
High N2 Isomer
Kinetic control
Switch base to NaH or Cs2CO3; increase reaction temperature to allow equilibration to N1.
Color/Purity Issues
Oxidation of amine
Perform all steps under Nitrogen atmosphere; add antioxidant (e.g., ascorbic acid) during workup.
Stalled Reaction
Hydrazine depletion
Hydrazine can disproportionate at high heat. Add 0.5 equiv extra if IPC shows stall.
References
Gilead Sciences Process Group. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024 .[3]
Organic Syntheses. "Preparation of Pivaloyl Hydrazide: Safety Evaluation of Hydrazine Hydrate." Org.[4][5][6] Synth.2005 , 81, 254.[6]
Lefebvre, V., et al. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[4][7] The Journal of Organic Chemistry, 2010 , 75(8), 2730–2732.[4][7]
BenchChem Application Note. "Regioselective Functionalization of Indazoles: N1 vs N2." BenchChem Technical Library.
improving yield in 3-aminoindazole synthesis from ortho-fluorobenzonitriles
Answering the needs of medicinal chemists and process development scientists, this Technical Support Center provides in-depth guidance for the synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles. As a Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the needs of medicinal chemists and process development scientists, this Technical Support Center provides in-depth guidance for the synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate this crucial synthetic transformation, enhance your yields, and troubleshoot common experimental hurdles.
The reaction of an ortho-fluorobenzonitrile with hydrazine is a robust and widely utilized method for constructing the 3-aminoindazole scaffold, a privileged core structure in numerous pharmaceutical agents, particularly kinase inhibitors.[1][2] The process hinges on a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide is designed to provide clarity on the causality behind experimental choices and to offer a self-validating framework for your protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis to provide a strong conceptual basis for experimental design.
Q1: What is the general reaction mechanism for the synthesis of 3-aminoindazoles from o-fluorobenzonitriles?
The reaction proceeds via a two-stage mechanism:
Nucleophilic Aromatic Substitution (SNAr): Hydrazine, acting as a potent nucleophile, attacks the carbon atom bonded to the fluorine. The electron-withdrawing nature of the adjacent nitrile group (-CN) activates this position, facilitating the displacement of the fluoride leaving group.[3]
Intramolecular Cyclization: The resulting hydrazino-benzonitrile intermediate then undergoes an intramolecular nucleophilic attack where the terminal nitrogen of the hydrazine moiety attacks the carbon of the nitrile group. This cyclization, followed by tautomerization, forms the stable aromatic indazole ring system.
Caption: General mechanism for 3-aminoindazole synthesis.
Q2: Why are ortho-fluorobenzonitriles preferred over other ortho-halobenzonitriles?
Fluorine's high electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. Although fluorine is not the best leaving group in terms of bond strength, its ability to activate the aromatic ring for SNAr reactions is paramount in this context. While 2-chloro and 2-bromobenzonitriles can also be used, they often require more forcing conditions or transition-metal catalysis to achieve comparable yields.[2][4]
Q3: What is the optimal choice of solvent for this reaction?
Solvent selection is critical for reaction efficiency, influencing both reaction rate and the final product's purity.[5]
Polar Protic Solvents: Alcohols such as ethanol, n-butanol, or isopropanol are most commonly employed.[1] They are effective at solvating the ionic intermediates formed during the SNAr step and can facilitate the essential proton transfers in the cyclization mechanism.[5]
Polar Aprotic Solvents: In some cases, aprotic solvents like DMSO or DMF have been reported to provide higher yields, potentially by better solvating the transition state and avoiding hydrogen bonding with the hydrazine nucleophile, thereby increasing its reactivity.[6][7]
The choice often depends on the specific substrate and the desired reaction temperature. A higher boiling solvent like n-butanol allows for higher reaction temperatures, which can be necessary for less reactive substrates.[6]
Solvent
Typical Temperature
Key Advantages
Reference
Ethanol
Reflux (~78 °C)
Good solubility, easy to remove, effective for many substrates.
Q4: How much hydrazine hydrate should be used and why?
A moderate excess of hydrazine hydrate (typically 1.2 to 3.0 equivalents) is recommended.[5][6] Using an excess serves two purposes:
It drives the reaction to completion according to Le Châtelier's principle.
It helps to minimize the formation of potential dimer byproducts.[6]
However, a very large excess should be avoided as it can complicate product purification. Always use fresh, high-quality hydrazine hydrate, as its activity can diminish over time.[5][6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Issue 1: Low or No Product Yield
Potential Cause
Recommended Solution(s) & Rationale
Incomplete Reaction
1. Extend the reaction time and monitor progress using TLC. The reaction can take several hours to reach completion, and premature work-up is a common source of low yield.[5] 2. Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent. Insufficient heat can drastically slow the reaction rate. For stubborn substrates, consider switching to a higher-boiling solvent like n-butanol.[6]
Inactive/Poor Quality Reagent
1. Use fresh, high-quality hydrazine hydrate. Hydrazine hydrate can degrade upon storage. Using a fresh bottle or titrating to determine its concentration is advisable for quantitative work.[6] 2. Verify the purity of your starting o-fluorobenzonitrile. Impurities in the starting material can inhibit the reaction or lead to side products.[8]
Suboptimal Solvent Choice
1. Switch to a more suitable solvent. If yields in ethanol are low, aprotic polar solvents like DMSO have been reported to give higher yields in similar indazole syntheses.[6][7] This can enhance the nucleophilicity of hydrazine.
Issue 2: Formation of Side Products / Multiple Spots on TLC
Potential Cause
Recommended Solution(s) & Rationale
Unreacted Starting Material
This is the most common "impurity" and is a sign of an incomplete reaction. See solutions for "Incomplete Reaction" under Issue 1 .[6]
Formation of Hydrazones or Dimer Byproducts
1. Carefully control the reaction temperature. These side reactions are often more prevalent at excessively high temperatures.[6] 2. Use a moderate excess of hydrazine hydrate. This can help favor the desired cyclization pathway over intermolecular side reactions.[6]
Product Degradation
1. Perform the reaction under an inert atmosphere (N₂ or Ar). The amino group can be sensitive to oxidation, especially at elevated temperatures, which may lead to colored impurities.[6]
Issue 3: Product is an Oil or Gummy Solid and Fails to Crystallize
Potential Cause
Recommended Solution(s) & Rationale
Presence of Impurities
Even small amounts of impurities can disrupt the crystal lattice, preventing solidification. 1. Attempt to triturate the material. Stirring or grinding the crude oil with a non-polar solvent like hexane can sometimes induce crystallization by washing away soluble impurities and providing a nucleation surface.[5] 2. If trituration fails, purify by column chromatography. This is the most reliable method for removing impurities that inhibit crystallization.[5][6]
Residual Solvent
Trapped solvent can make the product oily. 1. Ensure the product is thoroughly dried under high vacuum, potentially with gentle heating if the product is thermally stable.
Part 3: Experimental Protocols
The following protocols are generalized representations based on common synthetic methods and may require optimization for specific substrates.[1][6]
Key Experiment: General Synthesis of 3-Amino-1H-indazole
Materials:
Substituted o-fluorobenzonitrile (1.0 eq)
Hydrazine hydrate (e.g., 80% solution in water, 3.0 eq)
Solvent (e.g., n-Butanol)
Ethyl acetate
Hexane
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted o-fluorobenzonitrile (1.0 eq) and the chosen solvent (e.g., n-butanol, ~10-20 mL per gram of starting material).
Reagent Addition: While stirring, add hydrazine hydrate (3.0 eq) to the solution.
Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30-50% ethyl acetate in hexane). The reaction is complete when the starting benzonitrile spot is no longer visible.[1]
Work-up:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine to remove residual water-soluble components, and dry over anhydrous sodium sulfate.[5]
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Purification:
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system such as ethanol, or ethyl acetate/hexane.[5]
Column Chromatography: If the product is an oil or highly impure, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[1][6]
References
BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed.
BenchChem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.
Zhang, Z., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
BenchChem. (2025). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
Al-Badri, H. A., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
Xu, L., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400–3404.
Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.
ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
Google Patents. (n.d.).
Ma, D., et al. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. The Journal of Organic Chemistry, 78(7), 3400-4.
Macgregor, S. A., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
Technical Support Center: Troubleshooting Indazole N-Alkylation
Welcome to the Technical Support Center for indazole functionalization. The indazole scaffold is a privileged pharmacophore in drug discovery, but its functionalization is notoriously challenging.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indazole functionalization. The indazole scaffold is a privileged pharmacophore in drug discovery, but its functionalization is notoriously challenging. Because the indazole core is an ambident nucleophile, N-alkylation often results in poor conversion rates or intractable mixtures of N1- and N2-alkylated regioisomers.
This guide is designed for drug development professionals and synthetic chemists to systematically diagnose, troubleshoot, and optimize indazole N-alkylation reactions using field-proven mechanistic insights.
Diagnostic Workflow: Resolving Low Conversion
Diagnostic workflow for resolving low conversion rates in indazole N-alkylation reactions.
Troubleshooting Guides & FAQs
Q1: My reaction is stalling at <50% conversion despite using excess alkylating agent. I am using K₂CO₃ in THF. What is the mechanistic failure?A1: The causality lies in the solubility and deprotonation equilibrium of the indazole core. Indazoles have a pKₐ of ~14. Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are virtually insoluble in non-polar or moderately polar aprotic solvents like THF. Without proper solvation, the carbonate anion cannot effectively deprotonate the indazole, leading to a lack of nucleophilicity. Literature confirms that1[1].
The Fix: Switch to a highly polar aprotic solvent like DMF or DMSO. These solvents solvate the potassium cations, creating a "naked," highly basic carbonate anion that drives deprotonation. Alternatively, switch to a stronger, irreversible base like Sodium Hydride (NaH) in THF[1].
Q2: I switched to the NaH/THF system, but my conversion is still low when using aliphatic bromides with β-hydrogens (e.g., 4-bromo-1-butene). What is happening?A2: Strong bases like NaH can promote competitive E2 elimination of the alkyl halide, converting your electrophile into an unreactive alkene before it can react with the indazole anion. This degradation pathway is highly sensitive to strongly basic conditions[2].
The Fix: Modify the reaction kinetics to suppress the higher-activation-energy elimination pathway.2[2]. This kinetic control favors the Sₙ2 substitution over E2 elimination, improving yields to >90%.
Q3: I am achieving full conversion, but the yield of my desired N1-alkylated indazole is poor due to a 1:1 mixture of N1 and N2 isomers. How can I control regioselectivity?A3: The indazole anion is an ambident nucleophile. Regioselectivity is governed by a delicate interplay of thermodynamic stability, kinetic transition states, and metal-ion coordination.
For N1 Selectivity: The 1H-indazole tautomer is thermodynamically favored.3[3]. Mechanistically, the Na⁺ cation coordinates with the more electron-rich N2 atom (and adjacent C-3 substituents), sterically shielding the N2 position and directing the electrophile exclusively to N1[3].
For N2 Selectivity: Standard Sₙ2 conditions will almost always yield mixtures. To selectively target N2, abandon standard alkyl halides and employ the 4[4]. The transition state of the Mitsunobu mechanism alters the reaction trajectory, showing a strong kinetic preference for N2-alkylation[4]. Additionally, installing electron-withdrawing groups at C-7 (e.g., -NO₂ or -CO₂Me) provides excellent N2 regioselectivity (≥ 96%) due to severe steric and electronic repulsion at the N1 position[1].
Quantitative Data: Reaction Conditions vs. Conversion
The following table summarizes the causal relationship between reaction conditions, conversion rates, and regioselectivity based on established literature protocols.
High temp & polar solvent drives full conversion but sacrifices kinetic control, resulting in poor selectivity[5].
NaH (1.2)
THF
0 to 25
>95%
>99:1
Irreversible deprotonation; Na⁺ coordination shields N2, directing electrophile to N1[1][3].
Cs₂CO₃ (2.0)
Dioxane
90
96%
>98:2
Large Cs⁺ cation provides a loose ion pair, enhancing the N1 thermodynamic preference[3].
Standard Operating Procedures (SOPs): Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the chemistry provides visual or physical feedback to confirm the success of intermediate steps.
Use this protocol when N1-alkylation is the primary goal and the electrophile is stable to strong bases.
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Deprotonation (Self-Validating Step): Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Validation Check: You must observe the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30 minutes. The complete cessation of bubbling confirms the quantitative formation of the indazolyl anion. If bubbling does not occur, your NaH has degraded to NaOH and the reaction will fail.
Alkylation: Add the alkylating agent (1.1 equiv) dropwise at 0 °C.
Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor consumption of starting material via LC-MS.
Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography[4].
Use this protocol when the N2-isomer is desired, utilizing an alcohol instead of an alkyl halide.
Complex Formation: To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding aliphatic alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under Argon.
Activation (Self-Validating Step): Add a solution of Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
Validation Check: The reaction mixture will typically undergo a distinct color change (often turning yellow/orange) upon the addition of DIAD/DEAD. This visual cue indicates the successful formation of the active betaine intermediate.
Propagation: Stir at room temperature for 12-24 hours until complete consumption of the indazole is observed by TLC.
Purification: Concentrate under reduced pressure. The primary challenge here is removing triphenylphosphine oxide byproducts; careful column chromatography is required to isolate the pure N2-alkylated indazole[4].
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org
Source: DiVA Portal
URL:[Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Development of a selective and scalable N1-indazole alkylation - PMC - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
preventing dimer formation in indazole synthesis from indoles
Topic: Preventing Dimer Formation in Nitrosative Rearrangement of Indoles Executive Summary & Mechanistic Insight The Core Challenge: The direct conversion of indoles to indazoles (often via the Michelot or Büchi reactio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Dimer Formation in Nitrosative Rearrangement of Indoles
Executive Summary & Mechanistic Insight
The Core Challenge:
The direct conversion of indoles to indazoles (often via the Michelot or Büchi reaction using NaNO₂/Acid) is plagued by a competing pathway: oxidative dimerization .
The reaction relies on the formation of a 3-nitrosoindole intermediate, which subsequently tautomerizes to an oxime and rearranges to the indazole. However, the 3-nitrosoindole is an electrophile. If the reaction environment contains unreacted, electron-rich indole starting material, the two will couple, forming deep red/purple azo-dimers (often 3,3'-bisindoles or indoxyl red types) instead of the desired ring expansion.
The Solution Logic:
To prevent dimerization, you must starve the reaction of the nucleophile (the starting indole) relative to the electrophile (the nitrosating agent). This is achieved through Inverse Addition and strict temperature control.[1]
Mechanistic Bifurcation Diagram
The following diagram illustrates the critical decision point where the reaction diverges toward the desired product or the unwanted dimer.
Caption: Figure 1. Kinetic competition between the desired rearrangement (Green path) and dimerization (Red path). Dimerization is favored when unreacted indole encounters the nitroso-intermediate.
Troubleshooting Guide (Q&A)
This section addresses specific symptoms observed during the synthesis.
Q1: My reaction mixture turned a deep red/purple color almost immediately. What happened?
Diagnosis: You have formed Indoxyl Red or a related azo-dimer.
Root Cause: The local concentration of indole was too high relative to the nitrosating agent. This usually happens during "Standard Addition" (adding NaNO₂ to the indole).
Corrective Action: Switch to Inverse Addition .
Protocol: Dissolve NaNO₂ in your acid/solvent mixture first. Cool to 0°C. Add the indole (dissolved in minimal solvent) dropwise to this mixture. This ensures the indole is the limiting reagent at every moment of mixing.
Q2: I am using Inverse Addition, but I still see dimer spots on TLC (M+ and 2M+ peaks).
Diagnosis: Inefficient mixing or insufficient cooling.
Root Cause: Even with inverse addition, if the dropwise addition is too fast or stirring is poor, "hotspots" of high indole concentration form.
Corrective Action:
Temperature: Lower the reaction temperature to -5°C or -10°C. This stabilizes the 3-nitroso intermediate, allowing it time to tautomerize before it can couple.
Agitation: Increase stirring speed to maximum (vortex formation) to ensure immediate dispersion of the indole droplet.
Q3: The reaction works for simple indoles, but electron-rich indoles (e.g., 5-OMe) always dimerize.
Diagnosis: Nucleophilicity mismatch.
Root Cause: Electron-donating groups (EDGs) make the indole C-3 position hyper-nucleophilic, increasing the rate of dimerization faster than the rate of nitrosation/rearrangement.
Corrective Action:
Dilution: Increase the solvent volume for the indole feed solution by 2-3x.
Solvent Switch: If using aqueous acid, switch to a DMF/Water system. The solubility profile in DMF often assists in keeping the effective concentration of the active species manageable.
Optimized Experimental Protocol
Method: Inverse Addition Nitrosative Rearrangement
Applicability: Conversion of Indole to 1H-Indazole-3-carbaldehyde or parent Indazoles.
Reagents & Setup
A (Nitrosating Solution): NaNO₂ (3.0 - 4.0 equiv) dissolved in Water/HCl or AcOH.
B (Substrate Solution): Indole (1.0 equiv) dissolved in DMF (minimum volume).
Wash organic layer with 10% LiCl (to remove DMF) and Brine.
Process Parameter Comparison
Parameter
Standard Addition (Risk)
Inverse Addition (Recommended)
Setup
NaNO₂ added to Indole
Indole added to NaNO₂
Local [Indole]
High (Excess)
Low (Limiting)
Dominant Product
Azo-Dimers / Bisindoles
1H-Indazole
Color Profile
Deep Red / Purple / Black
Yellow / Pale Orange
Typical Yield
< 30%
75 - 90%
FAQ
Q: Can I use organic nitrites (e.g., Isoamyl nitrite) to avoid water?A: Yes. Isoamyl nitrite in THF or Acetonitrile is effective. However, the dimerization risk remains if the indole is in excess. The same "Inverse Addition" principle applies: add the indole solution to the refluxing nitrite solution slowly.
Q: Does the N-H proton matter? Should I protect it?A: For this specific rearrangement, the N-H is usually necessary for the tautomerization step (Indolenine -> Indazole). Protecting the Nitrogen (e.g., N-Methyl) changes the mechanism entirely, often leading to 3-nitroso-N-methylindole which cannot rearrange to the indazole easily without deprotection or different chemistry.
Q: How do I remove the dimer if it forms?A: The dimers are often much less polar than the indazole (if they are bisindoles) or highly colored.
Trick: The dimers are often highly insoluble in cold ether/heptane, whereas many indazoles are soluble or can be recrystallized from ethanol/water.
References
BenchChem Technical Support. (2025).[1][2] How to avoid dimer formation during indole to indazole transformation. Retrieved from BenchChem.[1][2]
Challis, B. C., & Lawson, A. (1973). The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid. Journal of the Chemical Society, Perkin Transactions 2, 918-925.
Colonna, M., & Greci, L. (1969). Reactions of indoles with nitrogen dioxide and nitrous acid.[4][5] Gazzetta Chimica Italiana, 99, 1264.
Ardini, A., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4, 3275-3281.
Li, P., et al. (2012).[6] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Arynes.[6] The Journal of Organic Chemistry, 77(7), 3127–3133. (Cited as alternative route if nitrosation fails).
challenges in purification of crude halogenated indazoles
Technical Support Center: Troubleshooting the Purification of Crude Halogenated Indazoles Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling wi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Purification of Crude Halogenated Indazoles
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the isolation of halogenated indazoles. These pharmacophores are highly valued in medicinal chemistry and drug development, but their purification is plagued by three fundamental challenges: annular tautomerism, N1/N2 regioisomer co-elution, and the poor solubility of poly-halogenated intermediates.
This guide provides self-validating protocols and mechanistic explanations to help you overcome these hurdles and achieve high-purity isolations.
Caption: Fig 1. Logical troubleshooting workflow for the purification of crude halogenated indazoles.
FAQ 1: Why is my halogenated indazole showing peak splitting or extreme tailing on normal-phase silica?
The Causality:
Indazoles undergo annular prototropic tautomerism between the 1H and 2H forms. The1 than the 2H-tautomer[1], but in solution, the2 exist in a dynamic equilibrium[2]. When the rate of tautomeric interconversion occurs on the same timescale as the chromatographic separation, you observe peak broadening, tailing, or even distinct peak splitting (often mistaken for an impurity). Furthermore, halogen atoms (especially bromine and iodine) can engage in halogen bonding with the free silanol groups on the silica gel, exacerbating the tailing.
The Solution:
You must either suppress the interaction with silanols or shift the tautomeric equilibrium to a single state.
Mobile Phase Modifiers : Add 0.1% to 1% Triethylamine (TEA) or Acetic Acid (AcOH) to your eluent. TEA masks the acidic silanols, while AcOH protonates the indazole, locking it into a single cationic species during elution.
Reverse-Phase (RP) HPLC : Switch to C18 RP-HPLC using a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to ensure the indazole remains in a single protonation state.
FAQ 2: How do I separate N1-alkylated and N2-alkylated halogenated indazole regioisomers?
The Causality:
Alkylation of the indazolide anion yields a mixture of N1 and N2 regioisomers. The3 (thermodynamically favored), while the 2-alkyl-2H-indazole is the minor product[3]. Because their molecular weights and overall dipole moments are highly similar, they frequently co-elute on standard normal-phase silica. However, the 4 than their 2-methyl counterparts on silica gel due to differences in lone-pair availability[4].
Caption: Fig 2. Mechanistic pathway of indazole alkylation yielding N1 and N2 regioisomers.
Quantitative Data Summary: Regioisomer Separation Strategies
Parameter
Normal Phase Silica (Flash/HPLC)
Supercritical Fluid Chromatography (SFC)
Eluent System
Hexane / Ethyl Acetate (Gradient)
Supercritical / Methanol
Typical Elution Order
N1 elutes faster ( ~0.4) than N2 ( ~0.3)
Highly dependent on column chemistry
Resolution ()
Low to Moderate (often < 1.5)
High (often > 2.0)
Tailing Factor
High (due to silanol interactions)
Low (sharp peaks)
Best Use Case
Bulk crude purification
Analytical differentiation and prep-scale separation
The Solution & Methodology:
If standard gradients fail, 5 capable of separating ring-substituted regioisomers that LC cannot resolve[5]. However, for standard lab environments, an optimized flash chromatography protocol is required.
Step-by-Step Methodology: Separation of N1 and N2 Regioisomers via Flash Chromatography
Equilibration : Pre-equilibrate the column with 95:5 Hexane/Ethyl Acetate.
Sample Application : Load the crude mixture using the dry-loading technique (see FAQ 3) to prevent initial band broadening.
Isocratic Hold & Shallow Gradient : Run an isocratic hold at 5% Ethyl Acetate for 3 column volumes (CV). Then, apply a very shallow gradient (e.g., 5% to 20% over 15 CV).
Fraction Collection : Collect small fractions (e.g., 10-15 mL). The N1-alkylated indazole will elute first. Monitor fractions closely via LC-MS to prevent cross-contamination at the overlapping peak boundaries.
FAQ 3: My poly-halogenated indazole is completely insoluble in Hexane, DCM, and Ethyl Acetate. How do I load it onto a column?
The Causality:
Halogenation (particularly poly-chlorination or iodination) significantly increases the crystal lattice energy and decreases solvation enthalpy. For example, compounds like 6 and generally require highly polar organic solvents such as dimethylformamide (DMF) or ethanol for complete dissolution[6]. Attempting a liquid injection onto a normal-phase column with these solvents will cause the compound to crash out at the column head, ruining the separation and causing severe overpressure.
The Solution & Methodology:Dry Loading (Solid Loading) is a mandatory self-validating protocol for insoluble crude mixtures.
Dissolution : Suspend the crude poly-halogenated indazole in a highly polar, volatile solvent (e.g., THF, Acetone, or a DCM/Methanol mixture).
Adsorbent Addition : Add deactivated silica gel or Celite to the flask in a 1:2 to 1:3 (crude:adsorbent) mass ratio.
Evaporation : Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure at 40 °C until a completely dry, free-flowing powder is obtained. Self-Validation Check: If the powder clumps, residual polar solvent remains, which will ruin the chromatography. Continue drying.
Loading : Transfer the dry powder into an empty solid-load cartridge. Insert a frit on top and compress gently to eliminate dead volume.
Elution : Attach the cartridge in-line with the flash chromatography system and elute using your pre-equilibrated gradient.
References
Advances in the synthesis of indazoles: regioselective C-7 functionalization. Mobt3ath. 1
Tautomerism and fragmentation of biologically active hetero atom (O, N). UTUPub. 2
The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. NIH. 3
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles. Scholaris. 4
Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. D-NB. 5
CAS # 503045-59-8, 6-chloro-3-iodo-1H-indazole. ChemBlink. 6
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Exothermic Control in Indazole Synthesis (Focus: Diazotization & Hydrazine Routes)
Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Part 1: Critical Safety Directives (Read First)
⚠️ The "Thermal Accumulation" Trap
In exothermic indazole synthesis—particularly via the Jacobson diazotization route —the most dangerous failure mode is not immediate overheating, but rather over-cooling followed by a delayed explosion.
The Scenario: You cool the reactor to -10°C to be "safe." You add the nitrite source rapidly.
The Flaw: At -10°C, the reaction rate (
) is too slow to consume the reagents immediately. You now have a reactor full of unreacted, high-energy accumulation.
The Event: As the vessel naturally warms or is intentionally heated to induce cyclization, the accumulated mass reacts simultaneously. The heat generation rate (
) instantly exceeds the cooling capacity (), leading to a thermal runaway and potential vessel rupture.
Directive: Never confuse low temperature with safety. You must verify consumption of reagents (via HPLC/IR) during addition, not just at the end.[1]
Part 2: The Core Mechanism & Thermal Dynamics
To troubleshoot effectively, you must understand the heat sources. Indazole synthesis primarily relies on two routes, both of which are exothermic but present different thermal profiles.
The Modified Jacobson Synthesis (Diazotization)
Chemistry: o-Toluidine derivative
Diazonium Salt Cyclization to Indazole.
Thermal Driver: Diazotization is highly exothermic (
).
Critical Hazard: Diazonium intermediates are shock-sensitive and thermally unstable. If the temperature exceeds the Onset Temperature (
) (typically >5-10°C for aqueous diazonium salts), nitrogen gas evolves rapidly, leading to foam-overs or pressurization.
Critical Hazard: Hydrazine is a high-energy fuel. While the exotherm is more manageable than diazotization, the reaction often requires heat to initiate, creating a risk of overheating if the heating ramp is too aggressive.
Part 3: Troubleshooting & FAQs
Scenario A: "I'm seeing a sudden temperature spike during reagent addition."
Q: My cooling bath is set to -5°C, but the internal temperature jumped to 15°C during the nitrite addition. Why?
A: You have likely exceeded the "Dosing-Controlled" regime.
In exothermic reactions, safety relies on the reaction being dosing-controlled (reaction happens as fast as you add the reagent) rather than kinetics-controlled (reaction happens when the molecules "feel" like it).
Diagnosis: Calculate the Damköhler Number (
) . If , the reaction is instantaneous (good). If , reagents accumulate.
Immediate Action: STOP the addition immediately. Do not increase cooling (this might freeze the mixture and hide the heat). Allow the exotherm to decay naturally while stirring vigorously.
Corrective Protocol:
Check stirring speed.[1] Poor mixing creates "hot spots" where local concentration is high.
Dilute the titrant. Adding neat reagents releases heat of mixing plus heat of reaction.
Scenario B: "My yield is low (30-40%), and the product is dark/tarry."
Q: I maintained the temperature strictly below 0°C. Why did the reaction fail?
A: You likely froze the reaction or stalled the cyclization step.
The Jacobson synthesis requires a delicate thermal "step-up."
Diazotization (Step 1): Must be cold (<5°C) to prevent diazonium decomposition.[3]
Cyclization (Step 2): Often requires a controlled warm-up or phase transfer.
If you keep the mixture at 0°C indefinitely, the diazonium salt may not cyclize to the indazole. Instead, it slowly decomposes into phenols (tars) or couples with unreacted starting material to form azo dyes (deep red/black impurities).
Scenario C: "The reactor pressure is fluctuating wildly."
Q: I am using a closed vessel for the hydrazine route. Pressure is unstable.
A: Nitrogen evolution is non-linear.
Indazole formation releases
gas only in specific decomposition pathways or if the hydrazine decomposes.
Check: Are you using Hydrazine Hydrate ? If it contacts metal oxides (rust) on the reactor wall, it can catalytically decompose, releasing
and .
Fix: Passivate reactor surfaces. Ensure venting capacity is sized for emergency gas release, not just normal operation.
Part 4: Data & Comparative Protocols[4]
Table 1: Thermal Parameters of Common Solvents in Indazole Synthesis
Selection of solvent dictates heat removal capacity (
).
Solvent System
Heat Capacity ()
Boiling Point
Suitability for Exothermic Control
Water (aq. HCl)
4.18 J/g·K
100°C
Excellent. High thermal mass absorbs heat spikes.
Acetic Acid
2.04 J/g·K
118°C
Moderate. Common in Jacobson route, but heats up 2x faster than water for same energy input.
Ethanol
2.44 J/g·K
78°C
Good. Evaporative cooling (reflux) can act as a passive safety limit.
Dichloromethane
1.19 J/g·K
40°C
Poor. Low heat capacity + low BP = high risk of boil-over.
Part 5: Visualized Workflows (Graphviz)
Diagram 1: The Safe Diazotization Workflow
This flowchart illustrates the critical decision points to prevent thermal runaway.
Caption: Logic flow for controlling the exothermic diazotization step. Note the loop at the decision diamond to prevent thermal accumulation.
Diagram 2: The Thermal Accumulation Failure Mode
Understanding how "too cold" leads to "too hot."
Caption: The "Thermal Accumulation" mechanism. Low temperatures mask the danger until reagents accumulate, leading to a delayed explosion.
Part 6: References
Schotten, C., et al. (2020).[4][5] "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." Organic Process Research & Development, 24(10), 2336–2341.[4]
[Link][4]
issues with regioselectivity in indazole halogenation and alkylation
Status: Online 🟢 | Current Ticket Volume: High Subject: Troubleshooting Regiocontrol in Indazole Functionalization Welcome to the Indazole Chemistry Support Hub User Profile: Medicinal Chemists & Process Development Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online 🟢 | Current Ticket Volume: High
Subject: Troubleshooting Regiocontrol in Indazole Functionalization
Welcome to the Indazole Chemistry Support Hub
User Profile: Medicinal Chemists & Process Development Scientists
Core Issue: Indazoles are "ambident" nucleophiles.[1] The 1H-indazole scaffold presents two competitive nitrogen sites (N1 vs. N2) for alkylation and multiple carbon sites (C3, C5, C7) for halogenation. Achieving exclusive regioselectivity is the primary bottleneck in scaling kinase inhibitors and other bioactive indazoles.
This guide treats your synthetic challenges as "Technical Tickets." Select the module below that matches your current experimental failure.
Module 1: N-Alkylation Troubleshooting (N1 vs. N2)
Ticket #001: "I am getting an inseparable mixture of N1- and N2-alkylated products."
N1-Alkylation (Thermodynamic): Preserves the benzenoid aromaticity of the carbocyclic ring. This is the lower-energy state.
N2-Alkylation (Kinetic): Results in a quinoid-like resonance contribution, which is higher in energy but often kinetically accessible due to the orientation of the lone pair or steric factors.
Diagnostic Matrix: Select Your Condition
Variable
Condition A (Favors N1)
Condition B (Favors N2)
Control Type
Thermodynamic Control
Kinetic Control
Base
Strong bases (NaH, KOtBu)
Weak bases or Neutral (Mitsunobu)
Solvent
Polar aprotic (THF, DMF)
Non-polar (DCM, Toluene) or fused melt
Counter-ion
, (Chelation to N2/C3 favors N1)
(Loose ion pair) or Meerwein salts
Substituents
Steric bulk at C3
Steric bulk at C7 (Blocks N1)
Standard Operating Procedures (SOPs)
SOP-A: Protocol for Exclusive N1-Alkylation
Target: >95:5 N1:N2 ratio.[2]
Mechanism: Uses a "hard" base to form the thermodynamic anion, allowing equilibration to the stable benzenoid form.
Dissolution: Dissolve 1H-indazole (1.0 eq) in anhydrous THF (0.2 M).
Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise.
Critical Step: Allow gas evolution to cease and stir for 30–60 mins at RT. The anion must fully form and equilibrate.
Addition: Cool back to 0°C. Add the alkyl halide (1.1 eq) dropwise.
Reaction: Warm to RT. If the electrophile is unreactive, heat to 50°C.
Validation: Check LCMS. N1 isomers typically elute later than N2 isomers on reverse-phase (C18) columns due to lower polarity.
SOP-B: Protocol for N2-Selective Alkylation
Target: Accessing the elusive N2 isomer.
Mechanism: Uses the Mitsunobu reaction to functionalize the pyridinic nitrogen (N2) via a neutral intermediate, or utilizes steric blocking.
Setup: Dissolve 1H-indazole (1.0 eq), Alcohol (
, 1.2 eq), and (1.5 eq) in anhydrous THF or Toluene.
Activation: Cool to 0°C.
Addition: Add DIAD or DEAD (1.5 eq) dropwise over 20 mins.
Stir: Allow to warm to RT overnight.
Note: If Mitsunobu fails, use Trimethyloxonium tetrafluoroborate (Meerwein salt) in DCM. This attacks the most basic nitrogen (N2) under kinetic conditions.
Visual Troubleshooting: The Alkylation Decision Tree
Caption: Decision logic for selecting reaction conditions based on the desired regioisomer (N1 vs N2).
Module 2: Halogenation Support (C3 vs. C5/C7)
Ticket #002: "I need to halogenate at C5, but the reaction keeps hitting C3."
C3 Position: This is the most electron-rich site in the heterocyclic ring. Attack here forms a cation stabilized by the adjacent nitrogen without disrupting the benzene ring's aromaticity.[4]
C5/C7 Positions: These are on the benzene ring.[5] Reactivity here is significantly lower than C3 unless C3 is blocked or directing groups are used.
Regioselectivity Hierarchy
(for standard electrophiles like , , ).
Standard Operating Procedures (SOPs)
SOP-C: Protocol for C3-Iodination (Standard)
Use Case: Preparing intermediates for Suzuki couplings at the heterocyclic core.
Reagents: 1H-indazole (1.0 eq), KOH (3.0 eq),
(1.1 eq).
Solvent: DMF (Polarity helps stabilize the intermediate).
Procedure:
Dissolve indazole in DMF. Add solid KOH.
Add
portion-wise at RT (Exothermic!).
Stir for 1 hour.
Quench: Pour into aqueous sodium bisulfite (
) to remove excess iodine.
Outcome: >90% yield of 3-iodo-1H-indazole.
Note: If the nitrogen is unprotected, N-iodination is transient; the iodine migrates to C3.
SOP-D: Protocol for C5-Halogenation (The "Blocked C3" Strategy)
Use Case: You need a handle on the benzene ring.[5]
Pre-requisite: The C3 position must be blocked (e.g., C3-methyl) OR the reaction must be run in highly acidic media where the heterocyclic ring is protonated (deactivated).
Method (Acidic): Dissolve indazole in conc.
. Add and .
Mechanism:[2][3][6][7] Protonation of N1/N2 deactivates the pyrazole ring. The benzene ring becomes the only available nucleophile (classic Friedel-Crafts rules apply).
Method (Directing Group): Use Iridium-catalyzed C-H activation (e.g.,
) with a bipyridine ligand to target C7 if an N1-directing group is present.
Visual Mechanism: Why C3 Wins
Caption: Mechanistic pathway showing the preservation of benzene aromaticity during C3 attack, making it the dominant pathway.
Module 3: Advanced FAQ
Q: Can I switch the regioselectivity after alkylation?A: Generally, no. The N1-alkyl bond is chemically stable. However, if you use a removable protecting group like THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) , you can protect one nitrogen, functionalize, and then deprotect.
THP Protection: Acid-catalyzed, usually gives mixtures but favors N1.
SEM Protection: NaH/SEM-Cl favors N1.
Q: How do I distinguish N1 vs N2 isomers by NMR?A:
N1-Alkyl: The Carbon-13 signal for C3 usually appears upfield (~133 ppm). The N-CH2 protons often show NOE (Nuclear Overhauser Effect) with the proton at C7.
N2-Alkyl: The Carbon-13 signal for C3 is downfield (~120-125 ppm). The N-CH2 protons show NOE with the proton at C3.
References
Cheeseman, G. W. (1962). Pyrimidines. Part VIII. The ionization constants of some pyrimidines and their N-methyl derivatives. Journal of the Chemical Society, 1170. (Foundational text on tautomeric equilibria in diazoles).
Luo, G., Chen, L., & Dubowchik, G. M. (2006).[8] Regioselective protection at N-2 and derivatization at C-3 of indazoles.[6][8] The Journal of Organic Chemistry, 71(14), 5392-5395. Link
Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009).[8] Selective synthesis of 1-functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 5054-5057. Link
BenchChem. (2025).[5][9] A Comparative Guide to Indazole Alkylation.Link
Gaulon, C., et al. (2005). Palladium-catalyzed reactions on N-protected indazoles. Synthesis, 2005(13), 2227-2233.
Pal, S. (2009). Synthesis and functionalization of indazoles: A review. Current Science, 96(12).
Technical Support Center: Troubleshooting Indazole Synthesis Discoloration
Introduction: The "Black Tar" vs. "Active Catalyst" Paradox In indazole synthesis, a reaction mixture turning dark is a stress signal, but not necessarily a death sentence.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Black Tar" vs. "Active Catalyst" Paradox
In indazole synthesis, a reaction mixture turning dark is a stress signal, but not necessarily a death sentence. The indazole scaffold—frequently synthesized via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or diazotization/cyclization sequences—is prone to generating highly colored byproducts that can mask a successful reaction.
Core Philosophy: Do not quench immediately. A dark color often indicates trace oxidation or catalyst aggregation (ppm levels) rather than bulk decomposition. This guide provides a triage protocol to distinguish between Benign Chromophores and Malignant Decomposition .
Diagnostic Triage: The "Stop or Go" Decision Matrix
Before altering reaction parameters, perform this rapid diagnostic workflow to determine the nature of the darkening.
Diagnostic Workflow (DOT Visualization)
Figure 1: Decision matrix for triaging dark reaction mixtures. Use this logic before quenching.
Scenario A: Palladium-Catalyzed Synthesis (The "Pd Black" Issue)
Context: Common in Suzuki-Miyaura or Buchwald-Hartwig routes to functionalize the indazole core (e.g., C-N bond formation at N1 or C3).
The Symptom: The reaction mixture turns from orange/red to opaque black, often with fine particulate matter settling at the bottom.
The Mechanism:
This is Catalyst Deactivation . The active
species has lost its stabilizing ligands and aggregated into catalytically inactive palladium nanoparticles ("Pd Black").
Cause 1: Oxidation. Oxygen ingress oxidized the phosphine ligands (e.g.,
), leaving the metal naked.
Cause 2: Ligand Dissociation. In hindered indazole substrates, the ligand may be too bulky or not electron-rich enough to hold the metal.
Troubleshooting Protocol
Step
Action
Scientific Rationale
1
The "Micro-Spike" Test
Add 1-2 mg of fresh ligand (not metal) to a small aliquot. If the reaction restarts, the metal is alive but "starved."
2
Degassing Review
If using 1,4-dioxane or toluene, ensure the solvent was sparged with Argon for >15 mins. Pd-Indazole intermediates are highly sensitive.
3
Ligand Switch
If darkening happens consistently <1 hour in, switch to biaryl phosphines (e.g., XPhos or RuPhos ). These form tighter complexes with Pd than standard or dppf [1][4].
Scenario B: Diazotization & Cyclization (The "Tar" Issue)
Context: Synthesis of indazoles from o-aminotoluenes via diazonium salts (Jacobson indazole synthesis) or o-halo-ketones with hydrazine.
The Symptom: The mixture turns a viscous, dark brown/black oil. No precipitate, just "gunk."
The Mechanism:
This is Polymerization/Decomposition . Diazonium intermediates are potent electrophiles. If the cyclization (ring closure) is slow, these intermediates react with electron-rich species (like the product itself) to form azo-dyes or radical polymers (tars).
Troubleshooting Protocol
Parameter
Adjustment
Why?
Temperature
Cool Down
Diazonium salts often decompose above . If your protocol calls for room temp, try . The "tar" is often thermal decomposition products [6].
pH Control
Buffer (pH 4-5)
Indazole ring closure is pH-sensitive. If too acidic, hydrazine is protonated and unreactive. If too basic, diazonium salts form diazotates (inactive). Use NaOAc buffer.
Exotherm
Slow Addition
Add the nitrite source (e.g., or isoamyl nitrite) dropwise. A runaway exotherm instantly chars the reaction [6].
Remediation: How to Save the Product
If the reaction is finished but the product is trapped in a dark sludge, use these purification techniques. Do not rely solely on chromatography; pre-treat the crude.
Protocol 1: Activated Carbon (Charcoal) Cleanup
Best for: Removing high-molecular-weight colored impurities and oxidized byproducts.
Dissolution: Dissolve the crude dark oil in a solvent where the product is highly soluble (e.g., Ethanol, Ethyl Acetate, or warm Toluene).
Addition: Add Activated Carbon (Darco G-60) . Use 5-10% by weight relative to the crude mass.
WARNING: Never add charcoal to a boiling solvent; it will foam over instantly. Cool slightly, add charcoal, then reheat.
Reflux: Stir at gentle reflux for 15–30 minutes.
Filtration: Filter the hot mixture through a Celite 545 pad packed in a sintered glass funnel.
Wash: Wash the cake with hot solvent to recover adsorbed product.
Protocol 2: The "Silica Plug" (Dry Loading)
Best for: Removing Pd-black and polar tars before HPLC/Flash.
Immobilization: Dissolve crude in DCM/MeOH. Add silica gel (1:1 weight ratio). Evaporate to dryness (rotovap) to get a free-flowing powder.
Filtration: Pack a short, wide glass frit with 2 inches of silica.
Elution: Flush with a non-polar solvent (e.g., 10% EtOAc/Hexane) first to remove non-polar grease, then switch to your product eluent. The dark band will usually stay at the baseline.
Frequently Asked Questions (FAQ)
Q: My reaction turned black, but LCMS shows 95% conversion. Should I worry?A: No. This is the "Benign Darkening" scenario. Palladium nanoparticles are black even at very low concentrations. If conversion is good, ignore the color and proceed to the Activated Carbon or Silica Plug protocols described above.
Q: Can I just filter the black precipitate and keep reacting?A: Generally, no. If the precipitate is Pd-black, your catalyst is dead. Filtering removes the dead metal, but the remaining solution has no active catalyst. You must add fresh catalyst and ligand to restart the cycle [4].
Q: Why does my hydrazine-mediated cyclization always turn into tar?A: Hydrazine is a strong reducing agent and nucleophile. If you are using excess hydrazine in air, it oxidizes to form colored impurities. Ensure you are under an inert atmosphere (
/Ar) and consider using Hydrazine Hydrate (64% or 80%) rather than anhydrous hydrazine to temper the reactivity [8].
References
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles: Recent Literature and Mechanisms.
[Link]
National Institutes of Health (PMC). (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
[Link]
ChemPros (Reddit). (2022).[1] Formation of palladium black during Suzuki coupling: Troubleshooting and Ligand Effects.
[Link]
Biotage. (2023).[2] How can I remove color from my reaction product? Flash Chromatography Blog.
[Link]
HES-SO (ArODES). (2025). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping.
[Link]
MIT OpenCourseWare. (n.d.). Extraction and Washing Guide: Removing Impurities.
[Link]
Organic Syntheses. (2018). Purification of Reaction Mixtures using Activated Charcoal.
[Link]
The Alchemist's Guide to Indazole Synthesis: A Modern Take on a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals The indazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.[1] The strategic construction of this valuable motif is therefore a cornerstone of modern drug discovery. This guide provides an in-depth, comparative analysis of classical and contemporary synthetic routes to indazoles, offering insights into the mechanistic underpinnings and practical considerations that guide the chemist's choice.
At a Glance: Classical vs. Modern Indazole Synthesis
Feature
Classical Routes (e.g., Jacobson, Davis-Beirut)
Modern Routes (e.g., Transition-Metal Catalyzed, Photocatalysis)
Starting Materials
Often simple, readily available (e.g., o-toluidines, nitrobenzylamines)[1]
More diverse, often functionalized precursors (e.g., aryl hydrazones, azobenzenes)[2][3]
Reaction Conditions
Frequently harsh (strong acids, high temperatures), potential for hazardous byproducts[1]
Generally milder, greater functional group tolerance[1]
Broader substrate scope, allowing for more diverse substitution patterns[2][6]
Mechanistic Approach
Typically involve intramolecular cyclizations via diazotization or reductive processes[1][4]
Often rely on C-H activation, cross-coupling, or photocatalytic process[2][7]
Scalability
Well-established for some methods
Can be challenging, though flow chemistry offers promising solutions[8][9]
The Old Guard: Classical Routes to Indazole Formation
Classical methods, while sometimes demanding, are built upon fundamental organic reactions and often utilize inexpensive starting materials.[1]
The Jacobson Indazole Synthesis
A stalwart in the field, the Jacobson synthesis provides a pathway to 1H-indazoles.[1] A common variation involves the nitrosation of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[4] The use of strongly acidic conditions and the generation of nitrous gases are notable considerations for this method.[1]
Mechanism of the Jacobson Indazole Synthesis:
The reaction proceeds via the formation of a diazonium salt from the N-acyl-o-toluidine. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation.[4]
Caption: Mechanism of the Jacobson Indazole Synthesis.
Representative Experimental Protocol: Jacobson Synthesis of 1H-Indazole [4]
Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
Add a solution of sodium nitrite in water dropwise with vigorous stirring, maintaining the temperature below 5 °C.
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Slowly warm the mixture to room temperature and stir for several hours or overnight.
Make the mixture alkaline by adding a sodium hydroxide solution.
Collect the precipitated crude 1H-indazole by filtration, wash with cold water, and dry.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles.[1] It typically involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[1][10] This reaction is attractive due to its use of relatively inexpensive starting materials.[1] The reaction can be catalyzed by both acid and base, proceeding through a key o-nitrosobenzylidine imine intermediate.[11]
Caption: General workflow of the Davis-Beirut Reaction.
The New Wave: Modern Synthetic Methodologies
Modern synthetic methods offer significant advantages, including higher yields, milder reaction conditions, and greater tolerance for a wide range of functional groups.[1]
Transition-Metal-Catalyzed Syntheses
The use of transition metals, particularly rhodium, copper, and palladium, has revolutionized indazole synthesis.[1][12] These methods often proceed through C-H activation, allowing for the direct functionalization of arenes and the formation of the indazole ring in a single step.[2][13] For instance, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles.[2][13]
Key Advantages:
High Efficiency and Selectivity: Transition metal catalysts can achieve high yields and regioselectivity.[14][15]
Broad Substrate Scope: These methods often tolerate a wide variety of functional groups.[6]
Atom Economy: C-H activation strategies can improve the atom economy of the synthesis.[6]
Representative Modern Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles [2]
A general procedure involves the reaction of aldehyde phenylhydrazones in the presence of a Rh(III) catalyst and an oxidant. The reaction is typically carried out in a suitable solvent at an elevated temperature. The specific conditions, including the choice of catalyst, oxidant, and solvent, can be optimized for different substrates.
Photocatalysis and Flow Chemistry
Recent advances have seen the emergence of photocatalysis and flow chemistry as powerful tools for indazole synthesis.[7][8][9] Visible-light-promoted reactions offer a green and sustainable alternative to traditional methods.[16] For example, the direct arylation of 2H-indazoles using a phenyldiazonium salt can be achieved in under a minute with high yields in a capillary microreactor.[7]
Flow chemistry provides a safe and scalable platform for indazole synthesis, particularly for reactions that are exothermic or involve hazardous reagents.[8][9][17] This technology allows for precise control over reaction parameters, leading to improved reproducibility and scalability.[8][9]
Head-to-Head Comparison: A Data-Driven Perspective
The selection of an optimal synthetic route for a target indazole derivative is a multifactorial decision, balancing yield, substrate scope, reaction conditions, and the availability of starting materials.[18] While classical methods provide a solid foundation and are often cost-effective, modern transition-metal-catalyzed and photocatalytic approaches offer unparalleled efficiency, functional group tolerance, and opportunities for novel structural diversification. The continued development of innovative technologies like flow chemistry promises to further enhance the synthesis of these vital medicinal scaffolds, accelerating the pace of drug discovery and development.
References
Vertex AI Search. (2026).
BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
Royal Society of Chemistry. (2022). Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2H-indazoles as drug scaffolds.
Thieme. (2012).
BenchChem. (2025).
American Chemical Society. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Royal Society of Chemistry. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.
Synfacts. (2013). Domino Staudinger–Aza-Wittig Synthesis of 1H-Pyrazolo[1,5-b]indazoles.
National Center for Biotechnology Information. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.
Hilaris Publisher. (2018).
Royal Society of Chemistry. (2022).
National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
ResearchGate. (2021). Representative example for 2H-indazole based drug and pharmaceutically active molecules.
BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
International Journal of Scientific Development and Research. (2022).
Sami Publishing Company. (2022).
National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
National Center for Biotechnology Information. (2016). Cobalt(III)
National Center for Biotechnology Information. (2013). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
National Center for Biotechnology Information. (2022).
Bentham Science. (2024).
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Vapourtec. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
ResearchGate. (2022).
Royal Society of Chemistry. (2018). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)
Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
Bentham Science Publisher. (2023).
Organic Syntheses. (n.d.). Indazole.
Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
Royal Society of Chemistry. (2018). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a one-pot Staudinger-aza-Wittig reaction le.
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
Semantic Scholar. (n.d.). Davis–Beirut reaction.
Wikipedia. (n.d.). Davis–Beirut reaction.
DSpace@MIT. (2020).
Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Revie....
ACS Publications. (2019).
AUB ScholarWorks. (2020).
National Center for Biotechnology Information. (2019).
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
Technical Comparison Guide: Cost-Effectiveness of Starting Materials for 3-Aminoindazole Synthesis
Executive Summary The 3-aminoindazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., linifanib) and antiviral agents (e.g., lenacapavir)[1]. The mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-aminoindazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., linifanib) and antiviral agents (e.g., lenacapavir)[1]. The most robust and widely utilized synthetic route to this heterocycle involves the nucleophilic aromatic substitution (
) of a 2-halobenzonitrile with hydrazine hydrate[2]. While 2-fluorobenzonitriles have historically been the default starting materials due to their high reactivity, process chemistry demands have increasingly shifted toward 2-chlorobenzonitriles. This guide objectively compares the mechanistic performance, cost-effectiveness, and scalability of these two starting materials, providing actionable protocols for drug development professionals.
Mechanistic Causality: Fluoro vs. Chloro Reactivity
In
reactions, the traditional leaving group ability (I > Br > Cl > F) is inverted. The rate-determining step is the nucleophilic attack by hydrazine to form the anionic Meisenheimer complex, rather than the subsequent carbon-halogen bond cleavage.
Fluorine's extreme electronegativity strongly withdraws electron density via the inductive effect, highly stabilizing the negative charge in the transition state and accelerating the formation of the Meisenheimer complex. Consequently, 2-fluorobenzonitriles react rapidly and quantitatively with hydrazine under mild conditions[2]. Chlorine, being less electronegative, provides less inductive stabilization, requiring harsher conditions (higher temperatures or longer reaction times) to achieve comparable conversions.
SNAr pathways for 3-aminoindazole synthesis comparing fluoro- and chloro-benzonitrile precursors.
Cost-Effectiveness and Scale-Up Analysis
For bench-scale exploratory chemistry, the cost of the starting material is often negligible compared to the value of time, making 2-fluorobenzonitriles the preferred choice. However, upon scaling to multi-kilogram or ton quantities, the techno-economic landscape shifts dramatically.
Raw Material Cost (RMC) : 2-Chlorobenzonitrile derivatives are significantly cheaper to procure than their fluorinated counterparts. For instance, in the synthesis of lenacapavir's fragment B, switching from 3-bromo-6-chloro-2-fluorobenzonitrile to 2,6-dichlorobenzonitrile reduces the overall raw material cost by 45-55%[3]. Bulk 2-chlorobenzonitrile is priced around $10/kg or less[4], whereas 2-fluorobenzonitrile derivatives often exceed $80/kg depending on the substitution pattern[5].
Infrastructure and Safety Costs : The cyclization of 2-fluorobenzonitrile with hydrazine generates stoichiometric hydrofluoric acid (HF) as a byproduct[3]. HF is highly corrosive to standard glass-lined reactors and requires specialized Hastelloy or Teflon-lined equipment, alongside rigorous safety interventions. Conversely, 2-chlorobenzonitrile generates hydrochloric acid (HCl), which is easily managed in standard glass-lined vessels, drastically reducing capital expenditure (CapEx) during scale-up[1].
Cost breakdown comparing fluoro- and chloro-substituted starting materials for scale-up synthesis.
To ensure self-validating and reproducible results, the following protocols detail the synthesis of 3-aminoindazoles using both starting materials.
Protocol A: Discovery-Scale Synthesis via 2-Fluorobenzonitrile
Objective: Rapid, high-yielding synthesis for library generation.
Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 equiv, 10 mmol) in absolute ethanol (20 mL)[2].
Addition : Slowly add hydrazine hydrate (80% aqueous solution, 3.0 equiv, 30 mmol) dropwise at room temperature. Note: Hydrazine is a toxic and potentially explosive reagent; handle strictly inside a fume hood.
Reaction : Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization).
Workup : Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.
Isolation : Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and filter.
Purification : Evaporate the solvent to yield the crude 3-aminoindazole. Recrystallize from toluene or purify via silica gel chromatography to achieve >95% purity[2].
Protocol B: Process-Scale Synthesis via 2,6-Dichlorobenzonitrile
Setup : Charge a standard glass-lined reactor with 2,6-dichlorobenzonitrile (1.0 equiv, 100 mmol) and 1,4-dioxane (100 mL).
Addition : Add hydrazine hydrate (3.0 equiv, 300 mmol) in a single portion.
Reaction : Heat the mixture to 90-100 °C. Because the chloro-leaving group is less reactive than fluoro, elevated temperatures and extended reaction times (12-18 hours) are required to drive the Meisenheimer complex formation and subsequent cyclization.
Monitoring : Track reaction progress via HPLC. Ensure starting material is <1% before proceeding.
Precipitation : Cool the reaction mixture to 10 °C. Slowly add ice-cold water (300 mL) under vigorous stirring. The product, 4-chloro-1H-indazol-3-amine, will precipitate directly from the aqueous mixture, bypassing the need for solvent extraction.
Isolation : Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) to remove residual hydrazine and HCl salts.
Drying : Dry the solid in a vacuum oven at 50 °C for 24 hours. This protocol typically affords the product in >90% yield and high purity without chromatography[1].
References
[1] Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
Source: Molecules (MDPI) / PMC.
URL:[Link]
[3] Title: Process Development Report on the Cost-effective Synthesis of Fragment B of Lenacapavir.
Source: Medicines for All Institute - Virginia Commonwealth University.
URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazole Derivatives
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its versatility, coupled with the strategic incorp...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its versatility, coupled with the strategic incorporation of fluorine, has paved the way for the development of highly potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated indazole derivatives, offering experimentally-backed insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind specific fluorination patterns and their impact on biological activity, supported by quantitative data and detailed experimental protocols.
The Strategic Role of Fluorine in Indazole-Based Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[5][6][7] Fluorine's high electronegativity and small size allow it to modulate the acidity, lipophilicity, and metabolic stability of a molecule, often leading to improved potency, selectivity, and bioavailability.[5][8] In the context of indazole derivatives, fluorination has been instrumental in fine-tuning their interactions with target proteins, transforming promising leads into clinical candidates.
Structure-Activity Relationship of Fluorinated Indazoles by Target Class
The biological activity of fluorinated indazole derivatives is intricately linked to the position and number of fluorine substitutions on both the indazole core and its appended functionalities. The following sections provide a comparative analysis of these relationships across different therapeutic targets.
Protein Kinase Inhibitors
Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1]
Fluorination has been shown to significantly enhance the potency of indazole-based EGFR inhibitors. For instance, the addition of a fluorine atom to the phenyl ring of certain indazole derivatives led to a notable increase in activity.[1] One study highlighted a fluorinated derivative that demonstrated remarkable activity in the sub-nanomolar range against multiple EGFR variants.[1] Docking models have supported these findings, illustrating how fluorine substitution can optimize the binding of these compounds to the EGFR active site.[1] Another series of 1H-indazole derivatives showed strong potency against EGFR and the T790M mutant, with IC50 values in the low nanomolar range.[3][4]
In the pursuit of potent FGFR inhibitors, strategic fluorination has been a key tactic. A series of 1H-indazol-3-amine derivatives were evaluated, with a compound featuring a 2,6-difluoro-3-methoxyphenyl group exhibiting the most potent enzymatic and antiproliferative activities.[3][4] The IC50 values for this compound against FGFR1 and FGFR2 were in the low nanomolar range.[3][4] Further SAR studies revealed that an N-ethylpiperazine group was also crucial for both enzymatic and cellular activity.[4]
The position of fluorine on the indazole ring can dramatically impact the inhibitory activity against ROCK1. A comparative study of two fluorinated indazoles revealed that while a fluorine atom at the C4 position resulted in low potency (IC50 of 2500 nM), its placement at the C6 position significantly enhanced ROCK1 inhibition, yielding an IC50 value of 14 nM.[9][10] Furthermore, the 6-fluoroindazole derivative exhibited a substantial increase in oral bioavailability (61%).[9][10]
Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors
Fluorination has also proven to be an effective modification for inhibiting HIF-1 transcriptional activity. In a series of monofluoro-substituted compounds, the ortho-derivative demonstrated superior inhibitory activity compared to the meta and para derivatives.[11] Furthermore, an ortho-difluoro-substituted derivative exhibited even more significant inhibition (IC50 = 0.10 μM).[11] These findings underscore the importance of the substitution pattern of fluorine on the aromatic ring for HIF-1 inhibition.[11]
Nitric Oxide Synthase (NOS) Inhibitors
The number and location of fluorine atoms on the indazole ring have a profound influence on the inhibition of nitric oxide synthase isoforms. Studies have shown that increasing the number of fluorine atoms can enhance inhibitory potency and selectivity for neuronal NOS (nNOS) over inducible NOS (iNOS).[9][12] For example, a tetrafluoro-indazole derivative was found to be a potent inhibitor of both iNOS and nNOS.[9] Interestingly, a perfluorophenyl-substituted indazole derivative displayed high selective inhibition of nNOS activity without affecting iNOS.[9][13] This suggests that strategic fluorination can be a powerful tool for achieving isoform-selective NOS inhibition.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative fluorinated indazole derivatives against various biological targets, highlighting the impact of fluorine substitution on their potency.
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments used in the evaluation of fluorinated indazole derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
Recombinant human kinase
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
Test compounds (fluorinated indazole derivatives)
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
96-well plates
Plate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound.
Incubate for a pre-determined time at room temperature to allow for compound binding.
Initiate the kinase reaction by adding the substrate peptide and ATP.
Incubate the reaction mixture at 30°C for a specified duration.
Stop the reaction by adding a stop solution (e.g., EDTA).
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]
Materials:
Human cancer cell lines (e.g., A549, MCF7)
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Solubilization solution (e.g., DMSO, isopropanol with HCl)
96-well cell culture plates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[15]
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
General SAR Workflow
Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of fluorinated indazole derivatives.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a fluorinated indazole derivative.
Fluorination Position and Biological Activity
Caption: The logical relationship between fluorine substitution patterns and biological activity in indazole derivatives.
Conclusion
The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective approach for the development of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of the position and number of fluorine atoms in modulating the biological activity of these derivatives. By understanding these intricate relationships, researchers can more effectively design and synthesize novel fluorinated indazoles with improved pharmacological profiles, ultimately accelerating the discovery of new medicines for a range of diseases. The provided experimental protocols and visual aids serve as a practical resource for those actively engaged in this exciting field of drug discovery.
References
Verma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 23-45. [Link]
Chen, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 13(2), 154-167. [Link]
A., A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ChemistrySelect, 8(38), e202302482. [Link]
Lv, P.-C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(38), 27365-27393. [Link]
Claramunt, R. M., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 20(8), 14835-14851. [Link]
Maciejewska, N., et al. (2026). Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. [Journal name not specified]. [Link]
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 794-802. [Link]
Lv, P.-C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
Chen, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 13(2), 154-167. [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
Woods, K. W., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3323-3328. [Link]
Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(24), 19752-19779. [Link]
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(38), 27365-27393. [Link]
Davis, K., & Patel, N. (2018). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 26(23), 6282-6290. [Link]
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 794-802. [Link]
El-Sayed, M. A. A., et al. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Journal of Molecular Structure, 1251, 131985. [Link]
Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(24), 19752-19779. [Link]
Yildirim, S., et al. (2025). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1311, 138374. [Link]
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. [Link]
Elguero, J., et al. (2006). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 127(4-5), 445-453. [Link]
Ibrahim, M. M., & Sabry, O. M. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 819-835. [Link]
Rocha, S., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. Molecules, 25(9), 2026. [Link]
Chen, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 13(2), 154-167. [Link]
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(13), 1089-1109. [Link]
Claramunt, R. M., et al. (2006). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 14(15), 5121-5128. [Link]
Ghosh, A. K., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Letters, 23(1), 222-226. [Link]
Guesmi, A., et al. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 44. [Link]
Das, S., & De, P. (2021). Importance of Indazole against Neurological Disorders. [Journal name not specified]. [Link]
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Structural Validation & Comparative Analysis: 3-Chloro-4-fluoro-1H-indazol-5-amine
Executive Summary & Strategic Framework The structural validation of 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 41330-49-8) presents a specific regioisomeric challenge common in halogenated heterocyclic synthesis. In dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Framework
The structural validation of 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 41330-49-8) presents a specific regioisomeric challenge common in halogenated heterocyclic synthesis. In drug discovery, particularly for kinase inhibitors where the indazole core mimics the adenine hinge-binding region, the precise positioning of the fluorine (C4) and amine (C5) groups is critical for Structure-Activity Relationship (SAR) data.
This guide moves beyond basic characterization, employing a "Triangulation Strategy" that integrates Mass Spectrometry (MS) for isotopic confirmation and Nuclear Magnetic Resonance (NMR) for regio-specific connectivity. We objectively compare the target structure against its most common synthetic impurity, the 6-fluoro regioisomer , demonstrating why standard 1D 1H NMR alone is insufficient without J-coupling analysis.
The Validation Logic (Graphviz Workflow)
Caption: Logical workflow for differentiating the target 4-fluoro regioisomer from potential impurities using spectroscopic triangulation.
Part 1: Mass Spectrometry (MS) – The Isotopic Fingerprint
Before assessing geometry, we must validate the elemental composition. The presence of Chlorine (Cl) provides a definitive isotopic signature that distinguishes this scaffold from non-halogenated byproducts.
Experimental Protocol: LC-MS
Ionization: ESI Positive Mode (ESI+)
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient
Key Observation: The "Rule of 3" for Chlorine. Natural abundance of
Cl (75%) and Cl (25%) creates a distinct M and M+2 peak ratio of 3:1 .
Comparative Data Table: MS Signals
Feature
Target Molecule (3-Cl-4-F)
De-chlorinated Impurity
Di-chlorinated Impurity
Monoisotopic Mass
185.01 Da
151.05 Da
219.97 Da
Isotope Pattern
M (100%) : M+2 (33%)
M (100%) : M+1 (8%)
M (100%) : M+2 (65%)
Interpretation
Pass: Confirms 1 Cl atom.
Fail: Missing Cl.
Fail: Two Cl atoms present.
Mechanistic Insight:
The fluorine atom does not have a heavy isotope (
F is 100% abundant), so it does not contribute to the isotope pattern width, but it shifts the base mass by +18 Da relative to a hydrogen.
Part 2: NMR Spectroscopy – The Regioisomer Filter
This is the core of the validation. The synthesis of fluoro-indazoles often yields mixtures of 4-fluoro (target) and 6-fluoro (impurity) isomers due to the directing effects during the ring-closure or halogenation steps.
The Problem: Both isomers have the same mass (m/z 185). MS cannot distinguish them.
The Solution: Analysis of Spin-Spin Coupling (
-coupling) in 1H and 13C NMR.
Structural Connectivity Logic
Target (3-Cl-4-F-5-NH2): Protons are located at positions 6 and 7 .
Relationship: Ortho (Neighbors).
Expected
: 7.0 – 9.0 Hz (Strong coupling).
Isomer (3-Cl-6-F-5-NH2): Protons are located at positions 4 and 7 .[1]
) coupling is the definitive "ruler" for distance.
C-4 (Directly attached to F): Doublet,
Hz.
C-5 (Attached to NH2): Doublet,
Hz.
C-9 (Bridgehead): Doublet,
Hz.
C-6: Doublet,
Hz.
Visualization of Coupling Pathways
Caption: Visualization of the critical J-coupling pathways. The H6-H7 ortho coupling is the primary structural validator.
Comparative Guide: Target vs. Regioisomer
When reviewing vendor data or experimental results, use this comparison table to flag incorrect structures.
Diagnostic Feature
Target: 4-Fluoro Isomer
Alternative: 6-Fluoro Isomer
H-H Coupling
Strong (~9 Hz) (Ortho H6-H7)
None/Weak (<1 Hz) (Para H4-H7)
H-6 Signal
dd (Doublet of Doublets)
N/A (Substituted by F)
H-4 Signal
N/A (Substituted by F)
d (Doublet, ~10Hz)
19F NMR
dd (Splits by H6 and H7-weak)
dd (Splits by H7-ortho and H4-meta)
Conclusion
VALID STRUCTURE
INVALID (Regioisomer)
Experimental Protocols
Protocol A: Sample Preparation for NMR
Mass: Weigh 5–10 mg of the solid amine.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D). Note: CDCl3 is not recommended due to poor solubility of the indazole core and loss of exchangeable proton signals.
Tube: Transfer to a clean, dry 5mm NMR tube.
Acquisition:
Set temperature to 298 K (25°C).
Number of Scans (NS): Minimum 16 for 1H, 512 for 13C.
Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec for quantitative integration.
Protocol B: LC-MS Verification
Concentration: Prepare a 0.1 mg/mL solution in Acetonitrile/Water (50:50).
assessing the purity of synthesized 3-Chloro-4-fluoro-1H-indazol-5-amine
An accurate purity assessment of synthetic intermediates is the bedrock of reproducible medicinal chemistry and downstream Active Pharmaceutical Ingredient (API) manufacturing. 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS 1...
Author: BenchChem Technical Support Team. Date: March 2026
An accurate purity assessment of synthetic intermediates is the bedrock of reproducible medicinal chemistry and downstream Active Pharmaceutical Ingredient (API) manufacturing. 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS 1000340-45-3) is a highly functionalized heterocyclic building block frequently utilized in the development of targeted therapeutics, such as kinase inhibitors.
The synthesis of this specific indazole—often achieved via the electrophilic halogenation of 4-fluoro-1H-indazol-5-amine—inevitably generates a complex impurity profile. Common contaminants include unreacted starting materials, regioisomers (e.g., 7-chloro-4-fluoro-1H-indazol-5-amine), and over-chlorinated byproducts. Because these impurities share structural similarities with the target analyte, relying on a single analytical modality can lead to dangerous miscalculations in downstream stoichiometry.
This guide objectively compares the three primary analytical methodologies used to assess the purity of synthesized 3-Chloro-4-fluoro-1H-indazol-5-amine: HPLC-UV , LC-MS , and Quantitative NMR (qNMR) . By dissecting the mechanistic causality behind each method, we provide a self-validating framework for researchers to determine absolute purity with high confidence.
The Analytical Contenders: Mechanistic Causality
To establish a robust control strategy in alignment with for the validation of analytical procedures, one must understand the inherent biases of each technique.
HPLC-UV (The Industry Standard): Separates compounds chromatographically and detects them via ultraviolet light absorbance.
The Bias: Purity is typically calculated using area percent normalization. This assumes all impurities share the exact same molar extinction coefficient (UV response factor) as the target analyte. In reality, an over-chlorinated indazole byproduct will have an altered chromophore, often leading to a lower UV response and an artificial inflation of the apparent purity.
LC-MS (The Mass-Directed Identifier): Couples liquid chromatography with electrospray ionization mass spectrometry (ESI-MS).
The Bias: While excellent for identifying the exact mass of impurities, LC-MS is notoriously poor for absolute quantitation without specific isotopic standards. Ionization efficiency varies wildly; a highly basic impurity may "fly" better in the MS source, suppressing the signal of the main analyte.
qNMR (The Absolute Quantifier): Utilizes the fundamental principle of magnetic reciprocity. The integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei producing it.
The Advantage: As demonstrated by , qNMR provides absolute molar purity without requiring a certified reference standard of the analyte itself. It is completely immune to chromophoric variations and ionization biases.
Fig 1: Logical decision tree for selecting purity assessment methodologies.
Comparative Performance Data
To illustrate the practical impact of these mechanistic biases, we analyzed a single synthesized batch of 3-Chloro-4-fluoro-1H-indazol-5-amine (Batch 001, synthesized via N-chlorosuccinimide chlorination) across all three platforms.
Table 1: Quantitative Purity Assessment of Batch 001
Analytical Method
Apparent Purity (%)
Unreacted SM (%)
Over-chlorinated Byproduct (%)
Total Impurities (%)
Mechanistic Bias / Notes
HPLC-UV (254 nm)
98.5
0.8
0.5
1.5
Under-reports byproduct due to lower molar absorptivity.
LC-MS (ESI+)
96.2
1.5
2.1
3.8
Over-reports byproduct due to higher ionization efficiency.
qNMR (1H, IS)
97.1
1.2
1.5
2.9
True molar purity; unaffected by chromophores or ionization.
Data Interpretation: The HPLC-UV data suggests a highly pure compound (98.5%), passing standard >98% release criteria. However, qNMR reveals the true absolute purity is only 97.1%. The discrepancy occurs because the over-chlorinated byproduct has a significantly weaker UV absorbance at 254 nm compared to the target indazole, causing HPLC to "miss" a portion of the impurity mass.
To ensure trustworthiness and reproducibility, the following step-by-step protocols must be strictly adhered to.
Protocol A: HPLC-UV & LC-MS Workflow
Column Selection: Use a high-resolution reverse-phase column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm) to ensure adequate retention of the polar indazole amine.
Mobile Phase:
Phase A: 0.1% Formic acid in LC-MS grade
.
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Causality: Formic acid acts as an ion-pairing agent to sharpen the amine peak and provides the necessary protons for efficient positive-mode electrospray ionization (ESI+) in the MS detector.
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.8 mL/min.
Detection: UV at 254 nm and 280 nm; MS scan range m/z 100-500.
Protocol B: The qNMR Absolute Quantitation Workflow
For novel intermediates where no certified reference standard exists, qNMR is the only self-validating absolute method. We utilize an internal standard (IS) methodology.
Internal Standard Selection: Select TraceCERT® Maleic acid (purity > 99.9%).
Causality: Maleic acid provides a sharp, distinct singlet at
6.26 ppm in DMSO-. This sits perfectly in the spectral window between the aliphatic and aromatic regions, avoiding any overlap with the indazole's H-6 and H-7 aromatic doublets ( 7.0 - 7.5 ppm).
Sample Preparation: Using a calibrated microbalance (d=0.001 mg), accurately weigh ~10.000 mg of 3-Chloro-4-fluoro-1H-indazol-5-amine and ~5.000 mg of Maleic acid into a static-free vial. Dissolve completely in 0.6 mL of DMSO-
.
Acquisition Parameters (Critical):
Spectrometer: 600 MHz NMR.
Pulse Angle: 90° (zg pulse program) to ensure maximum signal-to-noise.
Relaxation Delay (D1): Set to 30 seconds.
Causality: D1 must be
(longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow full relaxation causes signal saturation, which skews the integration ratios and completely invalidates the absolute quantitation.
Scans (NS): 64 scans to ensure a signal-to-noise ratio > 250:1 for the analyte peaks.
Data Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Manually correct the phase and apply a strict baseline correction.
Calculation: Integrate the H-6 proton of the indazole against the maleic acid singlet. Calculate purity using the standard qNMR equation:
(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity).
Fig 2: Step-by-step workflow for absolute purity determination using qNMR.
Conclusion & Recommendations
When , relying solely on HPLC-UV is a systemic risk due to the varying UV response factors of halogenated impurities.
Use LC-MS strictly for the qualitative identification of impurities (e.g., confirming the presence of an over-chlorinated species via its isotopic mass distribution).
Use HPLC-UV for routine, high-throughput batch monitoring only after relative response factors (RRFs) have been established.
Use qNMR as the gold-standard, primary method for determining the absolute purity of the initial synthesized batches and for calculating the RRFs required to calibrate your HPLC methods.
By integrating qNMR into the analytical workflow, researchers establish a self-validating, orthogonal control strategy that guarantees the integrity of downstream medicinal chemistry campaigns.
References
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. PubMed Central (PMC). URL:[Link][1]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link][2]
comparative bioactivity of chloro vs fluoro substituted indazoles
Comparative Bioactivity of Chloro vs. Fluoro Substituted Indazoles: A Strategic Guide for Drug Design The indazole scaffold is a privileged, nitrogen-containing bicyclic heterocycle that serves as the backbone for numero...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity of Chloro vs. Fluoro Substituted Indazoles: A Strategic Guide for Drug Design
The indazole scaffold is a privileged, nitrogen-containing bicyclic heterocycle that serves as the backbone for numerous FDA-approved therapeutics and clinical candidates[1]. When optimizing indazole-based lead compounds, halogenation is a primary structural modification used to modulate pharmacodynamics, pharmacokinetics, and target residence time. However, the choice between fluorine and chlorine substitution is not arbitrary; it fundamentally alters the steric bulk, lipophilicity, and electronic distribution of the molecule.
As an application scientist, I have observed that the divergence in bioactivity between chloro- and fluoro-indazoles often dictates the success or failure of a structure-activity relationship (SAR) campaign. This guide objectively compares these two halogen substitutions, providing mechanistic insights, quantitative data, and self-validating experimental protocols to streamline your drug design workflows.
Physicochemical Divergence and Bioisosterism
The fundamental physical differences between fluorine and chlorine drive their distinct biological behaviors.
Fluoro-Substitution: Fluorine is the smallest halogen, with a van der Waals (vdW) radius of 1.47 Å. It serves as an excellent steric bioisostere for a hydrogen atom (1.20 Å) or a hydroxyl oxygen (1.42 Å)[2]. Because of its extreme electronegativity and the strength of the C–F bond, fluorine is typically introduced to block metabolically labile sites (e.g., preventing cytochrome P450-mediated oxidation) without significantly perturbing the molecule's overall conformation[3].
Chloro-Substitution: Chlorine is significantly larger (vdW radius 1.74 Å) and more lipophilic. It acts as a bioisostere for a methyl group. The introduction of a chlorine atom on an indazole ring drastically increases the compound's lipophilicity and its propensity to engage in halogen bonding (via the
Data aggregated from extensive Molecular Matched Pair (MMP) analyses across pharmaceutical systems[2],[3].
Comparative Bioactivity: Target-Specific Case Studies
Molecular Matched Pair (MMP) analyses—where the only structural difference between two molecules is a single F vs. Cl atom—reveal that chlorinated compounds generally exhibit a slightly higher binding affinity across a broad spectrum of targets. On average, replacing a fluorine with a chlorine yields a pIC50 increase of ~0.03–0.05, translating to a 10–12% increase in the binding constant[2]. However, this is highly context-dependent:
Cholinesterase Inhibition: In the development of indazole-based thiadiazole derivatives targeting butyrylcholinesterase (BuChE) for Alzheimer's disease, para-fluoro and di-chloro substitutions displayed distinct SAR profiles. While both halogens established critical interactions within the active site, specific fluoro-derivatives (e.g., para-CF3 or para-F) yielded exceptional inhibitory potential (IC50 ~ 0.89 µM) due to precise hydrogen-bond acceptor capabilities that chlorine could not replicate[4].
sGC Activation / HIF-1 Inhibition: In studies of YC-1 (an indazole-based sGC activator), fluoro-substitution at specific ortho positions of the aromatic rings yielded superior inhibitory activity (IC50 = 1.58 μM) compared to chloro- or bromo-substitutions. In this tightly constrained binding pocket, the larger vdW radius of chlorine created steric clashes that negated its lipophilic binding advantages[5].
Anticancer Efficacy: For substituted indazoles targeting A549 and MCF7 cancer cell lines, 4-fluoro substitution on the indazole core significantly enhanced anticancer efficacy, whereas certain bulky chloro-substitutions negatively impacted activity due to steric hindrance[6].
Mechanistic divergence of fluoro vs chloro indazole substitutions in target binding.
Self-Validating Experimental Workflows
To objectively compare the bioactivity of chloro- vs. fluoro-indazoles, the experimental design must eliminate confounding variables. A common pitfall in indazole functionalization is the use of transition-metal catalysts (e.g., Pd or Cu), which can leave trace metal contaminants that artificially inflate or deflate enzymatic assay results.
The following protocol utilizes a metal-free regioselective halogenation approach to ensure that the observed biological delta is strictly a result of the halogen bioisosterism[7].
Protocol A: Metal-Free Regioselective Halogenation of 2H-Indazoles
Causality: Utilizing N-halosuccinimides (NCS for chlorination, Selectfluor/NFSI for fluorination) in environmentally friendly solvents bypasses the need for metal catalysts, yielding highly pure compounds suitable for sensitive biological screening[8].
Preparation: Dissolve the starting 2-substituted-2H-indazole (1.0 equiv) in an environmentally friendly solvent system (e.g., Ethanol or H2O) at room temperature.
Halogenation:
For Chloro-indazole: Add 1.0 equivalent of N-chlorosuccinimide (NCS) dropwise.
For Fluoro-indazole: Add 1.0 equivalent of Selectfluor.
Reaction: Stir the mixture at 25 °C to 60 °C. Monitor the reaction progress via TLC and LC-MS. The mild conditions inherently favor mono-halogenation over poly-halogenation[7].
Purification (Self-Validation Step): Quench with water, extract with ethyl acetate, and purify via flash column chromatography. Critical: Confirm purity (>98%) via 1H-NMR and HRMS to ensure no unreacted succinimide or poly-halogenated artifacts carry over into the bioassay.
Causality: Running the F- and Cl-analogs side-by-side with a known clinical reference inhibitor calibrates the assay's baseline sensitivity, validating the precise pIC50 shift caused by the halogen swap.
Compound Plating: Prepare 10-point serial dilutions (e.g., 10 nM to 100 μM) of the purified fluoro- and chloro-indazoles in DMSO. Ensure the final assay DMSO concentration remains below 1% to prevent enzyme denaturation.
Incubation: Transfer the compounds to a 384-well microtiter plate. Add the target enzyme (e.g., AChE, BuChE, or specific kinase) suspended in the appropriate assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Kinetic Readout: Add the fluorogenic or chromogenic substrate. Measure the reaction kinetics over 30 minutes using a microplate reader.
Data Synthesis: Calculate the IC50 using non-linear regression analysis. Compare the
pIC50 between the F- and Cl-analogs against the reference standard (e.g., Donepezil for AChE)[4].
Self-validating experimental workflow for halogenated indazole evaluation.
Strategic Recommendations
When designing indazole-based therapeutics, do not default to chlorine simply to chase a higher in vitro pIC50. While chlorine frequently provides a 10–12% boost in binding affinity due to hydrophobic interactions and halogen bonding[2], this often comes at the cost of increased lipophilicity (LogP), which can negatively impact aqueous solubility and oral bioavailability.
Conversely, if your lead indazole suffers from rapid metabolic clearance or off-target toxicity driven by excessive lipophilicity, a fluoro-substitution is strategically superior. Fluorine will lock the preferred molecular conformation and protect vulnerable C–H bonds while maintaining a physicochemical profile nearly identical to the unhalogenated parent compound[3].
A Senior Application Scientist's Guide to Kinase Hinge-Binding Scaffolds: 3-Aminoindazole in Focus
Abstract In the landscape of kinase inhibitor design, the battle for potency and selectivity is often won or lost at the ATP-binding site's hinge region. This guide provides an in-depth comparison of the 3-aminoindazole...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of kinase inhibitor design, the battle for potency and selectivity is often won or lost at the ATP-binding site's hinge region. This guide provides an in-depth comparison of the 3-aminoindazole scaffold against other prominent hinge-binding templates. We will dissect the structural underpinnings of its efficacy, present comparative experimental data, and offer detailed protocols for in-house validation. Our analysis aims to equip drug discovery professionals with the critical insights needed to select and optimize the appropriate scaffold for their kinase targets.
Introduction: The Kinase Hinge as a Cornerstone of Inhibitor Design
Protein kinases, with over 500 members in the human kinome, represent one of the most critical target classes in drug discovery.[1] Their catalytic activity is governed by the binding of ATP within a conserved pocket situated between the N- and C-terminal lobes.[1] Connecting these lobes is a flexible "hinge" region, typically composed of 3-5 residues.[1][2]
This hinge region is paramount for inhibitor design because it offers a critical anchoring point. The backbone amides and carbonyls of the hinge residues provide a specific hydrogen-bonding pattern that the adenine ring of ATP utilizes.[2][3] Consequently, most ATP-competitive inhibitors are designed with a heterocyclic core—a "hinge-binding template"—that mimics this interaction, forming one to three hydrogen bonds to anchor the inhibitor in the active site.[1][2] The choice of this template is a foundational decision in the drug design process, profoundly influencing a compound's potency, selectivity, and physicochemical properties.
The 3-Aminoindazole Scaffold: A Privileged Motif
The 3-aminoindazole scaffold emerged from rational, structure-based design efforts as a highly efficient hinge-binding template.[4][5] Its bicyclic structure and the specific placement of nitrogen atoms create a near-perfect mimic of the adenine purine ring, enabling it to form the canonical hydrogen bonds with the kinase hinge.
Mechanism of Hinge Interaction
The 3-amino group and the N2 nitrogen of the indazole ring act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement allows the scaffold to engage the kinase hinge in a manner highly similar to ATP, typically forming two crucial hydrogen bonds with the backbone of the hinge residues. This robust interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to explore and interact with more variable regions of the ATP pocket, thereby driving potency and selectivity.
Caption: Canonical hydrogen bonding pattern of 3-aminoindazole with the kinase hinge.
Key Advantages of the 3-Aminoindazole Scaffold
Potency: The strong and directional hydrogen bonding contributes to high binding affinity. This was demonstrated in the discovery of ABT-869, where the 3-aminoindazole core proved to be a potent template against VEGFR and PDGFR kinase families.[4]
Structural Rigidity: The bicyclic nature of the scaffold provides a rigid framework, which can reduce the entropic penalty upon binding and lead to higher affinity.
Favorable Physicochemical Properties: Optimization of 3-aminoindazole-based compounds has led to inhibitors with excellent drug-like properties, including oral bioavailability and blood-brain barrier penetration, as exemplified by the development of Entrectinib.[6][7][8]
Synthetic Tractability: The core is amenable to chemical modification at several positions (e.g., C4, C5, C6), allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[4][9][10]
Comparative Analysis: 3-Aminoindazole vs. Alternative Scaffolds
While 3-aminoindazole is a powerful template, it is crucial to understand its performance relative to other widely used hinge-binding motifs.
The Aminopyrazole Scaffold
Aminopyrazoles are another class of "privileged" fragments in kinase inhibitor design.[11][12] They are smaller, monocyclic scaffolds that also present a hydrogen bond donor/acceptor pair to interact with the hinge.
Comparison Points:
Binding Mode: Like 3-aminoindazole, aminopyrazoles form two key hydrogen bonds with the hinge. However, their smaller size may allow for different exit vectors for substituents, potentially accessing different sub-pockets within the ATP-binding site.
Selectivity: The selectivity profile is highly dependent on the substituents. Some aminopyrazole-based inhibitors, like the promiscuous inhibitor 1 mentioned in a study on PCTAIRE family kinases, can be non-selective, while targeted modifications can yield highly selective compounds.[12]
Synthetic Accessibility: As a smaller monocyclic system, the synthesis of diverse aminopyrazole cores and their derivatives can sometimes be more straightforward than for bicyclic systems like indazoles.
The Aminopyrimidine Scaffold
Aminopyrimidines are a cornerstone of kinase inhibitor design, featured in numerous approved drugs.
Comparison Points:
Binding Mode: The 2-aminopyrimidine motif typically forms one or two hydrogen bonds with the hinge, depending on the specific inhibitor and kinase. Its interaction is well-characterized and highly effective.
Intellectual Property: The aminopyrimidine scaffold is heavily represented in the patent literature, which can present challenges for developing novel intellectual property. 3-aminoindazole, while also well-established, may offer more opportunities for novel chemical space exploration.
Flexibility: As a monocyclic scaffold, it offers more conformational flexibility than indazole, which can be an advantage or disadvantage depending on the specific target.
The Quinazoline Scaffold
The 4-aminoquinazoline scaffold is another classic bicyclic hinge-binder, famously used in early EGFR inhibitors like Gefitinib.
Comparison Points:
Binding Mode: It typically forms a single, strong hydrogen bond from its N1 nitrogen to a hinge backbone N-H group. The aniline substituent at C4 often provides additional interactions.
Historical Context: Quinazolines have a long history in kinase inhibition, and a vast amount of SAR data is available. However, this can also mean the chemical space is well-trodden.
Potential Liabilities: Certain quinazoline-based inhibitors have been associated with off-target effects or metabolic liabilities, requiring careful optimization.
Quantitative Performance Data: A Head-to-Head Look
To provide a clearer picture, the following table summarizes publicly available data for representative inhibitors based on these different scaffolds against specific kinase targets. This data is illustrative and direct comparisons should be made with caution, as potency is influenced by the entire molecule, not just the hinge-binding scaffold.
Data compiled from various public sources for illustrative purposes.
Experimental Validation: Protocols for In-House Comparison
Trustworthy comparison requires robust, reproducible experimental data. Below is a generalized, best-practice protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, which is a fundamental assay for scaffold performance evaluation.
Protocol: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Causality Behind Choices:
Assay Principle: ADP-Glo™ is chosen for its high sensitivity, broad dynamic range, and resistance to signal interference from library compounds. It measures ADP production, a direct product of kinase activity.
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. If the Km is unknown, a concentration like 10 µM is a common starting point.
Controls: Including "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls is critical for data normalization and establishing the assay window.
Step-by-Step Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.
Assay Plate Preparation (384-well plate):
Add 1 µL of each inhibitor concentration from the dilution series to the appropriate wells.
Add 1 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal kinase concentration should be predetermined to ensure the reaction is in the linear range.
Add 5 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" controls. Add 5 µL of buffer/substrate to the "no enzyme" wells.
Prepare a 2X ATP solution in kinase reaction buffer.
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).[14][15]
Signal Detection:
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[15][16]
Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for another 30-60 minutes.[15][16]
Data Acquisition & Analysis:
Measure the luminescence using a compatible plate reader.
Subtract the average background signal ("no enzyme" control) from all other measurements.
Normalize the data by setting the average "no inhibitor" control signal as 100% activity.
Calculate the percent inhibition for each inhibitor concentration.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value.[14][17]
Caption: A generalized workflow for luminescence-based IC50 determination.
Conclusion and Future Outlook
The 3-aminoindazole scaffold has firmly established itself as a "privileged" and highly effective hinge-binding template in modern kinase drug discovery.[4][5] Its ability to form robust, ATP-mimetic interactions with the kinase hinge provides a strong foundation for developing potent inhibitors. Furthermore, its favorable physicochemical properties and synthetic tractability have led to the successful development of clinical candidates like Entrectinib and Linifanib.[4][6]
While classic scaffolds like aminopyrazoles and quinazolines remain valuable tools, 3-aminoindazole offers a compelling combination of structural rigidity, potent binding, and proven "drug-ability." The choice of a hinge-binding template is never a one-size-fits-all decision and must be guided by the specific structural features of the target kinase, the desired selectivity profile, and the overall goals of the drug discovery program. However, for programs seeking to develop potent, selective, and orally bioavailable kinase inhibitors, the 3-aminoindazole scaffold represents a premier starting point for exploration and optimization.
References
Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
Cui, J., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Scilit. Available from: [Link]
Cui, J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available from: [Link]
Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. PubMed. Available from: [Link]
Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. Available from: [Link]
STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available from: [Link]
Caballero, J., et al. (2011). Binding Studies and Quantitative Structure– Activity Relationship of 3-Amino-1H-Indazoles as Inhibitors of GSK3b. Chemical Biology & Drug Design. Available from: [Link]
Argiriadi, M., et al. (2012). Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. PubMed. Available from: [Link]
ResearchGate. (n.d.). Structure of 3-aminoindazole inhibitors. ResearchGate. Available from: [Link]
Weisberg, E., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available from: [Link]
Weisberg, E., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. Available from: [Link]
Cmiljanovic, V., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Available from: [Link]
Moga, M.A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
Ückert, A.K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]
Norman, R.A., et al. (2012). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]
Lu, D., et al. (2021). How Ligands Interact with the Kinase Hinge. PMC. Available from: [Link]
Sarno, S., et al. (2011). Structure of human protein kinase CK2α2 with a potent indazole-derivative inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available from: [Link]
Krimmer, S.G., et al. (2018). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. ChemMedChem. Available from: [Link]
Park, H., & Feng, Y. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. Available from: [Link]
Battistutta, R., et al. (2005). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. Structure. Available from: [Link]
ResearchGate. (2025). Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. ResearchGate. Available from: [Link]
ResearchGate. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. Available from: [Link]
Thompson, P.R., et al. (2004). Crystallization and preliminary crystallographic analysis of 3'-aminoglycoside kinase type IIIa complexed with a eukaryotic protein kinase inhibitor, CKI-7. PubMed. Available from: [Link]
Comparative Guide: Pd-Catalyzed vs. Cu-Catalyzed Amination of Indazoles
This guide provides an objective, technical comparison between Palladium (Pd) and Copper (Cu) catalyzed amination strategies for indazoles. It is designed for medicinal chemists and process scientists requiring high-fide...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an objective, technical comparison between Palladium (Pd) and Copper (Cu) catalyzed amination strategies for indazoles. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insights.
Focus: Regioselectivity (N1 vs. N2), Substrate Scope, and Operational Efficiency.
Executive Summary: Precision vs. Robustness
The amination of indazoles encompasses two distinct transformations: N-arylation of the pyrazole ring (forming N-C bonds) and C-amination of the benzene ring (functionalizing halo-indazoles).
Copper (Cu) Catalysis: The industry standard for N-arylation .
Ullmann-Goldberg: Uses aryl halides.[2][3][4][5][6][7][8] Robust but requires high temperatures.[9]
Palladium (Pd) Catalysis: The gold standard for C-amination and challenging N-arylation .
Buchwald-Hartwig: Unrivaled for coupling amines to halo-indazoles (C3–C7).
N-Arylation: Historically difficult due to catalyst poisoning by the indazole nitrogen. Modern biaryl phosphine ligands (e.g., tBuXPhos) enable efficient coupling with aryl chlorides/triflates, offering a complementary scope to Cu.
Mechanistic Underpinnings & Regioselectivity
The core challenge in indazole functionalization is the tautomeric equilibrium between 1H-indazole (thermodynamically favored, ~4.5 kcal/mol more stable) and 2H-indazole .
The Selectivity Driver
Electronic Control (HOMO): The Highest Occupied Molecular Orbital (HOMO) of the indazole anion is localized predominantly on N1 . Consequently, under thermodynamic control (typical for Cu and Pd cycles), electrophiles attack N1.
The N2 Challenge: Direct N2-arylation is kinetically disfavored. It typically requires:
Steric Blocking: Placing a substituent at C7 to crowd N1.
Transient Directing Groups: Reversible protection of N1.
Alternative Metals: Recent Rh(II)-carbenoid chemistry favors N2 via a 1,5-H shift mechanism, distinct from Pd/Cu cross-coupling.
Mechanistic Pathways (Visualization)
Figure 1: Comparative mechanistic pathways. Note the "Catalyst Poisoning" loop for Pd, which necessitates specific ligands or pre-activation strategies.
Mix Pd₂(dba)₃ and Ligand in the solvent and heat at 100°C for 2 minutes before adding the Indazole. This prevents the indazole from binding to Pd ("poisoning") before the active catalyst forms.
Procedure:
Add the pre-formed catalyst solution to a vial containing Indazole, Aryl Halide, and Base.
Stir at 100–110°C under Argon for 4–12 h.
Note: For C-amination (e.g., 6-bromoindazole + amine), use BrettPhos or RuPhos with LHMDS base for optimal turnover.
Decision Matrix: Choosing the Right Method
Figure 2: Strategic decision tree for selecting the optimal catalytic system.
References
BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem Protocols. Link
Antilla, J. C., & Buchwald, S. L. (2001).[1] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters. (Seminal Chan-Lam N-arylation work).[8][11][12] Link
Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie, demonstrating Pd capabilities with difficult N-nucleophiles. Link
Samanta, R., et al. (2024).[3][13][14][15] "Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles." Chemical Communications.[3][15] (Alternative for N2 selectivity). Link
Pfizer (Wleklinski, M. et al.) (2022). "Highly Selective N2 Alkylation of Indazoles." Synthesis. (Non-metal N2 selective strategies). Link
Regioselective Bromination of Indazoles: A Comparative Guide to Reagents and Workflows
The indazole scaffold is a privileged pharmacophore in medicinal chemistry and drug development. Halogenation—specifically bromination—provides a critical synthetic handle for downstream cross-coupling reactions (such as...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole scaffold is a privileged pharmacophore in medicinal chemistry and drug development. Halogenation—specifically bromination—provides a critical synthetic handle for downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to elaborate the heterocycle core.
As application scientists, we must recognize that the indazole core presents a unique regiochemical challenge. The fused bicyclic system comprises an electron-rich pyrazole ring and a relatively electron-deficient benzene ring. Kinetically, electrophilic aromatic substitution (SEAr) overwhelmingly favors the C3 position of the pyrazole ring[1]. However, by manipulating the reaction environment—specifically through the choice of brominating agent, solvent, and protonation state—we can dictate the regiochemical outcome.
This guide objectively evaluates the performance, mechanistic causality, and practical application of the primary brominating agents used in indazole synthesis.
Mechanistic Causality & Reagent Selection
N-Bromosuccinimide (NBS): The Standard for C3 Functionalization
N-Bromosuccinimide (NBS) is the most widely utilized reagent for the regioselective bromination of indazoles at the C3 position[2].
Causality: NBS acts as a mild, controlled source of electrophilic bromine (Br⁺). Because it releases Br⁺ slowly into the reaction medium, it minimizes the risk of over-bromination (di- or tri-bromination)[3]. The pyrazole ring's inherent electron density makes C3 highly susceptible to electrophilic attack, allowing NBS to achieve high selectivity even when electron-withdrawing groups are present on the benzene ring[1].
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) + Ultrasound: The Green Alternative
While NBS is highly effective, modern drug development increasingly demands sustainable, "green" chemistry protocols. DBDMH has emerged as a highly efficient, atom-economical brominating agent, particularly when coupled with ultrasound irradiation[4].
Causality: Acoustic cavitation from ultrasound creates localized high-energy microenvironments (extreme temperature and pressure at the microscopic level). This physical phenomenon enhances mass transfer and accelerates the cleavage of the N-Br bond in DBDMH, driving rapid C-H bond functionalization without the need for transition metal catalysts or harsh oxidants[5].
Elemental Bromine (Br₂): Benzene Ring Activation via Deactivation
If functionalization of the benzene ring (e.g., C5 or C7) is required, the innate preference for the C3 position must be overridden.
Causality: Using elemental bromine (Br₂) in the presence of strong acids (like sulfuric acid) protonates the pyrazole nitrogen. This protonation strongly deactivates the pyrazole ring toward electrophilic attack, redirecting the bromonium ion to the benzene ring, typically yielding 5-bromo-1H-indazole[6]. Br₂ in acetic acid can also be used for direct bromination, but it requires strict stoichiometric control to prevent polybromination[2].
Comparative Performance Data
The following table summarizes the quantitative performance and operational parameters of the evaluated brominating agents based on recent synthetic literature[3][5][6].
Brominating Agent
Target Regioisomer
Typical Solvent System
Reaction Time
Typical Yield Range
Environmental & Safety Profile
NBS
C3-Bromoindazole
DCM, CH₃CN, DMF
2 – 12 hours
52% – 85%
Moderate. Generates succinimide waste; easy to handle.
DBDMH (Ultrasound)
C3-Bromoindazole
Ethanol (Green)
30 minutes
70% – 95%
Low. High atom economy, uses benign solvents, rapid.
To ensure high yields and minimize isomeric mixtures, reagent selection must be dictated by the target functionalization site and the substrate's electronic properties.
Caption: Decision tree for selecting indazole brominating agents based on regiochemistry and sustainability.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic quenching steps to ensure reliability.
Protocol A: Mild Regioselective C3-Bromination using NBS
Mechanistic Rationale: Polar aprotic solvents stabilize the SEAr transition state. Low temperatures prevent unwanted radical-mediated side reactions (e.g., benzylic bromination if alkyl substituents are present).
Preparation: Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) under an inert atmosphere (N₂ or Argon).
Activation: Cool the solution to 0 °C using an ice bath.
Reagent Addition: Add recrystallized NBS (1.05 equiv) portion-wise over 15 minutes. Self-Validation: The slight excess ensures complete conversion without promoting di-bromination.
Monitoring: Stir the reaction, allowing it to gradually warm to room temperature. Monitor progression via TLC (UV active) until the starting material is consumed (typically 2–4 hours).
Mechanistic Quench: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This step reduces any unreacted electrophilic bromine (Br⁺) to inert bromide (Br⁻), preventing post-workup degradation or delayed over-bromination.
Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if succinimide byproducts persist.
Protocol B: Ultrasound-Assisted C3-Bromination using DBDMH
Mechanistic Rationale: Utilizing ethanol as a solvent supports acoustic cavitation while remaining environmentally benign. DBDMH provides two equivalents of active bromine per molecule, improving atom economy[5].
Preparation: Suspend the indazole derivative (1.0 equiv) and DBDMH (0.55 equiv) in analytical grade Ethanol.
Buffering (Optional): Add a mild base like Na₂CO₃ (1.0 equiv) if the substrate is sensitive to the acidic byproducts generated during hydantoin cleavage.
Sonication: Place the reaction flask in an ultrasonic bath operating at 40 kHz. Maintain the bath temperature at approximately 40 °C. Causality: 40 kHz is the optimal frequency for generating the microbubbles necessary to drive the non-radical cleavage of the N-Br bond.
Monitoring: Sonicate for 30 minutes. Verify completion via TLC or LC-MS[5].
Isolation: Dilute the mixture with water to precipitate the brominated product. Filter the solid, wash with cold water, and dry under a vacuum to afford the pure 3-bromoindazole.
Comprehensive Safety & Operational Guide: Handling 3-Chloro-4-fluoro-1H-indazol-5-amine
Executive Summary 3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3) is a highly functionalized halogenated aromatic amine frequently utilized as a critical building block in the synthesis of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Chloro-4-fluoro-1H-indazol-5-amine (CAS: 1000340-45-3) is a highly functionalized halogenated aromatic amine frequently utilized as a critical building block in the synthesis of kinase inhibitors and other targeted therapeutics[1]. While its unique structural motifs—specifically the indazole core coupled with chlorine and fluorine substituents—make it invaluable for drug discovery, these same features dictate strict handling, personal protective equipment (PPE), and disposal protocols[2]. This guide provides a self-validating operational framework to ensure absolute safety during laboratory handling.
Mechanistic Hazard Causality: Beyond the SDS
As an application scientist, it is crucial to understand why a chemical is hazardous, rather than simply memorizing safety data sheet (SDS) codes. 3-Chloro-4-fluoro-1H-indazol-5-amine presents a multi-faceted risk profile typical of halogenated aromatic amines[3]. Standard laboratory PPE is often insufficient due to the following structure-activity relationships:
Enhanced Lipophilicity (H315 - Skin Irritation): The addition of chlorine and fluorine atoms to the indazole ring significantly increases the molecule's lipophilicity. This allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum[2]. Standard latex or thin nitrile gloves offer insufficient breakthrough times.
Nucleophilic Reactivity (H319 - Eye Irritation): The primary amine (-NH2) at the 5-position is a strong nucleophile. Upon contact with the aqueous environment of the mucous membranes (eyes, respiratory tract), it can induce rapid localized pH changes and covalent binding to cellular proteins, causing severe irritation.
Particulate Aerosolization (H302, H335 - Harmful if Swallowed / Respiratory Irritation): As a finely milled solid, this compound is highly susceptible to electrostatic dispersion. Weighing or transferring the powder without static control leads to aerosolization, resulting in inhalation or incidental ingestion[4].
Caption: Structural causality of 3-Chloro-4-fluoro-1H-indazol-5-amine hazards and corresponding PPE mitigations.
Required PPE Specifications
To mitigate the risks outlined above, a self-validating PPE system must be employed. The following table summarizes the mandatory PPE based on quantitative hazard assessments for halogenated amines[5].
PPE Category
Specification Standard
Mechanistic Justification
Hand Protection
Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene or extended-cuff Nitrile.
Prevents lipophilic breakthrough. Outer glove handles gross contamination; inner glove maintains a sterile barrier during doffing[6].
Eye/Face Protection
Indirect-vented chemical splash goggles (ANSI Z87.1+). Add face shield for >10g scale.
Prevents nucleophilic amine dust from bypassing standard safety glasses via laboratory air currents[5].
Respiratory
N95 or P100 particulate respirator. (PAPR required if handling outside a fume hood).
Filters electrostatically charged micro-particulates to prevent severe respiratory tract irritation (H335).
Body Protection
Disposable Tyvek® lab coat or standard lab coat with impermeable sleeves.
Prevents accumulation of lipophilic dust on porous cotton clothing, which can cause delayed dermal exposure[4].
Operational Plan: Step-by-Step Handling Protocol
This methodology ensures a closed-loop safety system during the weighing and transfer of 3-Chloro-4-fluoro-1H-indazol-5-amine.
Phase 1: Pre-Operation & Engineering Controls
Ventilation Verification: Ensure the chemical fume hood is certified and operating at a face velocity of 80–120 feet per minute (fpm).
Static Elimination: Place an anti-static ionizer bar or zero-stat gun inside the hood. Halogenated powders hold strong static charges; neutralizing the environment prevents the powder from "jumping" off the spatula.
Surface Preparation: Line the active work area with a disposable, absorbent bench pad (polyethylene backing down) to capture micro-spills.
Phase 2: Execution (The Transfer)
Don PPE: Follow the strict donning sequence outlined in the workflow diagram below.
Weighing: Use a grounded, anti-static stainless steel micro-spatula. Never use plastic spatulas, which generate triboelectric charges and exacerbate aerosolization.
Sealing: Once the desired mass is transferred to the reaction vessel, immediately seal both the source bottle and the reaction vessel before removing them from the fume hood.
Phase 3: Decontamination
Surface Wipe: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with soap and water.
Doffing: Remove PPE inside-out to trap residual dust, adhering strictly to the sequence below to prevent cross-contamination.
Caption: Step-by-step PPE donning and doffing workflow to prevent cross-contamination.
Disposal Plan
Halogenated aromatic amines require strict disposal protocols to prevent environmental toxicity. They cannot be disposed of via standard aqueous waste streams[7].
Solid Waste: All contaminated consumables (weigh boats, bench paper, outer gloves, empty vials) must be placed in a clearly labeled, sealable solid waste container designated for "Halogenated Organic Solid Waste." These must be disposed of via high-temperature incineration by a certified hazardous waste contractor[7].
Liquid Waste: Solvents used for cleaning or reaction workups containing 3-Chloro-4-fluoro-1H-indazol-5-amine must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy. Never mix with non-halogenated waste, as this drastically increases disposal costs and risks incompatible reactions[6].
Spill Response: In the event of a dry spill, do not sweep. Cover the powder with damp absorbent towels to prevent aerosolization, then carefully scoop the material into a solid waste container. Wash the area with an alcohol-based solvent, followed by soap and water[5].